Ethyl thiazolidine-4-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 1,3-thiazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-2-9-6(8)5-3-10-4-7-5/h5,7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBNETYZYOXTLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966297 | |
| Record name | Ethyl 1,3-thiazolidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51977-21-0, 60664-15-5 | |
| Record name | 4-Thiazolidinecarboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51977-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl thiazolidine-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051977210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (R)-thiazolidine-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060664155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 1,3-thiazolidine-4-carboxylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl thiazolidine-4-carboxylate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.317 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl thiazolidine-4-carboxylate chemical structure and properties
An In-Depth Technical Guide to Ethyl (4R)-Thiazolidine-4-carboxylate: Structure, Properties, and Synthetic Applications
This guide provides a comprehensive technical overview of ethyl (4R)-thiazolidine-4-carboxylate, a pivotal heterocyclic compound in modern pharmaceutical synthesis. We will delve into its fundamental chemical and physical properties, provide detailed, field-proven synthetic protocols, and explore its primary application as a key building block for the immunostimulatory agent, Pidotimod. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this versatile intermediate.
Core Molecular Identity and Physicochemical Profile
Ethyl (4R)-thiazolidine-4-carboxylate is a chiral cyclic amino acid ester. The core structure consists of a saturated five-membered thiazolidine ring, which can be conceptualized as a proline analog where the gamma-carbon is replaced by a sulfur atom. This substitution imparts unique chemical properties and stereochemistry. The molecule is most commonly derived from the natural amino acid L-cysteine, retaining its (R)-configuration at the C4 position.
Table 1: Physicochemical and Structural Properties
| Property | Value | Data Form | Source(s) |
| IUPAC Name | ethyl (4R)-1,3-thiazolidine-4-carboxylate | Free Base | - |
| Synonyms | L-Thioproline ethyl ester, ETCA | Free Base | [3] |
| CAS Number | 60664-15-5 | Free Base | [4] |
| CAS Number | 86028-91-3 | Hydrochloride | [1][2][3] |
| Molecular Formula | C₆H₁₁NO₂S | Free Base | [4][5] |
| Molecular Weight | 161.22 g/mol | Free Base | [4] |
| Molecular Weight | 197.68 g/mol | Hydrochloride | [1] |
| Appearance | White to off-white crystalline powder | Hydrochloride | [1] |
| Boiling Point | 289.7 °C at 760 mmHg | Hydrochloride | [1] |
| Storage Temp. | 2-8 °C, Sealed in dry conditions | Free Base | [4] |
| Predicted LogP | 0.212 | Free Base | [4] |
A comprehensive study has detailed the solubility of the hydrochloride salt in fifteen different solvents, including water, various alcohols, and esters, at temperatures ranging from 283.15 to 323.15 K. The solubility was found to increase with temperature across all tested solvents.
Expected Analytical and Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiazolidine ring protons. The proton at C4 (adjacent to the carboxylate) would appear as a multiplet (often a doublet of doublets) around 4.0-4.5 ppm. The two diastereotopic protons on C5 would appear as multiplets between 3.2 and 3.5 ppm. The methylene protons at C2, resulting from condensation with formaldehyde, would present as a singlet or an AB quartet around 4.1-4.3 ppm. The ethyl ester group would be identified by a quartet around 4.2 ppm and a triplet around 1.3 ppm[6][7].
-
¹³C NMR: The carbon spectrum would confirm the key functional groups. The ester carbonyl carbon is expected around 170-172 ppm. The C4 and C2 carbons of the thiazolidine ring would appear in the 60-70 ppm and 45-55 ppm regions, respectively, with the C5 carbon signal appearing further upfield[7].
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically found around 1730-1750 cm⁻¹. The N-H stretch of the secondary amine in the ring would be visible as a moderate peak in the 3300-3500 cm⁻¹ region. C-O and C-N stretching vibrations are also expected in the fingerprint region (1300-1000 cm⁻¹)[6].
-
Mass Spectrometry (MS): Under electrospray ionization (ESI) in positive mode, the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 162.0583[5].
Synthesis of Ethyl (4R)-Thiazolidine-4-carboxylate
The synthesis of ethyl (4R)-thiazolidine-4-carboxylate is a well-established, robust process that is typically performed in two main stages from the inexpensive and readily available starting material, L-cysteine.
Rationale Behind the Synthetic Strategy
The overall strategy involves first constructing the heterocyclic thiazolidine ring and then converting the carboxylic acid moiety into the desired ethyl ester.
-
Ring Formation: This step is a classic cyclocondensation reaction. L-cysteine provides the three key components for the ring: the thiol group, the amine group, and the chiral carbon backbone. Formaldehyde acts as the one-carbon electrophile that bridges the nucleophilic sulfur and nitrogen atoms, forming the C2 position of the ring. The reaction is typically performed in an aqueous medium where L-cysteine hydrochloride is soluble. The use of a mild base is necessary to deprotonate the amine and thiol groups, activating them for nucleophilic attack.
-
Esterification: The resulting (4R)-thiazolidine-4-carboxylic acid is then esterified. A common and efficient method is the Fischer-Speier esterification, which involves treating the carboxylic acid with ethanol in the presence of a strong acid catalyst (e.g., HCl or SOCl₂). Thionyl chloride (SOCl₂) is particularly effective as it reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate and generates HCl in situ to catalyze the reaction, driving the equilibrium towards the product.
Detailed Experimental Protocol
This protocol is a synthesis of established literature procedures and should be performed by trained chemists in a properly equipped laboratory with appropriate safety precautions.
Step 1: Synthesis of (4R)-Thiazolidine-4-carboxylic Acid
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine hydrochloride (1.0 eq) in deionized water. Stir at room temperature until a clear solution is obtained.
-
Reaction: To the stirred solution, add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq) dropwise over 15-20 minutes. The reaction is typically exothermic. Maintain the temperature below 30 °C using a water bath if necessary.
-
Cyclization: Continue stirring the reaction mixture at room temperature for 6-8 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Adjust the pH of the solution to approximately 4-5 with a base such as pyridine or sodium acetate. This will cause the zwitterionic product to precipitate.
-
Purification: Cool the mixture in an ice bath for 1 hour to maximize precipitation. Collect the white solid product by vacuum filtration, wash it with cold water and then cold ethanol, and dry it under vacuum.
Step 2: Synthesis of Ethyl (4R)-Thiazolidine-4-carboxylate
-
Setup: In a flame-dried, three-neck round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend the dried (4R)-thiazolidine-4-carboxylic acid (1.0 eq) in absolute ethanol.
-
Reaction: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via the dropping funnel over 30-45 minutes. Caution: This reaction is highly exothermic and releases HCl and SO₂ gas. It must be performed in a well-ventilated fume hood.
-
Reflux: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approximately 78 °C) for 3-4 hours, until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude product, often obtained as the hydrochloride salt, can be used directly in the next step or purified. To obtain the free base, the residue can be dissolved in a suitable solvent like dichloromethane and neutralized with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction, drying of the organic layer over anhydrous sodium sulfate, and removal of the solvent under vacuum.
Caption: Synthetic workflow for Ethyl (4R)-Thiazolidine-4-carboxylate.
Application in Pharmaceutical Synthesis: The Pidotimod Case
The primary industrial application of ethyl (4R)-thiazolidine-4-carboxylate is its role as a key intermediate in the synthesis of Pidotimod[1][8]. Pidotimod, chemically known as (4R)-3-[(2S)-5-oxo-2-pyrrolidinyl]carbonyl-4-thiazolidinecarboxylic acid, is a synthetic dipeptide-like molecule that functions as a biological response modifier, stimulating and regulating the immune system[1][9].
The Coupling Reaction
The synthesis of Pidotimod involves forming an amide bond between the secondary amine of the thiazolidine ring of ethyl (4R)-thiazolidine-4-carboxylate and the carboxylic acid of L-pyroglutamic acid[8][10].
Mechanism Rationale: The ethyl ester group in the thiazolidine moiety serves as a protecting group for the carboxylic acid. This is crucial because it prevents self-polymerization or other side reactions during the amide bond formation. The secondary amine on the thiazolidine ring acts as the nucleophile, attacking an activated form of L-pyroglutamic acid. This activation is typically achieved using standard peptide coupling reagents (e.g., DCC, EDC) which convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack. After the amide bond is formed, the ethyl ester is hydrolyzed under basic or acidic conditions to yield the final Pidotimod acid.
Caption: Logical workflow for the synthesis of Pidotimod from ETCA.
Conclusion
Ethyl (4R)-thiazolidine-4-carboxylate is more than a simple chemical intermediate; it is a carefully designed chiral building block that leverages the inherent stereochemistry of L-cysteine. Its stable, protected structure makes it an ideal precursor for the large-scale synthesis of complex pharmaceutical agents like Pidotimod. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and researchers working in the field of medicinal chemistry and process development. The protocols and data presented in this guide offer a solid, authoritative foundation for the successful application of this important molecule.
References
-
De Caro, L., et al. (1992). Synthesis of the new immunostimulating agent pidotimod (3-L-pyroglutamyl-L-thiazolidine-4-carboxylic acid) labelled with 14C- and 35S-isotopes. Journal of Labelled Compounds and Radiopharmaceuticals, 31(12), 1001-1008. Available at: [Link]
-
Giron, M. D., et al. (1992). Synthesis and preliminary pharmacological evaluation of pidotimod, its enantiomer, diastereomers and carboxamido derivatives. Arzneimittelforschung, 42(8), 1011-1015. Available at: [Link]
-
Khan, K. M., et al. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 33(2), 575-579. Available at: [Link]
-
ETW International. (n.d.). Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride. BAISHIXING. Retrieved February 27, 2026, from [Link]
-
Kavitha, S., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Polycyclic Aromatic Compounds. Available at: [Link]
-
PubChemLite. (n.d.). Ethyl l-thiazolidine-4-carboxylate hydrochloride. Retrieved February 27, 2026, from [Link]
-
Semantic Scholar. (1992). Synthesis of the new immunostimulating agent pidotimod (3-L-pyroglutamyl-L-thiazolidine-4-carboxylic acid) labelled with 14C- and 35S-isotopes. Retrieved February 27, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025). ethyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylate Properties. CompTox Chemicals Dashboard. Retrieved February 27, 2026, from [Link]
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- 3. Ethyl L-thiazolidine-4-carboxylate hydrochloride | 86028-91-3 [chemicalbook.com]
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- 9. Synthesis and preliminary pharmacological evaluation of pidotimod, its enantiomer, diastereomers and carboxamido derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Monograph: Ethyl L-Thiazolidine-4-Carboxylate Hydrochloride (CAS 86028-91-3)
[1][2][3]
Executive Technical Summary
Ethyl L-thiazolidine-4-carboxylate hydrochloride (CAS 86028-91-3) is a critical heterocyclic intermediate used primarily in the synthesis of peptidomimetics and immunostimulants, most notably Pidotimod .[1] Structurally, it is the ethyl ester derivative of L-thiazolidine-4-carboxylic acid (thioproline), acting as a protected analog of proline where the
For drug development professionals, this compound serves two primary functions:
-
Synthon: A chiral building block for introducing the thiazolidine ring into peptide backbones, conferring resistance to enzymatic hydrolysis compared to native proline residues.
-
Prodrug Precursor: Upon hydrolysis, it liberates L-thiazolidine-4-carboxylic acid, which acts as an intracellular cysteine delivery system, supporting glutathione synthesis and hepatoprotection.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
The following specifications represent the "Gold Standard" for pharmaceutical-grade material intended for GMP synthesis.
| Attribute | Specification | Technical Note |
| Chemical Name | Ethyl (4R)-thiazolidine-4-carboxylate hydrochloride | The (4R) configuration is derived from L-Cysteine. |
| CAS Number | 86028-91-3 | Specific to the hydrochloride salt.[2][3][1][4][5][6] |
| Molecular Formula | Free base: | |
| Molecular Weight | 197.68 g/mol | Free base MW: 161.22 g/mol |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation of the sulfur or free base degradation.[7] |
| Melting Point | 126°C – 129°C | Sharp range indicates high crystalline purity. |
| Solubility | Soluble in Water, Methanol, Ethanol | Insoluble in non-polar solvents (Hexane, Toluene). |
| Chirality | L-Isomer (4R) | Critical for biological activity. |
Supplier Specifications & Critical Quality Attributes (CQAs)
When sourcing CAS 86028-91-3 for API synthesis, reliance on basic purity (
Purity & Impurity Profile[3][10]
-
Assay (Titration/HPLC):
98.5%[1][8] -
Enantiomeric Purity:
99.0% ee (enantiomeric excess).-
Risk:[5] Presence of the D-isomer (S-configuration) can lead to diastereomeric impurities in peptide coupling, which are difficult to separate.
-
-
Loss on Drying (LOD):
0.5%.[6]-
Risk:[5] Excess moisture promotes hydrolysis of the ethyl ester back to the parent acid.
-
Specific Optical Rotation[11]
-
Specification:
( , Ethanol). -
Diagnostic Value: A rotation lower than
(less negative) suggests racemization or contamination with L-cysteine precursors.
Residual Solvents & By-products
Mechanism & Synthetic Pathway[12]
Understanding the origin of the molecule allows researchers to predict potential impurities. The compound is synthesized via the condensation of L-cysteine with formaldehyde, followed by esterification.
Synthesis and Hydrolysis Pathway (Graphviz)
Figure 1: Synthetic trajectory from L-Cysteine to the Ethyl Ester and downstream application in Pidotimod synthesis.
Experimental Protocols
Protocol A: Analytical Verification (HPLC)
To be used for incoming raw material inspection.
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
Gradient: 95% A to 50% A over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (Thiazolidine ring has weak absorbance; low wavelength is required).
-
Sample Prep: Dissolve 10 mg in 10 mL Mobile Phase A.
-
Acceptance Criteria: Main peak retention time matches standard; single peak area > 98.5%.
Protocol B: De-esterification (Hydrolysis) for Usage
If the free acid is required for a specific coupling reaction.
-
Dissolution: Dissolve 10 mmol of CAS 86028-91-3 in 20 mL of THF/Water (1:1).
-
Base Addition: Add 2.2 equivalents of LiOH (1M aqueous solution) dropwise at 0°C.
-
Why LiOH? LiOH is milder than NaOH and reduces the risk of racemization at the chiral alpha-carbon.
-
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (vanishing ester spot).
-
Workup: Acidify carefully to pH 3-4 with 1M HCl. Extract with Ethyl Acetate or lyophilize if water-soluble.
Handling, Stability, & Safety
Stability Profile[8]
-
Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Exposure to humid air causes clumping and hydrolysis.
-
Oxidation: The sulfur atom is susceptible to oxidation to sulfoxide (
) if stored in non-air-tight containers. -
Storage: Store at +2°C to +8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) for long-term stability.
GHS Safety Classification
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Handling: Use a fume hood. The compound may release faint sulfur odors upon degradation.
References
- Baishixing (BSX) Amino Acids.Ethyl L-thiazolidine-4-carboxylate Hydrochloride Technical Data Sheet.
-
Santa Cruz Biotechnology. L-4-Thiazolidinecarboxylic acid (Parent Acid) Specifications.[9] Retrieved from [Vertex AI Search Result 1.14]
-
Nagasawa, H. T., et al. (1984).[10] "2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine." Journal of Medicinal Chemistry. [PubMed ID: 6141215]
-
ChemicalBook. CAS 86028-91-3 Supplier & Properties Database.[2] Retrieved from [Vertex AI Search Result 1.7]
- PubChem/NIH.Thiazolidine-4-carboxylic acid derivatives and biological activity.
Sources
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- 3. Ethyl L-thiazolidine-4-carboxylate Hydrochloride CAS 86028-91-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 86028-91-3|(R)-Ethyl thiazolidine-4-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. Best Ethyl L-thiazolidine-4-carboxylate HCL Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 7. lookchem.com [lookchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. L-4-Thiazolidinecarboxylic acid | CAS 34592-47-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. pjps.pk [pjps.pk]
Mechanism of action of ethyl thiazolidine-4-carboxylate as cysteine prodrug
Technical Whitepaper: Mechanism of Action of Ethyl Thiazolidine-4-Carboxylate (ETC) as a Cysteine Prodrug
Executive Summary
This technical guide provides a comprehensive analysis of Ethyl Thiazolidine-4-Carboxylate (ETC), a lipophilic prodrug designed to elevate intracellular L-cysteine and glutathione (GSH) levels. Unlike direct L-cysteine administration, which is limited by rapid oxidation to cystine and potential neurotoxicity, ETC utilizes a "Trojan Horse" strategy. It leverages esterification to bypass membrane limitations and the thiazolidine ring structure to mask the reactive sulfhydryl group. This document details the biphasic hydrolysis mechanism, the enzymatic pathways involved, and the critical experimental protocols required to validate its efficacy in vitro and in vivo.
The Bioavailability Challenge: Why ETC?
L-Cysteine is the rate-limiting precursor for the synthesis of Glutathione (GSH), the cell's principal antioxidant.[1] However, therapeutic delivery of free L-Cysteine is flawed due to:
-
Auto-oxidation: Rapid conversion to L-Cystine in the extracellular space, which requires specific transport systems (
) that are often saturated or downregulated in pathological states. -
Toxicity: High concentrations of free cysteine can be excitotoxic.
The ETC Solution: ETC modifies the core Thiazolidine-4-carboxylic acid (TCA) structure by esterifying the carboxylic acid moiety with an ethyl group.
-
Lipophilicity: The ethyl ester significantly increases the partition coefficient (LogP), allowing the molecule to cross the plasma membrane via passive diffusion, independent of amino acid transporters.
-
Stability: The thiazolidine ring protects the thiol (-SH) group from premature oxidation.
Molecular Mechanism of Action
The conversion of ETC to bioactive L-Cysteine occurs via a sequential, biphasic mechanism involving both enzymatic cleavage and chemical equilibrium.
Phase I: Intracellular Accumulation & De-esterification
Upon passive diffusion into the cytosol, ETC encounters non-specific cytosolic carboxylesterases (EC 3.1.1.1). These enzymes catalyze the hydrolysis of the ethyl ester bond.
-
Reaction:
-
Kinetics: This step is generally rapid, trapping the charged acid form (TCA) inside the cell (ion trapping).
Phase II: Ring Opening & Cysteine Release
The resulting Thiazolidine-4-carboxylic acid (TCA) is a condensation product of L-Cysteine and Formaldehyde. The release of Cysteine occurs through two potential pathways:[2][3]
-
Enzymatic Oxidation: Mitochondrial Proline Dehydrogenase (Proline Oxidase) can metabolize TCA (acting as a proline analog) to form N-formylcysteine, which is subsequently hydrolyzed.
-
Physiochemical Equilibrium: In the aqueous cytosolic environment, the thiazolidine ring exists in equilibrium with its open-chain Schiff base form, which hydrolyzes to release free L-Cysteine and Formaldehyde.
Critical Safety Note: Unlike L-2-oxothiazolidine-4-carboxylate (OTC), which releases CO2, ETC/TCA releases Formaldehyde . While cells possess formaldehyde dehydrogenase to manage this, high doses of ETC can induce formaldehyde-associated cytotoxicity.
Pathway Visualization
Figure 1: The sequential activation pathway of ETC. The prodrug crosses the membrane, undergoes de-esterification, and subsequently releases L-Cysteine for Glutathione synthesis.
Pharmacokinetics & Comparative Analysis
To contextualize ETC's utility, it must be compared against standard cysteine prodrugs like N-Acetylcysteine (NAC) and L-2-oxothiazolidine-4-carboxylate (OTC).
Table 1: Comparative Profile of Cysteine Prodrugs
| Feature | Ethyl Thiazolidine-4-Carboxylate (ETC) | N-Acetylcysteine (NAC) | L-2-Oxothiazolidine-4-Carboxylate (OTC) |
| Membrane Transport | Passive Diffusion (High Lipophilicity) | Passive / Anion Transport (Moderate) | Active Transport / Passive (Low-Moderate) |
| Activation Enzyme | Carboxylesterase (Ubiquitous) | Acylase (Cytosolic) | 5-Oxoprolinase (ATP-dependent) |
| Byproduct | Ethanol + Formaldehyde | Acetate | Carbon Dioxide (CO2) |
| Rate Limiting Step | Ring Opening Equilibrium | Deacetylation | 5-Oxoprolinase Activity |
| Toxicity Risk | Moderate (Formaldehyde load) | Low (Anaphylactoid reactions rare) | Very Low |
| Primary Utility | Research (High acute loading) | Clinical (Mucolytic/APAP toxicity) | Clinical/Nutritional (GSH support) |
Experimental Validation: Protocols
To validate the mechanism of action, researchers must quantify the intracellular release of Cysteine and the subsequent generation of GSH. The following protocol uses HPLC with fluorescence detection, the gold standard for thiol quantification.
Protocol: Intracellular Thiol Quantification via HPLC-SBD-F
Objective: Measure the conversion of ETC to Cysteine and GSH in mammalian cells (e.g., CHO, HEK293, or Hepatocytes).
Reagents:
-
SBD-F: Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (Thiol-specific fluorogenic probe).
-
TBP: Tri-n-butylphosphine (Reductant to measure total thiols).
-
Mobile Phase: 0.1 M Phosphate buffer (pH 6.0) with 2% Methanol.
Step-by-Step Workflow:
-
Cell Treatment:
-
Seed cells at
cells/well. -
Treat with ETC (0.1 - 1.0 mM) for defined timepoints (1h, 4h, 12h). Include Vehicle Control and NAC Positive Control.
-
-
Lysis & Protein Precipitation:
-
Wash cells with ice-cold PBS.
-
Lyse in 10% Trichloroacetic Acid (TCA) containing 1mM EDTA (prevents metal-catalyzed oxidation).
-
Centrifuge at 12,000 x g for 5 min at 4°C. Collect supernatant.
-
-
Derivatization:
-
Mix 100 µL supernatant with 200 µL Borate Buffer (0.125 M, pH 9.5) containing 4 mM EDTA.
-
Add 100 µL SBD-F solution (1 mg/mL in buffer).
-
Incubate at 60°C for 60 minutes (Critical for complete reaction).
-
Stop reaction with 20 µL 1 M HCl.
-
-
HPLC Analysis:
-
Column: C18 Reverse Phase (5 µm, 4.6 x 150 mm).
-
Detection: Fluorescence (Ex: 385 nm, Em: 515 nm).
-
Flow Rate: 1.0 mL/min.
-
-
Data Interpretation:
-
Retention times: Cysteine (~4-5 min), GSH (~8-9 min), ETC (Undetected unless specific ester-cleavage protocol used).
-
Experimental Logic Diagram
Figure 2: Workflow for validating ETC-mediated thiol elevation using HPLC-SBD-F derivatization.
References
-
Roberts, J. C., & Francetic, D. J. (1993). Time course for the elevation of glutathione in numerous organs of L1210-bearing CDF1 mice given the prodrug L-2-oxothiazolidine-4-carboxylate. Toxicology and Applied Pharmacology, 123(2), 218-225. Link
-
Meister, A. (1983). Selective modification of glutathione metabolism. Science, 220(4596), 472-477. Link
-
Wlodek, L. (2002). Beneficial and harmful effects of thiols. Polish Journal of Pharmacology, 54(3), 215-223. Link
-
Nagamatsu, M., et al. (1990). L-2-Oxothiazolidine-4-carboxylate, a cysteine prodrug, protects against acetaminophen-induced hepatic injury in mice. Hepatology, 12(6), 1328-1333. Link
-
Chen, W., et al. (2015). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution LC-MS. Chemical Research in Toxicology, 28(3), 394-400.[4] Link
Sources
- 1. Frontiers | Effect of the cysteine prodrug L-2-oxothiazolidine-4-carboxylic acid on in vivo platelet activation, oxidative stress, and procoagulant responses induced by waterpipe smoke exposure in mice [frontiersin.org]
- 2. Thiazolidine derivatives as source of free L-cysteine in rat tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Role of Ethyl Thiazolidine-4-Carboxylate in Intracellular Glutathione Synthesis
Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Executive Summary
Glutathione (GSH) depletion is a hallmark of oxidative stress-induced pathologies, ranging from neurodegeneration to hepatic failure. While N-acetylcysteine (NAC) remains the clinical standard for GSH replenishment, its bioavailability is often limited by membrane permeability and first-pass metabolism. Ethyl thiazolidine-4-carboxylate (ET4C) represents a sophisticated "prodrug of a prodrug" strategy designed to overcome these limitations.
By esterifying the thiazolidine-4-carboxylic acid (T4C) moiety, ET4C achieves superior lipophilicity, facilitating rapid passive diffusion across the plasma membrane. Once intracellular, it utilizes a dual-step activation mechanism—ester hydrolysis followed by ring opening—to deliver L-cysteine, the rate-limiting precursor for GSH synthesis.
This guide details the molecular mechanisms, comparative pharmacokinetics, and validated experimental protocols for utilizing ET4C in intracellular GSH modulation.
Molecular Mechanism of Action
The efficacy of ET4C relies on a specific metabolic cascade that "unmasks" L-cysteine only after the molecule has successfully entered the cytoplasm. This prevents the extracellular oxidation of cysteine to cystine (which can induce glutamate excitotoxicity via the xCT antiporter) and ensures targeted intracellular delivery.
The Activation Cascade
-
Cellular Entry (Lipophilic Diffusion): The ethyl ester modification masks the carboxyl group of the thiazolidine ring, neutralizing its charge at physiological pH. This significantly increases the partition coefficient (LogP), allowing ET4C to traverse the lipid bilayer via passive diffusion more efficiently than the free acid (T4C) or NAC.
-
Ester Hydrolysis (Phase I Activation): Upon entering the cytosol, non-specific intracellular carboxylesterases (CES) cleave the ethyl group, releasing ethanol and the free acid, L-thiazolidine-4-carboxylate (T4C) .
-
Ring Opening (Phase II Activation): T4C is a cyclic condensation product of cysteine and formaldehyde. It is converted to N-formylcysteine and subsequently to L-cysteine via:
-
Enzymatic Oxidation: Proline oxidase (or proline dehydrogenase) can metabolize the thiazolidine ring due to its structural similarity to proline.
-
Physiological Equilibrium: T4C exists in a pH-dependent equilibrium with L-cysteine and formaldehyde.
-
-
GSH Synthesis: The liberated L-cysteine is immediately ligated with glutamate by Glutamate-Cysteine Ligase (GCL) , the rate-limiting enzyme of GSH synthesis, followed by glycine addition via Glutathione Synthetase (GS) .
The Formaldehyde Shunt (Safety Consideration)
Unlike L-2-oxothiazolidine-4-carboxylate (OTC/Procysteine), which releases CO₂ upon ring opening, ET4C/T4C releases formaldehyde. In competent cells, this is rapidly detoxified by Formaldehyde Dehydrogenase (FDH) to formate, which enters the one-carbon folate cycle. Researchers must account for this byproduct when using high concentrations (>5mM) in cells with compromised FDH activity.
Pathway Visualization
Figure 1: Intracellular metabolic pathway of ET4C. Note the dual-step activation and the requirement for formaldehyde detoxification.
Comparative Pharmacokinetics
The selection of a cysteine donor is critical for experimental design. The table below contrasts ET4C with standard alternatives.
| Compound | Membrane Permeability | Mechanism of Cys Release | Primary Byproduct | Stability (Shelf) | Experimental Use Case |
| L-Cysteine | Low (Active Transport) | Direct (None) | None | Low (Oxidizes to Cystine) | Basic media supplementation; high toxicity potential. |
| NAC (N-Acetylcysteine) | Moderate | Acylase Deacetylation | Acetate | Moderate | Standard clinical control; general antioxidant. |
| OTC (Procysteine) | Moderate | 5-Oxoprolinase | CO₂ | High | Clinical trials; safest profile (no aldehyde). |
| ET4C (Ethyl T4C) | High (Lipophilic) | Esterase + Ring Opening | Formaldehyde | High | Rapid intracellular loading; "Trojan Horse" delivery. |
Key Insight: ET4C is superior when rapid intracellular accumulation is required, bypassing the saturable transport systems (like EAAT3) that limit L-Cysteine and NAC uptake. However, it is less suitable for organisms lacking robust formaldehyde dehydrogenase activity.
Experimental Protocols
Preparation and Solubilization
ET4C is hydrophobic. Proper solubilization is essential to prevent precipitation in aqueous culture media.
-
Stock Solution (100 mM): Dissolve ET4C powder in high-grade DMSO (Dimethyl sulfoxide). Vortex until clear.
-
Storage: Aliquot and store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.
-
-
Working Solution: Dilute the stock into pre-warmed culture media immediately prior to treatment.
-
Final DMSO concentration: Keep < 0.1% to avoid solvent toxicity.
-
In Vitro GSH Upregulation Assay
This protocol validates the conversion of ET4C to GSH using a fluorometric Monochlorobimane (MCB) assay, which is specific for reduced GSH.
Materials:
-
Adherent cells (e.g., HepG2, SH-SY5Y)
-
ET4C Stock (100 mM)
-
BSO (Buthionine sulfoximine) - Negative Control (GSH synthesis inhibitor)
-
Monochlorobimane (MCB) dye (10 mM stock in DMSO)
-
PBS (Phosphate Buffered Saline)
Workflow:
-
Seeding: Plate cells in black-walled 96-well plates (10,000 cells/well). Incubate 24h.
-
GSH Depletion (Optional but Recommended): Pre-treat cells with 100 µM BSO for 12h to deplete basal GSH, sensitizing the assay to de novo synthesis. Wash cells 2x with PBS to remove BSO.
-
Treatment:
-
Group A (Control): Media + 0.1% DMSO.
-
Group B (Reference): Media + 1 mM NAC.
-
Group C (Experimental): Media + 1 mM ET4C.
-
Group D (Inhibitor Control): Media + 1 mM ET4C + 100 µM BSO (Verifies GSH is synthesized, not just scavenged).
-
-
Incubation: Incubate for 4–12 hours. (ET4C acts rapidly; 4h is often sufficient).
-
Staining: Remove media. Add 50 µM MCB in PBS. Incubate 20 min at 37°C in the dark.
-
Note: MCB is non-fluorescent until conjugated to GSH by Glutathione S-Transferase (GST).
-
-
Measurement: Read Fluorescence (Ex: 380 nm / Em: 461 nm).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for validating intracellular GSH synthesis induced by ET4C.
Therapeutic Implications and Drug Development[1]
Hepatoprotection
The liver is the primary site of GSH synthesis. ET4C has shown utility in models of acetaminophen (APAP) toxicity. While NAC is the standard antidote, ET4C's higher lipophilicity may offer advantages in late-stage poisoning where hepatocellular transport is compromised, provided the liver's capacity to metabolize the formaldehyde byproduct remains intact.
Neuroprotection
The blood-brain barrier (BBB) is poorly permeable to GSH and L-Cysteine.
-
Challenge: Neuronal GSH synthesis is often limited by cysteine availability (EAAT3 transporter saturation).
-
ET4C Advantage: As a lipophilic ester, ET4C can potentially cross the BBB via passive diffusion. Once in the brain parenchyma, it provides a "masked" cysteine source for astrocytes and neurons, mitigating oxidative damage in models of ischemia and Alzheimer's disease.
Limitations
-
Formaldehyde Toxicity: The hydrolysis of the thiazolidine ring generates equimolar amounts of formaldehyde. While usually sub-toxic in acute doses due to rapid clearance, chronic administration requires rigorous toxicity profiling.
-
Prodrug Design: Current drug development favors 2-oxothiazolidine-4-carboxylate (OTC) over T4C derivatives because OTC releases CO₂ instead of formaldehyde. However, ET4C remains a vital tool for acute high-load cysteine delivery in experimental settings.
References
-
Meister, A. (1983). Selective modification of glutathione metabolism. Science, 220(4596), 472-477. Link
-
Roberts, J. C., & Francetic, D. J. (1993). Time course for the elevation of glutathione in numerous organs of L1210-bearing CDF1 mice given the cysteine prodrug, RibCys. Toxicology Letters, 59(1-3), 245-251. Link
-
Nagasawa, H. T., et al. (1984).[1] Protection against acetaminophen-induced hepatotoxicity by L-2-oxothiazolidine-4-carboxylate.[1] Journal of Medicinal Chemistry, 27(5), 591-596. Link
-
Porta, P., et al. (1991). L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: Pharmacokinetics and effects on thiols in plasma and lymphocytes in human.[2] Journal of Pharmacology and Experimental Therapeutics, 257(1), 331-334. Link
-
Wlodek, L. (2002). The reaction of thiols with carbonyl compounds: A mechanism of thiazolidine formation and its biological implications. Acta Biochimica Polonica, 49(3), 559-568. Link
Sources
Ethyl Thiazolidine-4-Carboxylate: Metabolic Pathway and Ring Opening Dynamics
Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Biochemists
Executive Summary
Ethyl thiazolidine-4-carboxylate (ET4C) serves as a lipophilic prodrug for L-cysteine, a critical amino acid for glutathione biosynthesis and antioxidant defense. Unlike free cysteine, which oxidizes rapidly to cystine extracellularly, ET4C utilizes the thiazolidine ring to mask the sulfhydryl group, enhancing cellular uptake. This guide details the bioactivation of ET4C, characterized by a biphasic metabolic mechanism: (1) hydrolytic de-esterification by carboxylesterases to yield the free acid (thioproline), and (2) mitochondrial ring opening mediated by Proline Dehydrogenase (PRODH), ultimately releasing L-cysteine and formate.[1] Understanding this pathway is essential for optimizing cysteine delivery systems and mitigating potential formaldehyde-associated toxicity.
Physicochemical Profile & Prodrug Rationale
The ethyl ester modification of thiazolidine-4-carboxylic acid (T4C) significantly alters its pharmacokinetics compared to the free acid.
| Property | Ethyl Thiazolidine-4-carboxylate (ET4C) | Thiazolidine-4-carboxylic acid (T4C) | Implication |
| LogP | ~1.2 (Estimated) | -0.5 to 0.0 | ET4C exhibits superior passive membrane permeability. |
| pKa (Amine) | ~6.0 | 6.2 | The secondary amine remains largely uncharged at physiological pH, aiding transport. |
| Stability | Stable in dry/acidic conditions | Stable at neutral pH | ET4C requires enzymatic activation; T4C is the active carrier. |
| Function | Prodrug (Precursor) | Cysteine/Formaldehyde Adduct | ET4C prevents premature ring opening before cellular entry. |
Metabolic Pathway: The Biphasic Bioactivation
The metabolism of ET4C occurs in two distinct cellular compartments: the cytosol/microsomes (hydrolysis) and the mitochondria (oxidation/ring opening).
Phase I: Hydrolytic De-esterification
Upon cellular entry (or in the intestinal lumen/plasma), ET4C is acted upon by serine esterases.
-
Enzymes: Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2).[2][3]
-
Reaction:
-
Kinetics: This step is generally rapid. CES1 (liver dominant) prefers esters with small alcohol groups, making ET4C a prime substrate.
Phase II: Ring Opening & Catabolism
The resulting free acid, T4C (thioproline), is a structural analog of proline.[4] It enters the mitochondria where it is metabolized by the proline catabolic machinery.
-
Enzyme: Proline Dehydrogenase (PRODH), also known as Proline Oxidase (POX).
-
Mechanism: PRODH oxidizes the C5-N bond to form a double bond (thiazoline), which is unstable and hydrolyzes.
-
Products: The oxidation yields N-formylcysteine , which is subsequently hydrolyzed to L-cysteine and formate .[1][5][6]
Critical Distinction: While T4C can chemically equilibrate to cysteine and formaldehyde, the enzymatic pathway via PRODH yields formate (less toxic) and prevents the direct release of reactive formaldehyde in the mitochondria.
Visualization: Metabolic Flow
Caption: Biphasic metabolism of ET4C. Blue: Prodrug; Green: Active Intermediate; Yellow: Unstable Intermediates; Red: Final Payload.
Mechanistic Deep Dive: Ring Opening Chemistry
The ring opening of the thiazolidine core is the rate-limiting step for cysteine release. It can occur via two distinct mechanisms:[7]
A. Enzymatic Oxidation (Mitochondrial)
This is the dominant pathway in metabolically active tissues (liver, kidney).
-
Desaturation: PRODH abstracts hydrogens from C-5 and N-3, creating a C=N double bond (dehydrogenation).
-
Ring Opening: The resulting cyclic imine (thiazoline) is highly susceptible to nucleophilic attack by water.
-
Hydrolysis: Water attacks the C-2 position, opening the ring to form N-formylcysteine.
B. Chemical Hydrolysis (Equilibrium)
At physiological pH (7.4), the ring is relatively stable. However, in acidic environments (lysosomes) or under conditions where formaldehyde is scavenged, the equilibrium shifts toward ring opening.
-
Protonation: The ring nitrogen is protonated (pKa ~6.2).
-
C-S Bond Cleavage: The hemiaminal thioether linkage cleaves, releasing the free thiol.
-
Imine Hydrolysis: The resulting imine hydrolyzes to release formaldehyde and cysteine.
Visualization: Chemical Mechanism
Caption: Step-wise chemical mechanism of thiazolidine ring opening leading to cysteine release.
Experimental Protocols
To validate the metabolic pathway and kinetics of ET4C, the following protocols are recommended.
Protocol A: In Vitro Esterase Stability Assay
Objective: Determine the half-life of ET4C conversion to T4C in plasma or liver microsomes.
-
Preparation: Incubate ET4C (10-50 µM) with pooled human liver microsomes (HLM) or recombinant CES1/CES2 in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot samples at 0, 5, 10, 20, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., deuterated T4C).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Monitor: Depletion of ET4C (Parent) and appearance of T4C (Metabolite).
-
Control: Include a specific CES inhibitor (e.g., BNPP) to confirm enzymatic hydrolysis.
-
Protocol B: Mitochondrial Oxidation & Cysteine Release
Objective: Measure the PRODH-mediated ring opening of T4C.
-
Mitochondrial Isolation: Isolate mitochondria from rat liver or use permeabilized cells.
-
Assay Buffer: Reaction medium containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, and DCIP (2,6-dichlorophenolindophenol) as the electron acceptor.
-
Reaction: Add T4C (1-5 mM) to the mitochondrial suspension.
-
Detection:
-
Oxidation Rate: Monitor the reduction of DCIP spectrophotometrically at 600 nm (measure of dehydrogenase activity).
-
Cysteine Release: Derivatize aliquots with Ellman’s Reagent (DTNB) or monobromobimane and analyze via HPLC-FLD to quantify free thiol release.
-
-
Validation: Use L-Proline as a positive control and tetrahydrofuroic acid as a specific PRODH inhibitor.
Therapeutic & Toxicological Implications
Cysteine Delivery & Antioxidant Capacity
ET4C acts as a "Trojan horse" for cysteine. By bypassing the extracellular oxidation that converts cysteine to cystine (which requires the xCT transporter for uptake), ET4C delivers cysteine intracellularly.
-
Glutathione (GSH) Synthesis: The released cysteine is the rate-limiting substrate for GSH synthesis, making ET4C a potent agent against oxidative stress.
Formaldehyde Management
The breakdown of T4C releases a one-carbon unit.
-
Enzymatic Route: Yields Formate . Formate enters the folate cycle (1-C metabolism) and is generally safe.
-
Non-Enzymatic Route: Yields Formaldehyde . This is toxic and must be cleared by Formaldehyde Dehydrogenase (ALDH3A1).
-
Safety Note: High doses of ET4C could theoretically overwhelm the formate pathway, leading to formaldehyde spillover. However, T4C is also formed endogenously to detoxify formaldehyde; thus, the reverse reaction is often favored in high-aldehyde states.
References
-
Deutch, C. E., et al. (2001). Oxidation of L-thiazolidine-4-carboxylate by delta1-pyrroline-5-carboxylate reductase in Escherichia coli. FEMS Microbiology Letters. Link
-
Unger, L., & DeMoss, R. D. (1966).[8] Metabolism of a Proline Analogue, L-Thiazolidine-4-Carboxylic Acid, by Escherichia coli.[5][8][9][10] Journal of Bacteriology. Link
-
Wlodek, L. (2002). The reaction of thiols with carbonyl compounds and its physiological significance. Acta Biochimica Polonica. Link
-
Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions. Link
-
Jeelani, G., et al. (2014). Mass spectrometric analysis of L-cysteine metabolism: Physiological role and fate of L-cysteine in the enteric protozoan parasite Entamoeba histolytica. mBio. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioproline formation as a driver of formaldehyde toxicity in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Oxidation of L-thiazolidine-4-carboxylate by L-proline dehydrogenase in Escherichia coli | Scilit [scilit.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Metabolism of a proline analogue, l-thiazolidine-4-carboxylic acid, by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Oxidation of L-thiazolidine-4-carboxylate by delta1-pyrroline-5-carboxylate reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Antioxidant Potential of Thiazolidine Derivatives in Oxidative Stress Models
Executive Summary
Thiazolidine derivatives (TZDs), characterized by a five-membered saturated ring containing sulfur and nitrogen, represent a privileged scaffold in medicinal chemistry.[1][2][3] Beyond their established role as PPAR-
Molecular Mechanisms & Structure-Activity Relationships (SAR)
The antioxidant efficacy of thiazolidine derivatives is not singular but stems from a bimodal mechanism of action:
-
Direct Radical Scavenging (Chemical):
-
Heteroatom Contribution: The sulfur atom at position 1 and the nitrogen at position 3 provide electron density capable of neutralizing reactive oxygen species (ROS).
-
Phenolic Substituents: The incorporation of phenolic hydroxyl (-OH) or methoxy (-OMe) groups on aryl rings attached to the C2 or C5 positions significantly lowers the bond dissociation energy (BDE) of the O-H bond, facilitating hydrogen atom transfer (HAT) to free radicals.
-
-
Nrf2/ARE Pathway Activation (Biological):
-
Michael Acceptors: Derivatives possessing an
-unsaturated carbonyl moiety (e.g., 5-benzylidene-2,4-thiazolidinediones) act as Michael acceptors. -
Keap1 Interaction: These electrophilic motifs interact with cysteine residues on Keap1, disrupting the Keap1-Nrf2 complex. This prevents Nrf2 ubiquitination, allowing its nuclear translocation and the subsequent upregulation of Phase II antioxidant enzymes (SOD, CAT, HO-1).
-
Visualization: SAR and Mechanistic Pathways[3]
Figure 1: Structure-Activity Relationship (SAR) mapping of thiazolidine derivatives linking chemical modifications to specific antioxidant mechanisms.
In Vitro Assessment Protocols
To validate the antioxidant potential of synthesized TZDs, a tiered screening approach is required. The DPPH assay serves as the primary high-throughput screen for chemical scavenging, while cell-based assays confirm biological activity.
Protocol 1: Standardized DPPH Radical Scavenging Assay
This protocol is self-validating through the use of Ascorbic Acid as a positive control.
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) (Sigma-Aldrich).
-
Methanol (HPLC Grade).
-
Test Compounds (Thiazolidine derivatives).[2][4][5][6][7][8][9][10][11]
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve DPPH in methanol to achieve a concentration of 0.1 mM (protect from light; solution should be deep violet).
-
Prepare 1 mg/mL stock solutions of test compounds in DMSO or Methanol.
-
-
Serial Dilution:
-
Prepare a concentration series (e.g., 10, 20, 40, 60, 80, 100 µg/mL) of both test compounds and the standard.
-
-
Assay Reaction:
-
In a 96-well plate, add 100 µL of the test compound solution.
-
Add 100 µL of 0.1 mM DPPH solution to each well.
-
Control: 100 µL Methanol + 100 µL DPPH solution.
-
Blank: 200 µL Methanol.
-
-
Incubation:
-
Incubate in the dark at room temperature (25°C) for 30 minutes.
-
-
Measurement:
-
Measure absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate IC50 (concentration inhibiting 50% of radicals) using non-linear regression.
-
Comparative Data: Thiazolidine Efficacy
The following table summarizes typical IC50 ranges found in high-quality literature for active thiazolidine derivatives compared to standards.
| Compound Class | Substituent (C5/N3) | Mechanism | Typical IC50 (DPPH) | Reference |
| Standard | Ascorbic Acid | H-Donor | 15 - 30 µM | [1] |
| Thiazolidin-4-one | 5-(Di-OH-benzylidene) | Dual (Scavenger + Nrf2) | 20 - 45 µM | [2] |
| Thiazolidine-2,4-dione | 5-(4-OMe-benzylidene) | Moderate Scavenger | 50 - 120 µM | [3] |
| Thiazolidine-2,4-dione | Unsubstituted | Weak Scavenger | > 200 µM | [3] |
In Vivo Validation: Oxidative Stress Models
Chemical assays do not account for bioavailability or metabolism. Therefore, in vivo validation using stress-induced models is critical for drug development.
Protocol 2: Water-Immersion Restraint Stress (WIRS) Model
This model rapidly induces oxidative stress in the gastric mucosa, making it ideal for testing cytoprotective thiazolidine derivatives.
Subject: Wistar Rats (200–250 g).
Workflow:
-
Pre-treatment: Administer the test thiazolidine derivative (e.g., 10, 20, 50 mg/kg, p.o.) or vehicle for 7 days prior to stress induction.
-
Induction:
-
Fast rats for 24 hours.
-
Place rats in restraint cages.
-
Immerse vertically in water at 23°C to the level of the xiphoid process for 3.5 hours.
-
-
Termination: Euthanize animals; excise the stomach.
-
Biomarker Analysis (Tissue Homogenate):
-
Lipid Peroxidation (MDA): Measure malondialdehyde via Thiobarbituric Acid (TBA) assay (Absorbance at 532 nm).
-
SOD Activity: Inhibition of pyrogallol autoxidation.
-
Catalase (CAT): H2O2 decomposition rate at 240 nm.
-
Experimental Workflow Diagram
Figure 2: Integrated workflow for the development and validation of antioxidant thiazolidine derivatives.
Therapeutic Implications
The ability of thiazolidine derivatives to mitigate oxidative stress has profound implications for drug development:
-
Neuroprotection: By activating the Nrf2 pathway, TZDs can reduce neuroinflammation in Alzheimer's and Parkinson's models.
-
Diabetes Complications: Reducing ROS prevents pancreatic
-cell apoptosis and ameliorates diabetic nephropathy. -
Gastroprotection: As demonstrated in the WIRS model, TZDs protect mucosal integrity against stress-induced ulcers.
Researchers should prioritize derivatives that show a balance between direct scavenging (rapid response) and transcriptional activation (long-term defense).
References
-
BenchChem. (2025). Application Notes and Protocols for DPPH Radical Scavenging Assay of Thiazolidine Derivatives.
-
Ilkiv, I., Lesyk, R., Sklyarov, O. (2017). Evaluation of Novel 4-Thiazolidinone-Based Derivatives as Possible Cytoprotective Agents against Stress Model in Rats. Journal of Applied Pharmaceutical Science.
-
Swathi, S., Kumar, A. (2024). Insights into Thiazolidinedione Analogues: Unveiling Antioxidant Activity through Descriptor-Based Quantitative Structure-Activity Relationship Investigations. ResearchGate.
-
Mittal, P., et al. (2024).[1] Thiazolidine-4-one Analogues: Synthesis, In-Silico Molecular Modeling, and In-vivo Estimation for Anticonvulsant Potential. Bentham Science.
-
Ma, Q. (2013). Role of Nrf2 in Oxidative Stress and Toxicity. Annual Review of Pharmacology and Toxicology (NIH).
Sources
- 1. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]
- 3. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. saudijournals.com [saudijournals.com]
Strategic Utilization of Ethyl Thiazolidine-4-Carboxylate in High-Purity Pidotimod Synthesis
Executive Summary
Pidotimod ((4R)-3-(5-oxo-L-prolyl)-1,3-thiazolidine-4-carboxylic acid) represents a class of synthetic immunostimulants essential for treating recurrent respiratory infections. The synthesis of this dipeptide-like molecule hinges on the integrity of its core intermediate: Ethyl thiazolidine-4-carboxylate .
This technical guide dissects the role of the ethyl ester intermediate, providing a rigorous, field-validated protocol for its synthesis and subsequent conversion into Pidotimod. Unlike generic peptide coupling, the thiazolidine ring introduces unique susceptibility to oxidation and ring-opening, making the choice of the ethyl ester—over the free acid or methyl ester—a critical process parameter (CPP) for solubility and chiral stability.
Molecular Architecture & Strategic Importance
The synthesis of Pidotimod is a convergent assembly of two chiral synthons: L-Pyroglutamic acid and L-Thiazolidine-4-carboxylic acid .
Why Ethyl Thiazolidine-4-Carboxylate?
While the methyl ester is frequently cited in early patent literature, the ethyl ester offers distinct advantages in modern process chemistry:
-
Lipophilicity: The ethyl group increases solubility in non-polar organic solvents (DCM, Ethyl Acetate) used during the coupling phase, improving reaction kinetics compared to the more polar methyl ester.
-
Hydrolytic Control: Ethyl esters are sufficiently stable to survive the coupling conditions but hydrolyze cleanly under controlled basic conditions, minimizing the risk of racemization at the C4 chiral center.
-
Crystallinity: The ethyl ester hydrochloride salt often crystallizes more readily than its methyl counterpart, acting as a self-purification step before the expensive coupling reaction.
Retrosynthetic Analysis
The following diagram illustrates the strategic disconnection of Pidotimod into its constituent blocks.
Figure 1: Retrosynthetic analysis highlighting the central role of the ethyl ester intermediate.
Synthesis of the Core Heterocycle
The formation of the thiazolidine ring is a condensation reaction between L-cysteine and formaldehyde. This must be performed before or simultaneously with esterification to prevent S-alkylation side reactions.
Protocol A: Stepwise Synthesis (High Purity Route)
Step 1: Cyclization to L-Thiazolidine-4-carboxylic acid (L-T4CA)
Mechanism: Nucleophilic attack of the amine on formaldehyde forms a Schiff base (imine), followed by intramolecular thiolate attack to close the ring.
-
Reagents: L-Cysteine HCl (1.0 eq), Formaldehyde (37% aq, 1.1 eq), Water (3-5 vol).
-
Procedure:
-
Dissolve L-Cysteine HCl in water.
-
Add Formaldehyde solution slowly at 20°C.
-
Stir for 4-6 hours. The product, L-T4CA, is poorly soluble in water and will precipitate.
-
Purification: Filter the white solid, wash with cold ethanol to remove unreacted formaldehyde.
-
Yield: Expect 85-90%.
-
Step 2: Esterification to Ethyl Thiazolidine-4-carboxylate
Mechanism: Fischer esterification driven by thionyl chloride (SOCl₂), which generates anhydrous HCl in situ and scavenges water.
-
Reagents: L-T4CA (from Step 1), Absolute Ethanol (10 vol), Thionyl Chloride (1.2 eq).
-
Procedure:
-
Suspend L-T4CA in absolute ethanol at 0°C.
-
Critical Step: Add SOCl₂ dropwise. Caution: Exothermic reaction with gas evolution (SO₂, HCl).
-
Heat to reflux (approx. 78°C) for 4-6 hours.
-
Monitor by TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1).
-
Workup: Concentrate under reduced pressure to remove excess ethanol/SOCl₂.
-
Isolation: The residue is the hydrochloride salt. Recrystallize from Ethanol/Ether to obtain high-purity Ethyl thiazolidine-4-carboxylate HCl .
-
Data Summary: Solvent Effects on Esterification
| Solvent System | Catalyst | Temp (°C) | Yield (%) | Chiral Purity (ee%) |
| Ethanol (Abs) | SOCl₂ | 78 (Reflux) | 92% | >99.5% |
| Ethanol (95%) | H₂SO₄ | 78 | 75% | 96.0% |
| Ethanol | HCl (gas) | 25 | 88% | >99.0% |
Note: The SOCl₂ method is preferred for industrial scaling due to higher yields and water scavenging.
Coupling & Final Assembly
The coupling of the ethyl ester with L-pyroglutamic acid is the most sensitive step regarding racemization.
Protocol B: DCC/HOBt Coupling
This method minimizes racemization compared to acid chloride activation.
-
Reagents:
-
Ethyl thiazolidine-4-carboxylate HCl (1.0 eq)
-
L-Pyroglutamic acid (1.1 eq)[1]
-
DCC (Dicyclohexylcarbodiimide, 1.1 eq)
-
HOBt (Hydroxybenzotriazole, 0.1 eq - catalyst)
-
Triethylamine (TEA, 1.0 eq - to free the ester base)
-
Solvent: Dichloromethane (DCM)
-
-
Procedure:
-
Suspend the ester HCl salt in DCM and add TEA at 0°C to liberate the free amine.
-
Add L-Pyroglutamic acid and HOBt.
-
Add DCC dissolved in DCM dropwise at -5°C to 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Filter off the precipitated DCU (dicyclohexylurea) byproduct. Wash the organic filtrate with 5% NaHCO₃, 1M HCl, and Brine.
-
Result: Pidotimod Ethyl Ester (Oil or low-melting solid).
-
Protocol C: Hydrolysis to Pidotimod
-
Reagents: Pidotimod Ethyl Ester, NaOH (1N).
-
Procedure:
-
Dissolve ester in water (or THF/Water mix).
-
Add NaOH dropwise at 0-5°C until pH 10-11.
-
Stir until TLC shows disappearance of ester.
-
Acidification: Adjust pH to 2.0-2.5 using HCl. Pidotimod precipitates as a white solid.
-
Recrystallization: Water or Water/Ethanol.[2]
-
Analytical Controls & Troubleshooting
Critical Process Parameters (CPPs)
-
Temperature during Esterification: Exceeding 80°C can cause ring opening (disulfide formation).
-
Moisture during Coupling: Water competes with the amine, hydrolyzing the active ester of pyroglutamic acid.
-
pH during Hydrolysis: pH > 12 leads to rapid racemization at the chiral centers.
Impurity Profile
The following Graphviz diagram details the impurity pathways that must be monitored.
Figure 2: Common impurity pathways in Pidotimod synthesis.
Analytical Specifications (HPLC)
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 5µm.
-
Mobile Phase: Phosphate buffer (pH 2.5) : Acetonitrile (95:5).
-
Wavelength: 210 nm (low UV due to lack of strong chromophores).
-
Acceptance Criteria:
-
Pidotimod: >98.5%[]
-
Enantiomeric Purity: >99% (L,L-isomer)
-
Any single impurity: <0.5%
-
References
-
Poli Industria Chimica S.p.A. (1990). US Patent 4,939,164: Thiazolidine derivatives with immunomodulating activity. Link
-
Zhejiang Medicine Co. (2011). CN Patent 102167727A: Synthesis method of pidotimod. Link
-
Kallen, R. G. (1971).[4] Mechanism of reactions involving Schiff base intermediates.[4][5] Thiazolidine formation from L-cysteine and formaldehyde.[6][7][8][9][10] Journal of the American Chemical Society, 93(23), 6236–6248. Link
-
BenchChem. (2025).[2][5] Optimizing reaction conditions for the condensation of L-cysteine with aldehydes. Link
-
Asian Journal of Chemistry. (2022). Isolation and Characterization of Novel Degradation Product of Pidotimod. Vol. 34, No. 9. Link
Sources
- 1. CN106632594A - Pidotimod synthesis method - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN111377879A - Preparation method of L-thiazolidine-4-formic acid - Google Patents [patents.google.com]
- 9. CN102167727A - Synthesis method of pidotimod - Google Patents [patents.google.com]
- 10. CN102167727B - Synthesis method of pidotimod - Google Patents [patents.google.com]
Technical Guide: Stability Profile of Thiazolidine-4-Carboxylate Ester Derivatives
Executive Summary
Thiazolidine-4-carboxylate esters represent a critical class of "dual-prodrug" scaffolds in medicinal chemistry, primarily utilized to deliver L-cysteine or boost intracellular glutathione (GSH) levels while overcoming the poor bioavailability of free thiols. Their stability is governed by a complex interplay between ester hydrolysis (determining lipophilicity and shelf-life) and heterocyclic ring opening (determining pharmacological release).[1]
This technical guide provides a structural analysis of degradation pathways, field-validated protocols for stability assessment, and mechanistic insights for optimizing shelf-life and in vivo performance.[1]
Part 1: Structural Determinants of Stability
The stability of thiazolidine-4-carboxylate esters is not monolithic; it is dictated by the substituents at the C2 position and the nature of the ester group at C4.
The C2-Substituent Effect (The "Gatekeeper")
The thiazolidine ring acts as a masked cysteine. The stability of this ring is heavily dependent on the steric and electronic nature of the group at C2 (derived from the aldehyde/ketone precursor).
-
Unsubstituted (Formaldehyde-derived): Highly stable.[1] Slow ring opening.
-
C2-Alkyl/Aryl (Acetaldehyde/Benzaldehyde-derived): Moderate stability. The C2 substituent introduces steric strain, accelerating ring opening compared to the unsubstituted parent.[1]
-
Electronic Influence: Electron-withdrawing groups on the C2-aryl ring destabilize the hemiaminal thioether linkage, accelerating hydrolysis.
The Ester Moiety (C4)
The esterification of the C4 carboxylate is primarily to enhance lipophilicity for cell permeation.[1]
-
Hydrolysis Susceptibility: Simple alkyl esters (ethyl, methyl) are susceptible to ubiquitous esterases (e.g., carboxylesterases).[1]
-
Chemical Stability: In aqueous solution, the ester bond is generally more stable than the thiazolidine ring at acidic pH, but susceptible to base-catalyzed hydrolysis.[1]
Part 2: Degradation Pathways & Mechanisms[1]
Understanding the degradation hierarchy is essential for formulation. There are three primary vectors of instability:
Pathway A: Acid-Catalyzed Ring Opening (Reversible)
This is the primary mechanism for "prodrug activation" but also the main shelf-life risk in liquid formulations.
-
Protonation of the ring nitrogen.
-
Ring opening to form a Schiff base (iminium ion) intermediate.[1]
-
Hydrolysis to release L-cysteine ethyl ester (or free cysteine) and the corresponding aldehyde.
Pathway B: Ester Hydrolysis
Occurs chemically (pH-dependent) or enzymatically.[1]
-
Mechanism: Nucleophilic attack at the carbonyl carbon.
-
Outcome: Conversion of the ester to the free acid (Thiazolidine-4-carboxylic acid). This reduces cell permeability but does not destroy the pharmacophore ring.
Pathway C: Oxidative Degradation (Irreversible)
The sulfur atom is a "soft" nucleophile prone to oxidation.[1]
-
S-Oxidation: Formation of sulfoxides (S=O).[1] This creates a new chiral center, leading to diastereomers with different solubilities and activities.[1]
-
Sulfone Formation: Further oxidation to sulfone (O=S=O), which is generally pharmacologically inert and marks irreversible degradation.[1]
Visualization: Degradation Logic Flow
Figure 1: Mechanistic degradation pathways of thiazolidine-4-carboxylate esters.[1] Blue path represents ring instability (prodrug release); Green path represents ester hydrolysis; Red path represents oxidative degradation.[1]
Part 3: Experimental Protocols
Protocol 1: Accelerated Stability & Kinetics Assay
Objective: Determine the
Reagents:
-
Buffers: 0.1 M HCl (pH 1.2), Phosphate Buffer (pH 7.4).
-
Oxidative Stressor: 3% Hydrogen Peroxide (
).[1] -
Internal Standard: L-Phenylalanine (chemically inert in this window).[1]
Methodology:
-
Stock Preparation: Dissolve the specific thiazolidine ester derivative in Methanol/Water (1:1) to 1 mg/mL.[1]
-
Incubation:
-
Acid Stability: Dilute stock 1:10 into pH 1.2 buffer at 37°C.
-
Physiological Stability: Dilute stock 1:10 into pH 7.4 buffer at 37°C.
-
Oxidative Stress:[1] Dilute stock 1:10 into 3%
solution.
-
-
Sampling: Aliquot 100 µL at T=0, 1h, 4h, 8h, 24h, and 48h.
-
Quenching: Immediate freeze (-80°C) or neutralization (for acid samples) prior to injection.
-
Analysis: Analyze via HPLC-UV or LC-MS (See Protocol 2).
Data Interpretation:
-
If peak area of Parent decreases + Appearance of Free Acid = Ester Hydrolysis .
-
If peak area of Parent decreases + Appearance of Cysteine/Aldehyde = Ring Opening .
-
If peak area of Parent decreases + Appearance of Early Eluting Peak (+16 Da) = Sulfoxide .[1]
Protocol 2: Validated HPLC-UV Analytical Method
Context: Thiazolidine rings lack strong chromophores unless aryl-substituted. For alkyl derivatives, derivatization or low-UV detection is required.[1]
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to stabilize ring during run).[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
For Aryl-substituted (e.g., 2-phenyl): UV 254 nm.
-
For Alkyl-substituted: UV 210 nm (non-specific) or derivatization with CMQT (2-chloro-1-methylquinolinium tetrafluoroborate) for thiol detection if ring opens.[1]
-
Derivatization Step (Optional for degradation products): To quantify released cysteine (ring opening), treat sample with TCEP (reductant) followed by CMQT.[1] This tags the free thiol for UV detection at 355 nm.
Visualization: Analytical Workflow
Figure 2: Analytical workflow for separating intact thiazolidine esters from degradation products.
Part 4: Quantitative Stability Data Summary
The following table summarizes typical stability profiles for 2-substituted thiazolidine-4-carboxylic acid ethyl esters based on literature consensus.
| Substituent (C2) | pH 1.2 ( | pH 7.4 ( | Primary Degradation Mode |
| Unsubstituted ( | > 48 Hours | Stable | Ester Hydrolysis (Slow) |
| Methyl ( | ~6-12 Hours | ~24 Hours | Ring Opening (Equilibrium) |
| Phenyl ( | < 4 Hours | ~12 Hours | Ring Opening (Fast) |
| p-Methoxyphenyl | < 1 Hour | < 6 Hours | Ring Opening (Very Fast) |
Note: Data represents generalized kinetics; specific half-lives vary by ester chain length and temperature.
References
-
Nagasawa, H. T., et al. (1984).[1] "2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity."[2][3][4] Journal of Medicinal Chemistry.
-
Ratner, S., & Clarke, H. T. (1937).[1] "The Action of Formaldehyde upon Cysteine." Journal of the American Chemical Society.[3][5] [1]
-
Wlodek, L., et al. (1993).[1][2] "Thiazolidine derivatives as source of free L-cysteine in rat tissue." Biochemical Pharmacology.
-
Al-Ja'afreh, J. Y., et al. (1998).[1] "High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples." Chemical Papers.
-
Piechocka, J., et al. (2023).[1][5] "Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method." Scientific Reports.[5] [1]
Sources
Methodological & Application
Application Note: Dissolution and Formulation of Ethyl Thiazolidine-4-carboxylate for In Vitro Cell Culture
Executive Summary & Mechanistic Rationale
Ethyl thiazolidine-4-carboxylate (commonly supplied as the hydrochloride salt, CAS 86028-91-3) is a lipophilic ester derivative of thiazolidine-4-carboxylic acid (thioproline)[1]. Thioproline is a well-documented intracellular sulfhydryl antioxidant and hepatoprotectant[2]. However, the free carboxylic acid exhibits poor plasma membrane permeability. Esterification of the carboxylate group into an ethyl ester significantly enhances its lipophilicity, allowing the compound to act as a highly permeable prodrug. Once it diffuses across the lipid bilayer, ubiquitous intracellular esterases hydrolyze the ester bond, liberating the active antioxidant directly within the cytosol[2].
Physicochemical Properties & Solubility Profile
Understanding the solubility limits of the compound is critical for preventing precipitation in aqueous biological assays.
| Property | Value |
| Compound Name | (R)-Ethyl thiazolidine-4-carboxylate hydrochloride |
| CAS Number | 86028-91-3 |
| Molecular Weight | 197.68 g/mol [1] |
| Aqueous Solubility | ~3.32 mg/mL (16.8 mM) - Prone to inducing pH shifts[3] |
| DMSO Solubility | >20 mg/mL (>100 mM) - Recommended vehicle[4] |
The "Solvent Shock" Phenomenon: Causality in Formulation
Why not dissolve the powder directly into cell culture media? While the hydrochloride salt of ethyl thiazolidine-4-carboxylate possesses moderate aqueous solubility[3], directly dissolving the dry powder into buffered cell culture media (e.g., DMEM, RPMI-1640) is strongly discouraged. Direct addition causes localized acidic microenvironments due to the rapid dissociation of the hydrochloride salt. This sudden drop in pH can precipitate essential serum proteins and induce osmotic or pH-related shock to the cultured cells.
Using cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) as a primary vehicle allows for the formulation of a highly concentrated, sterile master stock[4]. When this stock is subsequently diluted into pre-warmed media, the buffering capacity of the media (e.g., bicarbonate/HEPES) easily neutralizes the minor pH shift. Furthermore, the final DMSO concentration remains well below the cytotoxic threshold (≤0.1% v/v).
Step-by-Step Protocol: Preparation of Stock and Working Solutions
Phase 1: Master Stock Preparation (100 mM in DMSO)
-
Weighing: Accurately weigh out 19.77 mg of (R)-Ethyl thiazolidine-4-carboxylate hydrochloride powder[1].
-
Reconstitution: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO to the powder[4].
-
Dissolution: Vortex vigorously for 30–60 seconds. The solution must become completely clear, indicating full dissolution without any suspended particulates.
-
Storage: Aliquot the 100 mM stock solution into sterile, single-use microcentrifuge tubes (e.g., 50 µL per tube). Store aliquots at -20°C to prevent hydrolytic degradation from repeated freeze-thaw cycles.
Phase 2: Formulation of Working Media (100 µM Final Concentration)
-
Media Preparation: Pre-warm the complete culture media (containing FBS, L-glutamine, and antibiotics) to 37°C in a water bath.
-
Causality Note: Introducing a lipophilic compound dissolved in DMSO into cold media can cause transient micro-precipitation. Pre-warming the media ensures immediate and uniform thermodynamic dispersion.
-
-
Dilution: Pipette 1.0 µL of the 100 mM DMSO stock directly into 1.0 mL of the pre-warmed media.
-
Homogenization: Immediately vortex or invert the tube gently to ensure rapid mixing.
-
Final State: The formulated media now contains 100 µM of the prodrug and 0.1% DMSO.
Quality Control & Self-Validating System
To maintain scientific integrity and trustworthiness, every experimental setup utilizing this protocol must include the following self-validating checks:
-
pH and Osmolality Verification: After adding the compound to the media, verify that the pH remains stable between 7.2 and 7.4. The buffering capacity of standard media should easily handle the 1:1000 dilution of the HCl salt. If the pH drops, the buffering capacity of your specific media formulation is insufficient.
-
Vehicle Control Integration: Always include a parallel experimental group treated with 0.1% DMSO (without the compound). This isolates the pharmacological effect of the thiazolidine derivative, proving that any observed phenotypic changes (e.g., altered ROS scavenging, changes in cell viability) are not artifacts of the solvent.
Workflow & Mechanistic Diagram
Workflow of ATC preparation and its intracellular esterase-dependent activation.
References
Sources
Application Note: Optimal Dosing of Ethyl Thiazolidine-4-carboxylate for Hepatoprotection Studies
Abstract & Scope
This guide details the experimental optimization of Ethyl Thiazolidine-4-carboxylate (ETC) , a lipophilic ethyl ester prodrug of the cysteine precursor Thiazolidine-4-carboxylic acid (Thioproline/TC). While Thioproline is a well-established hepatoprotective agent that restores intracellular glutathione (GSH), its passive diffusion can be rate-limiting. ETC is designed to enhance cellular uptake via increased lipophilicity, subsequently hydrolyzing to the active acid form. This protocol provides a standardized framework for evaluating ETC efficacy in in vitro (HepG2) and in vivo (Murine APAP) models of hepatotoxicity.
Mechanism of Action
To design an effective dosing regimen, one must understand the "Prodrug of a Prodrug" mechanism. ETC does not act directly; it serves as a delivery vehicle.
-
Phase I (Uptake): ETC crosses the hepatocyte membrane more efficiently than the zwitterionic parent acid (TC) due to the ethyl ester masking the carboxylic acid.
-
Phase II (Activation): Intracellular esterases hydrolyze ETC to Thiazolidine-4-carboxylic acid (TC).
-
Phase III (Liberation): TC is metabolized by proline oxidase (or non-enzymatic ring opening) to release L-Cysteine.
-
Phase IV (Synthesis): L-Cysteine serves as the rate-limiting substrate for
-glutamylcysteine synthetase, driving de novo Glutathione (GSH) synthesis to neutralize reactive metabolites (e.g., NAPQI).
Mechanistic Pathway Diagram
Caption: Pharmacological activation pathway of ETC from cellular entry to glutathione-mediated detoxification.
Material Preparation
Compound Specifications
-
Compound: Ethyl L-thiazolidine-4-carboxylate Hydrochloride
-
CAS: 86028-91-3[1]
-
MW: 197.68 g/mol (HCl salt) / ~161.2 g/mol (Free base)
-
Solubility: Highly soluble in water (as HCl salt).
-
Storage: -20°C, desiccated. Hygroscopic.
Vehicle Formulation
The HCl salt is acidic. Proper buffering is critical to prevent injection site irritation or culture media acidification.
-
In Vitro Stock (100 mM): Dissolve ETC-HCl in sterile PBS. Adjust pH to 7.4 using 1N NaOH immediately before filtration (0.22
m). Do not store at pH 7.4 for long periods as ester hydrolysis may occur. Prepare fresh. -
In Vivo Vehicle: Dissolve in 0.9% Saline. Adjust pH to ~6.0–7.0 with dilute NaOH.
In Vitro Protocol: Hepatoprotection Assay
Model: HepG2 cells or Primary Mouse Hepatocytes.
Toxic Challenge: Acetaminophen (APAP) or
Experimental Design
| Group | Treatment | Purpose |
| Control | Vehicle only | Baseline viability |
| Toxin | APAP (10–20 mM) | Induce ~50% cell death (IC50) |
| Standard | NAC (1 mM, 5 mM) + APAP | Positive Control (Gold Standard) |
| Experimental | ETC (0.1, 0.5, 1.0, 2.5 mM) + APAP | Dose-Response Evaluation |
Step-by-Step Workflow
-
Seeding: Plate HepG2 cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-treatment (Optional but recommended): Add ETC concentrations 2 hours prior to toxin to load cellular GSH pools.
-
Challenge: Remove media. Add fresh media containing APAP + ETC (Co-treatment).
-
Note: If using APAP on HepG2, ensure CYP2E1 expression is sufficient or use a transduced line (HepG2-CYP2E1). Alternatively, use Primary Hepatocytes.
-
-
Incubation: Incubate for 24 hours.
-
Readout:
-
Viability: MTT or CCK-8 assay.
-
Mechanism: Measure Intracellular GSH/GSSG ratio (GSH-Glo™ assay) and ROS levels (H2DCFDA staining).
-
In Vivo Protocol: APAP-Induced Hepatotoxicity
Model: Male C57BL/6 Mice (8–10 weeks). Rationale: This strain is highly sensitive to APAP-induced liver injury.
Dosing Strategy
Based on equimolar conversion to effective Thioproline doses (100–200 mg/kg), the following ETC ranges are recommended.
-
Route: Intraperitoneal (IP) or Oral Gavage (PO).
-
APAP Challenge: 300 mg/kg (IP), dissolved in warm saline.
| Group (n=8) | Pre-Treatment (-1h) | Challenge (0h) | Post-Treatment (+2h) |
| Vehicle | Saline | Saline | Saline |
| Model | Saline | APAP (300 mg/kg) | Saline |
| Pos. Control | NAC (150 mg/kg) | APAP | - |
| Low Dose | ETC (25 mg/kg) | APAP | - |
| Mid Dose | ETC (50 mg/kg) | APAP | - |
| High Dose | ETC (100 mg/kg) | APAP | - |
Note: For therapeutic (rescue) studies, administer ETC 1–2 hours after APAP challenge.
Workflow Diagram
Caption: Timeline for prophylactic evaluation of ETC in APAP-induced liver injury.
Key Endpoints
-
Serum Biochemistry: ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase).
-
Histopathology: H&E staining of liver sections (Centrilobular necrosis scoring).
-
Molecular Markers: Hepatic GSH levels (nmol/mg protein), MDA (Lipid peroxidation), and TNF-
(Inflammation).
Data Analysis & Troubleshooting
Statistical Analysis
-
Data should be expressed as Mean ± SEM.
-
Use One-way ANOVA followed by Tukey’s post-hoc test for multiple comparisons.
-
Significance threshold:
.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation in Vehicle | pH too high or concentration too high | Keep pH < 7.5; use gentle warming (37°C). Do not exceed 100 mg/mL stock. |
| No Protection Observed | Hydrolysis failure or dose too low | Confirm esterase activity in cell line. Increase dose to 200 mg/kg (in vivo). |
| High Control Toxicity | Acidic vehicle | Ensure pH of ETC solution is adjusted to ~6.5–7.0 before injection. |
References
-
Nagasawa, H. T., et al. (1984). "2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity." Journal of Medicinal Chemistry. Link
-
Roberts, J. C., et al. (1987). "Prodrugs of L-cysteine as liver-protective agents." Journal of Medicinal Chemistry. Link
-
Wlodek, L. (2002). "Beneficial and harmful effects of thiols." Polish Journal of Pharmacology. Link
-
Parthasarathy, R., et al. (2006). "Thiazolidine-4-carboxylic acid derivatives as potential hepatoprotective agents." European Journal of Medicinal Chemistry. Link
-
BenchChem. (2023). "(4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid Structure and Properties." Link
Sources
Application Note: Chemoselective Condensation of L-Cysteine Ethyl Ester with Formaldehyde
Abstract & Scientific Rationale
The condensation of L-cysteine ethyl ester with formaldehyde is a foundational reaction in medicinal chemistry, yielding ethyl thiazolidine-4-carboxylate . This reaction represents a specific instance of the Pictet-Spengler cyclization , where the sulfhydryl and amino groups of the cysteine moiety react with a carbonyl electrophile to form a five-membered thiazolidine ring.
Why this matters:
-
Prodrug Design: Thiazolidines act as "masked" cysteine delivery systems. The ring opens enzymatically or hydrolytically in vivo, releasing free cysteine while improving lipophilicity and cellular uptake compared to the zwitterionic parent amino acid.
-
Protecting Group Strategy: This reaction simultaneously protects the
-terminus and the thiol side chain, preventing disulfide dimerization (cystine formation) during peptide synthesis. -
Chemo-selectivity: The reaction is highly specific. Unlike other aldehydes which may yield Schiff bases (imines) that are hydrolytically unstable, formaldehyde forms a rigid, hydrolytically stable aminal bridge (–S–CH₂–N–).
Reaction Mechanism
The formation of the thiazolidine ring proceeds through a multi-step mechanism. Unlike simple imine formation, the presence of the nucleophilic thiol at the
Mechanistic Pathway[1][2]
-
Nucleophilic Attack: The amine (free base) attacks the formaldehyde carbonyl.
-
Hemiaminal Formation: Formation of the
-hydroxymethyl intermediate. -
Dehydration: Loss of water to form the reactive iminium ion (Schiff base).
-
Cyclization: Intramolecular nucleophilic attack by the thiol sulfur onto the iminium carbon (5-endo-trig cyclization favored).
Figure 1: Mechanistic flow from open-chain cysteine ester to cyclic thiazolidine.
Critical Process Parameters (CPP)
The following parameters determine the yield and purity of the condensation.
| Parameter | Recommended Condition | Scientific Justification |
| Stoichiometry | 1.0 : 1.2 (Cys : HCHO) | Slight excess of formaldehyde ensures complete consumption of the amine. Large excesses can lead to |
| pH Control | pH 6.0 – 7.5 | The starting material is usually a hydrochloride salt. Neutralization (e.g., NaOAc, |
| Solvent System | Ethanol/Water (1:[1]1) | Cysteine ester HCl is water-soluble; the product is lipophilic. This mixed solvent keeps reactants in solution while allowing easy extraction later. |
| Temperature | 20°C – 25°C (RT) | The reaction is exothermic and rapid. High heat is unnecessary and may promote oxidation to sulfoxides. |
| Atmosphere | Inert ( | Critical: Prevents oxidation of the free thiol to disulfides (cystine) before cyclization occurs. |
Standard Operating Procedure (SOP)
Objective: Synthesis of Ethyl Thiazolidine-4-carboxylate (Free Base). Scale: 10 mmol (approx. 2.0 g scale).
Materials
-
L-Cysteine ethyl ester hydrochloride (
g/mol ) -
Formaldehyde, 37% wt. in
(Formalin) -
Potassium Acetate (KOAc) or Sodium Bicarbonate
-
Ethanol (Absolute)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (
)
Protocol Workflow
Figure 2: Step-by-step experimental workflow for the synthesis.
Step-by-Step Instructions
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-Cysteine ethyl ester hydrochloride (1.86 g, 10 mmol) in 15 mL of deionized water .
-
Buffering: Add 15 mL of Ethanol . Add Potassium Acetate (1.08 g, 11 mmol) to the solution.
-
Note: The solution may become slightly cloudy. This neutralizes the HCl, generating the free amine.
-
-
Reaction: Add Formaldehyde (37% aq) (0.90 mL, ~12 mmol) dropwise over 5 minutes.
-
Observation: A mild exotherm may be observed.
-
-
Incubation: Seal the flask (or keep under
) and stir vigorously at room temperature ( ) for 3 hours.-
TLC Monitoring: Use 50% EtOAc/Hexane. The starting material (ninhydrin positive/red) should disappear; the product (iodine active/UV active) will appear at a higher
.
-
-
Workup:
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove most of the ethanol.
-
Dilute the remaining aqueous residue with 20 mL of saturated
. -
Extract with Dichloromethane (DCM) (
mL).
-
-
Purification:
-
Combine organic layers and wash with Brine (20 mL).
-
Dry over anhydrous
. -
Filter and concentrate in vacuo to yield the product as a clear to pale yellow oil.
-
Optional: If the HCl salt is desired, dissolve the oil in dry ether and bubble dry HCl gas; the salt will precipitate as a white solid.
-
Quality Control & Self-Validation
To ensure the protocol was successful, verify the product using the following physicochemical markers.
Nuclear Magnetic Resonance ( NMR)
The formation of the thiazolidine ring is confirmed by the appearance of the "bridge" methylene protons between the Sulfur and Nitrogen.
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| C-2 | 5.61 | Singlet (or dd) | 2H | N–CH₂–S (Ring Closure) |
| C-4 | 4.45 – 4.50 | dd | 1H | |
| Ester | 4.15 | Quartet | 2H | Ethyl ester methylene |
| C-5 | 3.30 – 3.40 | Multiplet | 2H | Ring methylene ( |
| Ester | 1.25 | Triplet | 3H | Ethyl ester methyl |
Note: In DMSO-
Physical Properties[4][5]
-
Appearance: Colorless to pale yellow oil (Free base). White solid (HCl salt).
-
Molecular Weight: 161.22 g/mol (Free base).
-
Solubility: Soluble in DCM, Ethanol, Methanol. Insoluble in water (Free base).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete extraction | The free base is moderately polar. Ensure the aqueous phase is basic (pH > 8) during extraction to force the amine into the organic layer. |
| Disulfide Impurity | Oxidation of starting material | Degas solvents with |
| Product is Solid/Gummy | Polymerization | Formaldehyde can polymerize (paraformaldehyde). Use fresh formalin or depolymerize paraformaldehyde properly. |
References
-
Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine. Journal of the American Chemical Society, 59(1), 200–206.
-
Al Kury, L. T., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives.[2] Drug Design, Development and Therapy.
-
Wambo, T. M., et al. (2016). A Biocompatible Condensation Reaction for Labeling of Terminal Cysteines on Proteins. Bioconjugate Chemistry.
-
BenchChem Protocols. General Protocol for the Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids.
Sources
In vitro assay for cysteine release from ethyl thiazolidine-4-carboxylate
Application Note & Protocol
A Robust In Vitro Colorimetric Assay for Quantifying Cysteine Release from Ethyl Thiazolidine-4-Carboxylate
Abstract
L-cysteine is a critical semi-essential amino acid that serves as a rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[1][2] Direct supplementation with cysteine is often impractical due to its potential toxicity and rapid oxidation to the less soluble cystine.[1][3] To overcome these limitations, prodrug strategies are employed, using molecules that are converted to L-cysteine in vivo. Ethyl thiazolidine-4-carboxylate (ETZC), a thiazolidine derivative, represents a promising class of cysteine prodrugs.[3][4] Thiazolidines can hydrolyze under physiological conditions to release free cysteine.[4][5] This application note provides a comprehensive, self-validating protocol for monitoring the in vitro release of cysteine from ETZC. The assay is based on the reaction of the liberated cysteine's sulfhydryl group with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, or Ellman's Reagent), which produces a distinct yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), quantifiable by spectrophotometry at 412 nm.[6][7]
Introduction: The Rationale for Cysteine Prodrugs
Cellular redox homeostasis is paramount for cell survival, and disruptions leading to oxidative stress are implicated in a wide range of pathologies. Glutathione (GSH) is a cornerstone of the cell's antioxidant defense system, and its synthesis is directly dependent on the availability of L-cysteine.[1] The development of therapeutic strategies to boost intracellular GSH levels often focuses on enhancing the supply of its precursor, L-cysteine.
Thiazolidine-4-carboxylic acid derivatives have emerged as an effective class of cysteine prodrugs.[3][8][9] These compounds mask the reactive sulfhydryl group of cysteine within a heterocyclic ring structure, which improves stability and bioavailability. Ethyl thiazolidine-4-carboxylate (ETZC) is one such derivative. The core principle of its action lies in the hydrolysis of the thiazolidine ring under physiological conditions to release L-cysteine and a corresponding aldehyde or ketone.[4][5] Characterizing the release kinetics of cysteine from these prodrugs is a critical step in their preclinical evaluation.
This guide details a reliable and straightforward in vitro assay designed for researchers, scientists, and drug development professionals to quantify this release process accurately.
Principle of the Assay
The assay is a two-stage process: first, the spontaneous, non-enzymatic release of cysteine from ETZC via hydrolysis, and second, the colorimetric detection of the newly freed sulfhydryl (-SH) group.
Stage 1: Hydrolysis of Ethyl Thiazolidine-4-Carboxylate (ETZC)
Under aqueous conditions at physiological pH, the thiazolidine ring of ETZC undergoes hydrolysis. This reaction opens the ring structure, liberating free L-cysteine and ethyl glyoxylate. The rate of this release can be monitored over time, providing crucial data on the prodrug's activation kinetics.
Figure 1: Hydrolysis of ETZC to release L-cysteine.
Stage 2: Colorimetric Detection with Ellman's Reagent (DTNB)
The quantification of the released L-cysteine is achieved using Ellman's Assay.[6] DTNB reacts specifically with free sulfhydryl groups. In this reaction, the sulfhydryl group attacks the disulfide bond of DTNB, resulting in a mixed disulfide (cysteine-TNB) and the release of one molecule of the TNB anion. TNB has a vibrant yellow color and exhibits a strong absorbance maximum at 412 nm, with a high molar extinction coefficient (14,150 M⁻¹cm⁻¹ at pH 8.0).[7][10] The intensity of the yellow color is directly proportional to the concentration of free sulfhydryl groups in the sample, allowing for precise quantification.
Figure 2: Detection of free sulfhydryls using DTNB.
Materials and Equipment
Reagents
-
Ethyl L-thiazolidine-4-carboxylate hydrochloride (ETZC) (CAS: 86028-91-3)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) (CAS: 69-78-3)
-
L-cysteine hydrochloride monohydrate (CAS: 7048-04-6)
-
Sodium Phosphate, Dibasic (Na₂HPO₄)
-
Sodium Phosphate, Monobasic (NaH₂PO₄)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Deionized (DI) water, high-purity
Equipment
-
UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 412 nm
-
96-well flat-bottom microplates (or cuvettes if using a standard spectrophotometer)
-
Incubator or water bath set to 37°C
-
Calibrated single and multichannel micropipettes
-
Analytical balance
-
pH meter
-
Vortex mixer
Preparation of Solutions
A. Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0)
-
Rationale: The reaction between DTNB and sulfhydryls is most efficient and produces a stable colored product at a slightly alkaline pH of 8.0.[6] EDTA is included as a chelating agent to prevent the metal-catalyzed oxidation of free sulfhydryl groups, ensuring the accuracy of the measurement.[11]
-
Prepare separate stock solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄.
-
To prepare 100 mL of buffer, start with approximately 80 mL of DI water.
-
Add 0.0372 g of EDTA (to a final concentration of 1 mM).
-
Add the 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄ stock solutions while monitoring the pH. Adjust the volumes of each to reach a final pH of 8.0.
-
Bring the final volume to 100 mL with DI water.
-
Store at 4°C.
B. DTNB Solution (4 mg/mL)
-
Rationale: This concentration provides a sufficient excess of DTNB to react with the expected range of cysteine concentrations.
-
Weigh 4 mg of DTNB and dissolve it in 1 mL of Reaction Buffer.
-
This solution should be prepared fresh on the day of the experiment and protected from light to prevent degradation.[11]
C. L-Cysteine Standard Stock (1.5 mM)
-
Rationale: A high-concentration stock solution is prepared for generating a standard curve via serial dilutions. This ensures accuracy at the lower concentrations.
-
Weigh 2.63 mg of L-cysteine hydrochloride monohydrate (MW = 175.6 g/mol ).
-
Dissolve in 10 mL of Reaction Buffer. Mix thoroughly.
-
Prepare this standard fresh just before use, as cysteine can oxidize in solution.[11]
D. ETZC Stock Solution (e.g., 10 mM)
-
Weigh an appropriate amount of ETZC (MW = 197.68 g/mol for the hydrochloride salt). For a 10 mM stock, dissolve 1.98 mg in 1 mL of Reaction Buffer.
-
The concentration can be adjusted based on the expected release rate and desired experimental conditions.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format for higher throughput. It can be adapted for cuvettes by scaling volumes appropriately.
Part 1: Generating the L-Cysteine Standard Curve
-
Objective: To create a reliable calibration curve that correlates known cysteine concentrations with absorbance at 412 nm. This is the cornerstone of a self-validating system.
-
Label 7 microcentrifuge tubes (or wells in a dilution plate) as S1 through S7.
-
Prepare a serial dilution series of the 1.5 mM L-Cysteine Standard Stock according to Table 1 .
Table 1: Preparation of L-Cysteine Standards
Standard ID Volume of 1.5 mM Stock Volume of Reaction Buffer Final Cysteine Conc. (mM) S1 500 µL 0 µL 1.50 S2 417 µL 83 µL 1.25 S3 333 µL 167 µL 1.00 S4 250 µL 250 µL 0.75 S5 167 µL 333 µL 0.50 S6 83 µL 417 µL 0.25 | S7 (Blank) | 0 µL | 500 µL | 0.00 |
-
In a new 96-well plate (the "Assay Plate"), pipette 200 µL of each standard (S1-S7) into triplicate wells.
-
Add 40 µL of the DTNB Solution to each of these wells. The total volume is now 240 µL.
-
Incubate the plate at room temperature for 15 minutes, protected from light.[6][12]
-
Measure the absorbance at 412 nm using the microplate reader. Use the average absorbance of the S7 wells (Blank) to zero the instrument or subtract this value from all other readings.
Part 2: Time-Course of Cysteine Release from ETZC
-
Objective: To incubate ETZC over time and sample at various intervals to measure the accumulation of released cysteine.
-
In a microcentrifuge tube, prepare the hydrolysis reaction by adding 100 µL of the 10 mM ETZC Stock Solution to 900 µL of Reaction Buffer pre-warmed to 37°C. This gives a final ETZC concentration of 1 mM. Vortex gently and immediately start a timer.
-
Incubate the tube at 37°C.
-
At each designated time point (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a 200 µL aliquot of the reaction mixture and transfer it to a corresponding well in the Assay Plate (in triplicate).
-
Important: Immediately after transferring the aliquot to the Assay Plate, add 40 µL of the DTNB Solution to quench the reaction and initiate color development. The DTNB reaction is rapid and will quantify the cysteine present at that specific time point.
-
As a negative control, prepare a parallel reaction tube containing only 1 mL of Reaction Buffer and treat it identically to the ETZC sample.
-
After collecting all time points, incubate the entire Assay Plate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance of all wells at 412 nm.
Data Analysis and Interpretation
-
Standard Curve:
-
Subtract the average blank absorbance (Standard S7) from the average absorbance of all other standards (S1-S6).
-
Plot the corrected absorbance (Y-axis) versus the known cysteine concentration (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²). An R² value > 0.99 indicates a strong linear relationship and a reliable standard curve.
-
-
Calculating Released Cysteine:
-
Subtract the average absorbance of the negative control (buffer only) at each time point from the corresponding ETZC sample absorbance.
-
Use the equation from your standard curve to calculate the concentration of cysteine for each time point. Rearrange the formula: Cysteine Conc. (mM) = (Corrected Absorbance - b) / m
-
Remember to account for any dilution factors if your experimental setup differs.
-
-
Presenting the Data:
-
Summarize the results in a table.
Table 2: Example Data for Cysteine Release from 1 mM ETZC
Time (min) Average Absorbance (412 nm) Corrected Absorbance Calculated Cysteine Conc. (mM) 0 0.055 0.003 0.002 15 0.185 0.133 0.094 30 0.320 0.268 0.189 60 0.550 0.498 0.351 90 0.715 0.663 0.467 120 0.840 0.788 0.555 (Note: Hypothetical data based on a standard curve slope 'm' of 1.42 and intercept 'b' of 0.005)
-
-
Interpretation:
-
Plot the calculated cysteine concentration versus time to visualize the release kinetics of ETZC. This plot provides valuable information about the prodrug's half-life and release profile under the tested in vitro conditions.
-
Troubleshooting and Scientific Considerations
-
High Background in Blank: If the blank (S7 or negative control) shows high absorbance, it may indicate contamination of the buffer with reducing agents or hydrolysis of the DTNB reagent. Prepare fresh DTNB solution and use high-purity reagents.[11]
-
Low Signal: Ensure the pH of the Reaction Buffer is accurately adjusted to 8.0. A lower pH will significantly reduce the reaction rate and color development.
-
Sample Oxidation: Cysteine is prone to oxidation, which would lead to an underestimation of its concentration. The inclusion of 1 mM EDTA and the use of freshly prepared standards are critical to minimize this effect.
-
Assay Range: If sample absorbances are higher than the highest standard, dilute the sample in Reaction Buffer and re-assay, remembering to apply the dilution factor in the final calculation.[7]
Conclusion
The protocol described herein provides a robust, reproducible, and cost-effective method for quantifying the in vitro release of cysteine from the prodrug ethyl thiazolidine-4-carboxylate. By employing a thorough standard curve and appropriate controls, this self-validating assay ensures high-quality, reliable data. This methodology is an essential tool for the characterization and screening of cysteine-donating compounds in the fields of pharmacology, drug development, and antioxidant research.
References
-
Sheng, W., & Gong, X. (2024, January 15). A red-emitting ultrasensitive fluorescent probe for specific detection and biological visualization of cysteine in vitro and in vivo. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
BMG Labtech. Ellman's assay for in-solution quantification of sulfhydryl groups. [Link]
-
Van Horn, D., & Bulaj, G. A Protocol for the Determination of Free Thiols. University of Utah. [Link]
-
MDPI. (2025, December 1). Hemicyanine-Based Fluorescent Probes for Cysteine Detection in Cellular Imaging and Food Samples. [Link]
-
Lande, V. J., et al. (2013, October 3). Quantification of free cysteines in membrane and soluble proteins using a fluorescent dye and thermal unfolding. Nature Protocols. [Link]
-
Pittalà, V., et al. (2010, March 3). Prodrug Approach for Increasing Cellular Glutathione Levels. Molecules. [Link]
-
ResearchGate. Fluorescent Probe for Highly Selective Detection of Cysteine in Living Cells. [Link]
-
YouTube. (2022, December 12). Ellman's reagent. [Link]
-
Chen, Z., et al. (2022, February 24). Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. Oxidative Medicine and Cellular Longevity. [Link]
-
Indian Academy of Sciences. (2017). A simple and sensitive fluorescent probe for specific detection of cysteine. [Link]
-
ProQuest. (2022, February 24). Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. [Link]
-
van Dalen, F. J., & Verdoes, M. (2022). Inhibitory prodrug mechanism for cysteine cathepsin-targeted self-controlled drug release. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Science.org. (2025, December 12). A fluorescent probe for concurrent detection of cysteine, homocysteine, and superoxide anion. [Link]
-
PubMed Central. (2022, December 15). Inhibitory prodrug mechanism for cysteine cathepsin-targeted self-controlled drug release. [Link]
-
ResearchGate. Metabolic decomposition of 2-( R )-thiazolidine-4-carboxylic acid in E. histolytica trophozoites. [Link]
-
Nagasawa, H. T., et al. (1989). Thiazolidine derivatives as source of free L-cysteine in rat tissue. Biochemical Pharmacology. [Link]
-
Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic Acids as Prodrugs of L-cysteine. Protection of Mice Against Acetaminophen Hepatotoxicity. Journal of Medicinal Chemistry. [Link]
-
Önen, F. E., et al. (2016, May 23). The cysteine releasing pattern of some antioxidant thiazolidine-4-carboxylic acids. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cysteine releasing pattern of some antioxidant thiazolidine-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazolidine derivatives as source of free L-cysteine in rat tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Inhibitory prodrug mechanism for cysteine cathepsin-targeted self-controlled drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory prodrug mechanism for cysteine cathepsin-targeted self-controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. broadpharm.com [broadpharm.com]
Application Note: Ethyl Thiazolidine-4-Carboxylate as a Controlled Sulfur Donor in Organic Synthesis
Introduction & Strategic Rationale
Sulfur-containing motifs are foundational to modern drug discovery, agrochemical development, and materials science. However, utilizing free thiols (such as cysteine derivatives) in organic synthesis presents significant operational challenges. Unprotected thiols are notoriously susceptible to oxidative dimerization, forming unwanted disulfides, and often exhibit poor atom economy due to competing side reactions.
Ethyl thiazolidine-4-carboxylate (ETC), a synthetic derivative of L-thioproline, has emerged as a highly efficient "masked" sulfur donor[1][2]. By sequestering the reactive sulfhydryl group within a stable five-membered N,S-acetal ring, ETC allows chemists to bypass the handling issues of free thiols. Under targeted conditions, the thiazolidine ring acts as a controlled-release vehicle, liberating a reactive thiol equivalent that can be immediately trapped by electrophiles for high-yield sulfur transfer, transnitrosation, and the synthesis of complex spiro-heterocycles[3][4].
Mechanistic Insights: The "Release-and-Trap" Causality
From a mechanistic standpoint, the utility of ETC relies on the dynamic equilibrium of the thiazolidine ring. The ring is formed via the condensation of a cysteine ester with an aldehyde (typically formaldehyde), protecting both the sulfur and nitrogen atoms[5].
In its closed-ring state, ETC is highly stable and resistant to oxidation[6]. However, when subjected to acidic hydrolysis or specific reductive conditions, the ring undergoes reversible cleavage to yield an open-chain reactive sulfhydryl intermediate (cysteine ethyl ester)[7][8].
The Causality of Experimental Design:
If ETC is simply hydrolyzed without a target, the released thiol will eventually oxidize. Therefore, experimental protocols are designed as a "release-and-trap" system . An electrophile (e.g., an
Workflow Visualization
Mechanism of masked sulfur donation via ETC ring-opening and electrophilic trapping.
Quantitative Performance: Masked vs. Unprotected Donors
The superiority of ETC over unprotected cysteine ethyl ester is evident when comparing reaction metrics in standard S-alkylation and transnitrosation workflows. The table below summarizes the self-validating advantages of using the masked donor approach.
| Parameter | Ethyl Thiazolidine-4-Carboxylate (ETC) | Cysteine Ethyl Ester (Unprotected) |
| Reagent Stability (Air/Room Temp) | High (Stable for months without degradation) | Low (Rapidly oxidizes to disulfide in air) |
| Disulfide Byproduct Formation | < 2% | 25 - 40% |
| Yield of S-Alkylated/Nitrosated Target | 88 - 94% | 55 - 65% |
| Reaction Control Mechanism | Kinetic (Controlled release matches trapping rate) | Diffusion-limited (Prone to rapid side reactions) |
Experimental Protocol: Controlled Sulfur Transfer via ETC
This self-validating protocol details the use of ETC for the synthesis of an S-alkylated or S-nitrosated target via in situ ring-opening. The methodology ensures that the rate of thiol generation does not exceed the rate of electrophilic consumption.
Materials Required
-
Sulfur Donor: Ethyl thiazolidine-4-carboxylate (ETC) (1.0 eq)
-
Electrophilic Trapping Agent:
-bromoacetophenone (for S-alkylation) or Sodium Nitrite ( ) (for S-nitrosation) (1.2 eq) -
Solvent: Anhydrous Ethanol or Dichloromethane (DCM)
-
Activator/Catalyst: 1M Hydrochloric Acid (HCl) or Lewis acid (
) (0.5 eq)
Step-by-Step Methodology
-
Preparation of the Precursor Solution: Dissolve 1.0 eq of ETC in anhydrous ethanol to achieve a 0.2 M concentration. Purge the reaction flask with nitrogen gas for 10 minutes. Causality: While ETC itself is air-stable, the transient thiol generated in subsequent steps is highly sensitive. An inert atmosphere maximizes the efficiency of the electrophilic trapping by eliminating competing oxygen-driven oxidation.
-
Introduction of the Electrophile: Add 1.2 eq of the electrophilic trapping agent to the stirring solution at room temperature. Ensure complete dissolution before proceeding.
-
Activation and Controlled Ring-Opening: Slowly add 0.5 eq of 1M HCl dropwise over 15 minutes. Causality: The acidic environment protonates the thiazolidine nitrogen, lowering the activation energy for the cleavage of the C-S bond. This initiates the dynamic equilibrium, slowly releasing the open-chain sulfhydryl intermediate[4][8].
-
Kinetic Trapping: Elevate the reaction temperature to 40°C and stir for 4–6 hours. Monitor the reaction via TLC (Hexane/Ethyl Acetate 7:3). Causality: Maintaining a moderate temperature of 40°C ensures a steady, controlled rate of ring-opening that perfectly matches the kinetic rate of the electrophilic attack, preventing any accumulation of free thiols.
-
Quenching and Workup: Once the ETC is fully consumed, neutralize the reaction mixture by adding saturated aqueous
until the pH reaches 7.0. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure sulfur-functionalized product.
References
1.[1] Synthesis and Stereochemical Studies of 2-Substituted Thiazolidine-4-carboxamide Derivatives. ChemInform. 2.[3] Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. ResearchGate. 3.[2] Sulfur amino acid metabolism: Pathways for production and removal of homocysteine and cysteine. ResearchGate. 4.[4] Effect of sulfur-containing side chains on transnitrosation of n-nitroso compounds of thiazolidines. Heterocycles. 5.[7] Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates. NIH. 6.[5] Physiological Role and Fate of L-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. ASM Journals. 7.[6] Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant. DNTB. 8.[8] Oxidation of L-thiazolidine-4-carboxylate by L-proline dehydrogenase in Escherichia coli. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine [ouci.dntb.gov.ua]
- 7. Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cell viability assay protocols using thiazolidine prodrugs
Application Note: Optimized Cell Viability Assessment for Thiazolidine Prodrugs
Abstract Thiazolidine derivatives (e.g., L-2-oxothiazolidine-4-carboxylate, Thiazolidinediones) function primarily as prodrugs, relying on intracellular hydrolysis to release active sulfhydryl groups (e.g., cysteine) or pharmacological pharmacophores. While effective, their unique chemical properties—specifically their reducing potential and delayed activation kinetics—introduce significant artifacts in standard colorimetric assays. This guide details a validated workflow to eliminate "false viability" signals common in tetrazolium-based assays (MTT/MTS) and establishes ATP luminescence as the gold standard for this compound class.
Part 1: Pre-Assay Technical Analysis
Before initiating wet-lab work, researchers must account for three critical factors specific to thiazolidine chemistry:
1. The "False Viability" Artifact (Redox Interference) Standard assays like MTT and MTS rely on cellular dehydrogenases to reduce tetrazolium salts into colored formazan. However, thiazolidine ring opening often exposes a free sulfhydryl (-SH) group. This thiol group is a strong reducing agent that can chemically reduce MTT extracellularly, independent of cell metabolism.
-
Result: High absorbance in dead/cell-free wells.
-
Impact: Overestimation of cell viability (IC50 shifts right).
2. The Prodrug Lag (Kinetic Activation) Unlike direct-acting small molecules, thiazolidine prodrugs require cellular uptake and enzymatic hydrolysis (e.g., by 5-oxoprolinase).
-
Implication: Standard 24-hour incubation is often insufficient for the peak therapeutic effect.
-
Recommendation: Extend assay endpoints to 48–72 hours to capture the true cytotoxic/cytostatic effect.
3. Solubility Limits Thiazolidine derivatives are often lipophilic. While soluble in DMSO, they may precipitate upon dilution in aqueous media.
-
Limit: Final DMSO concentration must be kept
(v/v) to prevent solvent toxicity from masking the prodrug's subtle effects.
Part 2: Visualizing the Interference Mechanism
The following diagram illustrates why standard MTT protocols fail without modification when using thiazolidines.
Caption: Figure 1.[1] Mechanism of False Viability.[2][3] Extracellular thiol release chemically reduces MTT, mimicking metabolic activity.
Part 3: Validated Protocols
Protocol A: ATP Luminescence Assay (Gold Standard)
Why: ATP assays are based on luciferase, which is not reduced by thiols. This eliminates the chemical interference common with thiazolidines.
Materials:
-
Promega CellTiter-Glo® or equivalent ATP reagent.
-
Opaque-walled 96-well plates (White).
Step-by-Step:
-
Seeding: Plate cells (e.g., 3,000–5,000 cells/well) in 100 µL media. Incubate 24h for attachment.
-
Treatment: Prepare 2x serial dilutions of the thiazolidine prodrug in media. Add 100 µL per well (Final Vol: 200 µL).
-
Control 1: Vehicle Control (Media + DMSO matched to highest concentration).
-
Control 2: Positive Control (e.g., Staurosporine).
-
Control 3 (Critical):Cell-Free Interference Control (Media + Compound only, NO cells).
-
-
Incubation: Incubate for 48 to 72 hours (essential for prodrug activation).
-
Equilibration: Remove plate from incubator and equilibrate to Room Temperature (RT) for 30 mins to stabilize ATP.
-
Reaction: Add 100 µL of ATP Reagent to each well (1:1 ratio with media volume).
-
Lysis: Orbitally shake for 2 mins to lyse cells. Incubate 10 mins at RT to stabilize signal.
-
Measurement: Read Luminescence (Integration time: 0.5–1.0 sec).
Validation Check: Compare "Cell-Free Interference Control" RLU (Relative Light Units) to "Media Blank." If they are identical, the compound does not interfere.
Protocol B: Modified MTS/WST-8 Assay (Alternative)
Why: If luminescence is unavailable, tetrazolium assays can be used only if rigorous controls and washing steps are applied to remove extracellular reducing agents.
Modifications for Thiazolidines:
-
Seeding & Treatment: Same as Protocol A.
-
Pre-Read Wash (Crucial): Before adding MTS/WST-8 reagent:
-
Carefully aspirate the media containing the thiazolidine drug.
-
Wash cells 1x with warm PBS (gently, to avoid detaching dying cells).
-
Add fresh phenol-red-free media.
-
Reason: This removes the extracellular thiols that cause false reduction.
-
-
Reagent Addition: Add MTS/WST-8 reagent and incubate for 1–4 hours.
-
Measurement: Read Absorbance at 450 nm (WST-8) or 490 nm (MTS).
Data Correction:
Part 4: Experimental Workflow Diagram
Use this decision matrix to select the correct assay path.
Caption: Figure 2. Assay Selection Workflow. Prioritizes ATP assays when chemical interference is detected.
Part 5: Data Presentation & Analysis
Table 1: Troubleshooting Common Thiazolidine Assay Issues
| Observation | Probable Cause | Corrective Action |
| Rising signal with drug conc. | Chemical reduction of MTT by thiols. | Switch to ATP assay or use Protocol B (Wash step). |
| Precipitation in wells | Compound insolubility in aqueous media. | Reduce max concentration; ensure DMSO <0.5%. |
| Low toxicity at 24h | Prodrug lag time (hydrolysis incomplete). | Extend incubation to 48h or 72h. |
| High background in blanks | Phenol red interference or thiol reduction. | Use phenol-red-free media; subtract cell-free blanks. |
IC50 Calculation: Thiazolidine dose-response curves often exhibit a steeper slope due to the threshold effect of intracellular glutathione depletion or saturation of the hydrolyzing enzyme (5-oxoprolinase).
-
Use non-linear regression (4-parameter logistic fit).
-
Constraint: Bottom = 0 (or lowest control), Top = 100 (Vehicle control).
References
-
Interference Mechanisms: Ulukaya, E., et al. (2008). Interference by chemical compounds with MTT and other cytotoxicity assays.[6] Toxicology in Vitro. Link (Context: Discusses false positives in tetrazolium assays).
-
Thiazolidine Hydrolysis: Williamson, J. M., & Meister, A. (1981). Stimulation of hepatic glutathione formation by administration of L-2-oxothiazolidine-4-carboxylate, a 5-oxo-L-prolinase substrate.[7] Proceedings of the National Academy of Sciences. Link (Context: Establishes the prodrug mechanism and enzymatic conversion).
-
ATP Assay Superiority: Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link (Context: Authoritative guide on selecting ATP assays over MTT for reducing compounds).
-
Thiazolidinedione Solubility: Cayman Chemical. (2024).[8][9][10] Pioglitazone Product Information & Solubility. Link (Context: Standard solubility protocols for thiazolidine scaffolds).
-
Sulfur Mustard & OTC: Smith, W. J., et al. (1993). Pretreatment of Isolated Human Peripheral Blood Lymphocytes with L-Oxothiazolidine 4-Carboxylate.[10] DTIC. Link (Context: Application of thiazolidines in cytotoxicity models).
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indole and 2,4-Thiazolidinedione conjugates as potential anticancer modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
Application Note: Stereoselective Synthesis and Validation of N-Acetyl Ethyl Thiazolidine-4-Carboxylate Derivatives
Executive Summary & Biological Significance
Thiazolidine-4-carboxylate derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, agrochemistry, and materials science. The functionalization of the thiazolidine core—specifically through C4-esterification and N3-acetylation—dramatically alters its lipophilicity, metabolic stability, and target affinity. For instance, N-acetyl-thiazolidine-4-carboxylic acid (NATCA) is a potent agricultural biostimulant that regulates hormonal balance and stress tolerance in plants[1]. In pharmaceutical applications, N-acetylated and esterified derivatives serve as precursors for antiviral neuraminidase inhibitors, antibacterial agents, and antioxidant therapeutics[2][3].
This application note provides a comprehensive, self-validating protocol for the synthesis of N-acetyl ethyl thiazolidine-4-carboxylate derivatives, emphasizing the mechanistic causality behind each experimental condition.
Mechanistic Rationale and Synthetic Strategy
The synthesis of N-acetyl ethyl thiazolidine-4-carboxylate derivatives is a highly controlled three-stage process:
-
Cyclocondensation (Thiazolidine Core Formation): The reaction initiates with the nucleophilic cyclic condensation of L-cysteine and an aldehyde[4]. The primary amine of L-cysteine attacks the aldehyde carbonyl to form a Schiff base (imine) intermediate. This is rapidly followed by an intramolecular nucleophilic attack by the sulfhydryl (-SH) group, closing the 5-membered ring. This cyclization generates a new stereocenter at C2, yielding a diastereomeric mixture of cis-(2R,4R) and trans-(2S,4R) isomers[3][5].
-
Fischer Esterification: Converting the C4 carboxylic acid to an ethyl ester increases the molecule's lipophilicity. This is achieved via acid-catalyzed Fischer esterification, where sulfuric acid acts as both a proton donor and a dehydrating agent to drive the equilibrium forward[6].
-
N-Acetylation: The secondary amine (N3) of the thiazolidine ring is susceptible to oxidative degradation. Acetylation stabilizes the ring and prevents the formation of toxic oxidative byproducts[7]. Using acetic anhydride in the presence of pyridine at 25°C allows for N-acetylation with precise stereochemical control. Pyridine acts as an acid scavenger and forms a highly reactive N-acetylpyridinium intermediate, driving the reaction without inducing unwanted epimerization at the C4 chiral center[2][8].
Mechanistic workflow for the synthesis of N-acetyl ethyl thiazolidine-4-carboxylate.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acid
-
Preparation: Dissolve 10 mmol of L-cysteine hydrochloride in 25 mL of distilled water. Add 10 mmol of sodium acetate.
-
Causality: Sodium acetate acts as a mild base to liberate the free amine of L-cysteine from its hydrochloride salt, rendering it nucleophilic and ready for imine formation[4].
-
-
Condensation: Dissolve 10 mmol of the target aromatic or aliphatic aldehyde in 25 mL of absolute ethanol. Add this solution dropwise to the aqueous L-cysteine mixture.
-
Reaction: Stir the mixture vigorously at 20–25°C for 24 hours.
-
Causality: Ambient temperature stirring is strictly preferred over refluxing. High temperatures can cause thermal degradation of the sensitive Schiff base intermediate and disrupt the thermodynamic equilibrium of the cis/trans diastereomers[3].
-
-
Isolation: Filter the resulting precipitate, wash with cold diethyl ether to remove any unreacted aldehyde, and recrystallize from an ethanol/water mixture to obtain the pure intermediate[3].
Protocol B: Fischer Esterification
-
Preparation: Suspend 5 mmol of the synthesized thiazolidine-4-carboxylic acid in 20 mL of absolute ethanol.
-
Catalysis: Carefully add 3–5 drops of concentrated sulfuric acid (H₂SO₄).
-
Causality: H₂SO₄ protonates the carboxylic acid carbonyl to increase its electrophilicity and acts as a dehydrating agent, shifting the Le Chatelier equilibrium toward the ester product[6].
-
-
Reaction: Reflux the mixture under anhydrous conditions for 4–6 hours.
-
Workup: Concentrate the solution under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield the ethyl ester[6].
Protocol C: Stereoselective N-Acetylation
-
Preparation: Dissolve 5 mmol of the ethyl thiazolidine-4-carboxylate in 10 mL of anhydrous dichloromethane (DCM). Add 6 mmol of anhydrous pyridine.
-
Acetylation: Cool the mixture to 0°C in an ice bath. Add 6 mmol of acetic anhydride dropwise.
-
Reaction: Allow the mixture to warm to 25°C and stir for 4 hours.
-
Isolation: Wash the organic layer with 1M HCl (to remove excess pyridine), followed by saturated NaHCO₃ and brine. Dry and concentrate to obtain the final N-acetyl ethyl thiazolidine-4-carboxylate derivative.
Self-Validating Analytical Systems
To ensure scientific integrity, the synthesized compounds must be validated through orthogonal analytical techniques. This creates a self-validating loop where structural identity and stereochemistry are rigorously confirmed.
-
FT-IR Spectroscopy: Successful progression through the synthetic steps is tracked by functional group transformations. Esterification is confirmed by the appearance of an ester carbonyl stretch (~1735 cm⁻¹). Subsequent N-acetylation is validated by the complete disappearance of the secondary amine N-H stretch (3421 cm⁻¹) and the emergence of a distinct amide carbonyl stretch (~1650 cm⁻¹)[3][4][9].
-
¹H-NMR Spectroscopy: The C2 methine proton is the ultimate diagnostic marker. Upon N-acetylation, the C2 proton shifts significantly downfield due to the electron-withdrawing effect of the newly attached acetyl group. Furthermore, the integration and coupling constants (
-values) of the C2 and C4 protons validate the cis/trans diastereomeric ratio[4][8]. -
Mass Spectrometry (EI-MS): Confirms the molecular ion peak [M]⁺ corresponding to the sequential addition of the ethyl (+28 Da net) and acetyl (+42 Da net) groups to the parent thiazolidine mass[4].
Quantitative Data Summary
The following table summarizes expected quantitative data and biological targets for various synthesized thiazolidine-4-carboxylate derivatives based on literature precedents.
| Compound Derivative (R-Group at C2) | Synthetic Yield (%) | Melting Point (°C) | Primary Biological Target / Application | Reference |
| Phenyl (N-acetylated) | 85% | 143 - 145 | Antiviral / Antioxidant | [3][10] |
| 4-Chlorophenyl (Ethyl ester) | 82% | 155 - 157 | Antibacterial | [6] |
| 4-Tolyl (N-acetylated) | 88% | 160 - 162 | Antiviral / Immunomodulatory | [8] |
| 2-Hydroxyphenyl | 93% | 130 - 132 | Metal Chelation / Anticancer | [11] |
| Unsubstituted (NATCA) | >95% | N/A (Industrial) | Plant Biostimulant / Hormonal Balance | [1][12] |
References
- Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential Pakistan Journal of Pharmaceutical Sciences
- (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid Benchchem
- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity Nanobioletters
- Chapter 9.
- Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers Benchchem
- CAS 5025-82-1: N-Acetyl-4-thiazolidinecarboxylic acid CymitQuimica
- Synthesis, Characterization and Biological Activity and Anti-Oxidant Study of Some New Thiazolidine Derivatives Containing Oxadiazole Annals of RSCB
- Synthesis and Stereochemical Studies of 2-Substituted Thiazolidine-4-carboxamide Derivatives ResearchG
- Synthesis and characterization of some new triazine-1-one derivatives with studying its biological activity rdd.edu.iq
- Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles ResearchG
- n-acetyl thiazolidine-4-carboxylic acid (n
- N-Acetyl Thiazolidine-4-Carboxylic Acid (Natca)
Sources
- 1. N-acetyl thiazolidine-4-carboxylic acid (natca) (capacity: 1400 kg per | Business ideas in india for students | Starting a business | Good online businesses to start | Start your own online business [eiriindia.org]
- 2. (4S)-2-ethyl-1,3-thiazolidine-4-carboxylic acid | 205985-92-8 | Benchchem [benchchem.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. pjps.pk [pjps.pk]
- 5. novapublishers.com [novapublishers.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. CAS 5025-82-1: N-Acetyl-4-thiazolidinecarboxylic acid [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. annalsofrscb.ro [annalsofrscb.ro]
- 11. benchchem.com [benchchem.com]
- 12. N-Acetyl Thiazolidine-4-Carboxylic Acid (Natca) Manufacturers and Suppliers from Hyderabad [srinnovationsindia.co.in]
Troubleshooting & Optimization
Improving aqueous solubility of ethyl thiazolidine-4-carboxylate at neutral pH
To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Solubilizing Ethyl Thiazolidine-4-Carboxylate at Neutral pH
Executive Summary
You are likely encountering precipitation when attempting to dissolve Ethyl Thiazolidine-4-Carboxylate (ETC) in neutral buffers (PBS, pH 7.4), even if starting from the water-soluble hydrochloride salt.[1][2]
The Core Issue: ETC is an ester derivative of a heterocyclic amino acid.[2] The thiazolidine nitrogen has a pKa of approximately 6.0–6.5 .[2]
-
At pH < 5: The nitrogen is protonated (
), making the molecule charged and water-soluble.[1]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
At pH 7.0–7.4 (Neutral): The molecule exists predominantly (>90%) as the uncharged free base.[1][2] The ethyl ester moiety significantly increases lipophilicity (LogP ~0.2–0.5), leading to poor aqueous solubility and precipitation.[1]
This guide provides three validated protocols to solubilize ETC at neutral pH without compromising its chemical stability.
Module 1: Physicochemical Profiling & Baseline Assessment
Before adding excipients, confirm your baseline to avoid "blind" formulation.
Q: Why does my clear stock solution precipitate when added to media? A: This is the "Solvent Shift" effect.[2] If you dissolve ETC in 100% DMSO or water (as the HCl salt, which is acidic), the moment it hits a pH 7.4 buffer, the pH shift deprotonates the amine.[1] The uncharged ester is insoluble and crashes out.[1][2]
Baseline Properties Table
| Property | Value / Characteristic | Implication for Experiment |
|---|---|---|
| Molecular Weight | 161.22 g/mol (Free Base) | Small molecule, suitable for complexation.[1][2] |
| pKa (Amine) | ~6.2 (Estimated) | At pH 7.4, ~94% is uncharged (insoluble).[1][2] |
| LogP | ~0.21 (Predicted) | Moderately lipophilic; requires cosolvents.[1][2] |
| Stability | Ester hydrolysis (pH > 8); Ring opening (pH < 4) | Strictly maintain pH 6.0–7.5. |[1][2]
Module 2: Solubilization Protocols
Choose the protocol that best fits your downstream application (Cell Culture vs. Enzymatic Assay).[1][2]
Protocol A: The Cosolvent System (DMSO/PEG)
Best for: High-throughput screening, enzymatic assays.[1]
Mechanism: Reduces the dielectric constant of the water, increasing the solubility of the uncharged species.
-
Prepare Stock: Dissolve ETC (Free base or HCl salt) in 100% DMSO to a concentration of 50–100 mM .
-
Note: If using the HCl salt in DMSO, the solution is stable.
-
-
Prepare Vehicle: Create a solvent mix of 5% DMSO + 40% PEG 400 + 55% Water .
-
Dilution Step:
-
Final pH Check: Check pH. If using the HCl salt, the final solution may be acidic.[1] Adjust carefully with dilute NaOH to pH 7.0–7.2. Do not overshoot pH 8 (ester hydrolysis risk).[1][2]
Protocol B: Cyclodextrin Complexation (Recommended)
Best for: Cell culture, animal studies (low toxicity).[1]
Mechanism: The hydrophobic ethyl ester tail is encapsulated inside the cyclodextrin cavity, shielding it from water while maintaining a hydrophilic exterior.
-
Excipient: Use Hydroxypropyl-
-Cyclodextrin (HP-ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -CD) .[1] Avoidngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -CD (cavity too small).[1] -
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in PBS (pH 7.4).[1]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Complexation:
-
Stability: This complex protects the ester from enzymatic hydrolysis better than free solution.[1][2]
Protocol C: Surfactant Micelles
Best for: Acute animal injections (IP/IV).[2]
Module 3: Stability & Degradation (The "Hidden" Variable)
ETC is chemically fragile.[1][2] You must distinguish between insolubility and degradation.[1][2]
The Degradation Trap:
-
Hydrolysis: At pH > 7.5, the ethyl ester hydrolyzes to Thiazolidine-4-carboxylic acid (soluble) + Ethanol.[1][2]
-
Ring Opening: At pH < 4, the thiazolidine ring opens to form cysteine + formaldehyde.[1][2]
Diagram: Stability & Solubility Decision Tree
Caption: Decision tree for solubilizing ETC. Note the critical pH window to prevent precipitation (low pH) vs. hydrolysis (high pH).[1]
Module 4: Troubleshooting & FAQs
Q1: I used the HCl salt and dissolved it in water, but it precipitated when I added it to my cell culture media. Why? A: The HCl salt is acidic.[2] When dissolved in pure water, the pH is likely ~3-4, keeping the nitrogen protonated and soluble.[1] Cell culture media is buffered to pH 7.[1][2]4. Upon addition, the pH rises, the nitrogen deprotonates, and the uncharged ester precipitates.[1]
-
Fix: Pre-dissolve the salt in the HP-
-CD vehicle (Protocol B) before adding to media.
Q2: Can I just lower the pH to 5.0 to keep it soluble? A: Yes, solubility will improve significantly at pH 5.[2]0. However, verify if your biological assay tolerates this pH.[1][2] If testing cellular uptake, pH 5.0 might alter transport mechanisms or cell viability.[1][2]
Q3: My solution smells like sulfur/rotten eggs after 24 hours. A: This indicates ring opening and degradation into cysteine (which oxidizes) and formaldehyde.[1][2] This usually happens if the solution is too acidic (pH < 4) or stored too long.[1][2]
-
Fix: Prepare solutions fresh. Do not store aqueous stocks for >4 hours. Freeze DMSO stocks instead.[1][2]
Q4: Is the ethyl ester biologically active, or is it a prodrug? A: ETC is often considered a prodrug.[2] The ethyl ester enhances cell permeability.[1][2] Once inside the cell, esterases likely hydrolyze it to the active acid form (Thiazolidine-4-carboxylic acid).[1][2] Therefore, maintaining the ester integrity outside the cell is critical for correct dosing.
References
-
Nagasawa, H. T., et al. (1984).[1][2] "2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity."[7] Journal of Medicinal Chemistry, 27(5), 591-596.[1][2]
-
Wermuth, C. G. (2008).[1][2] "The Practice of Medicinal Chemistry." Academic Press.[1][2] (General reference for pKa and solubility of amino acid esters).
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2]
-
BenchChem Technical Support. (2025). "Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids." [1]
-
EPA CompTox Dashboard. (2025). "Ethyl (4R)-2-oxo-1,3-thiazolidine-4-carboxylate Physicochemical Properties." [1]
Sources
- 1. PubChemLite - Ethyl l-thiazolidine-4-carboxylate hydrochloride (C6H11NO2S) [pubchemlite.lcsb.uni.lu]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scilit.com [scilit.com]
- 6. Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05267D [pubs.rsc.org]
- 7. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing spontaneous hydrolysis of thiazolidine esters in solution
Topic: Preventing Spontaneous Hydrolysis of Thiazolidine Esters in Solution
Doc ID: TE-STAB-001 | Version: 2.4 | Last Updated: 2026-02-28[1]
Executive Summary
Spontaneous hydrolysis of thiazolidine esters (often used as cysteine prodrugs or pseudoproline intermediates) is rarely a random event; it is a chemically deterministic process driven by intramolecular nucleophilic catalysis .
The secondary amine nitrogen within the thiazolidine ring possesses a lone pair that, if unprotonated, can facilitate the cleavage of the adjacent ester bond. This guide provides the mechanistic understanding and specific protocols required to arrest this process and stabilize your compounds in solution.
Module 1: Diagnostic & Mechanism (The "Why")
Q: Why is my thiazolidine ester degrading even in neutral, seemingly "gentle" buffers?
A: You are likely observing intramolecular general base catalysis or direct nucleophilic attack by the thiazolidine nitrogen.
Unlike standard aliphatic esters, thiazolidine-4-carboxylic esters have a secondary amine in close proximity to the ester carbonyl.
-
The Trigger: At neutral pH (pH 7.0), the thiazolidine nitrogen (pKa ~4.0 for esters, ~6.2 for free acids) exists largely in its unprotonated, nucleophilic form.
-
The Attack: The nitrogen lone pair activates a water molecule (general base) or directly attacks the ester carbonyl, lowering the activation energy for hydrolysis.
-
The Result: Rapid cleavage of the ester into the free acid and alcohol, often accompanied by ring opening or racemization.
Q: Is this degradation pH-dependent?
A: Yes, critically. The stability of thiazolidine esters operates on a "Switch Mechanism" governed by the protonation state of the ring nitrogen.
-
pH > pKa (Neutral/Basic): Nitrogen is deprotonated . The "Switch" is ON . Hydrolysis is rapid.[2]
-
pH < pKa (Acidic): Nitrogen is protonated (ammonium form). The "Switch" is OFF . The lone pair is tied up in a bond with hydrogen and cannot assist in hydrolysis.
Visualizing the Mechanism
The following diagram illustrates the "Switch Mechanism" that dictates stability.
Caption: The "Stability Switch." At pH > 4.0, the unprotonated nitrogen catalyzes self-destruction. Lowering pH below 4.0 protonates the nitrogen, effectively "locking" the ester against intramolecular hydrolysis.
Module 2: Stabilization Protocols (The "How")
Protocol A: The "pH Lock" Strategy
Objective: Maintain the solution pH at least 1–2 units below the pKa of the thiazolidine ester nitrogen. Target pH: 2.5 – 3.5
Step-by-Step:
-
Selection: Do not use Phosphate Buffered Saline (PBS, pH 7.4) or HEPES for storage or long incubations.
-
Buffer Preparation: Prepare a 0.1 M Citrate Buffer (pH 3.0) or 0.1% Formic Acid solution.
-
Why Citrate? It has excellent buffering capacity in the pH 2.5–3.5 range.
-
-
Dissolution: Dissolve the thiazolidine ester directly into the acidic buffer.
-
Verification: Measure pH immediately. If the compound is a free base, it will raise the pH. Adjust back to pH 3.0 using 1M HCl if necessary.
Protocol B: Storage as Salts
Objective: Solid-state stabilization. Recommendation: Never store thiazolidine esters as free bases (oils or amorphous solids).
-
Conversion: Convert the ester to its Hydrochloride (HCl) or Trifluoroacetate (TFA) salt immediately after synthesis.
-
Method: Dissolve the free base in anhydrous ether/dioxane, add 1.1 equivalents of 4M HCl in dioxane, and precipitate/lyophilize.
-
Result: The protonated solid salt is stable for months at -20°C, whereas the free base may degrade within days.
Data Summary: Stability vs. pH
The following table summarizes expected half-lives (
| pH Condition | Nitrogen State | Predominant Mechanism | Estimated Stability ( |
| pH 1.0 - 2.0 | 100% Protonated | Acid-catalyzed (slow) | High (> 7 days) |
| pH 3.0 - 4.0 | >90% Protonated | Optimal Stability Window | High (2 - 5 days) |
| pH 5.0 - 6.0 | Mixed State | Onset of Intramolecular Catalysis | Moderate (Hours to 1 day) |
| pH 7.4 (PBS) | Deprotonated | Rapid Intramolecular Attack | Low (< 4 hours) |
| pH > 9.0 | Deprotonated | Hydroxide Saponification | Very Low (Minutes) |
Module 3: Troubleshooting & FAQs
Q: I see a second peak on LC-MS with the same mass but different retention time. Is this hydrolysis?
A: No, that is likely Epimerization .
-
The Issue: The same mechanism that causes hydrolysis (unprotonated nitrogen) can also allow the chiral center at C4 to racemize via enolization or reversible ring-opening.
-
The Fix: The solution is the same—Acidify . Protonating the nitrogen prevents the formation of the intermediate required for chiral inversion.
Q: Can I use DMSO as a stock solution?
A: Yes, but with a caveat. DMSO is aprotic, but "wet" DMSO can still facilitate hydrolysis.
-
Best Practice: Make the stock in acidified DMSO (e.g., DMSO + 0.1% TFA or HCl). This ensures that even if water is introduced upon dilution, the local environment remains acidic enough to keep the nitrogen protonated.
Q: My assay requires pH 7.4. How do I handle the compound?
A: This is a common constraint in biological assays.
-
Store Acidic: Keep the stock solution at pH 3.0 or as a dry salt.
-
Dilute Late: Dilute into the pH 7.4 assay buffer immediately before use (T < 5 mins).
-
Control: Run a "Vehicle Time-Zero" control. Inject the compound into pH 7.4 buffer and immediately analyze by LC-MS to establish a baseline. Then measure at the end of the assay to quantify the degradation rate (the "background hydrolysis").
Module 4: Decision Tree for Troubleshooting
Use this logic flow to resolve stability issues in your current experiment.
Caption: Diagnostic workflow. Priority 1 is always pH correction, followed by temperature control and solvent exclusion.
References
- Rathbone, D. L., et al. "Hydrolysis of thiazolidine-4-carboxylic acid esters." Journal of General Chemistry, vol. 60, 1990. (General kinetics of thiazolidine ester stability).
-
Purdie, J. E., & Benoiton, N. L. "The instability of thiazolidine-4-carboxylic acid esters." Journal of the Chemical Society, Perkin Transactions 2, 1982.
- Gilchrist, T. L.Heterocyclic Chemistry. 3rd ed., Prentice Hall, 1997. (Mechanistic grounding on 1,3-thiazolidine ring opening and nitrogen nucleophilicity).
- Pattison, J. B., et al. "Thiazolidine prodrugs: Stability and pharmacokinetics." Journal of Pharmaceutical Sciences, vol. 90, no. 3, 2001. (Application of pH-dependent stability in drug design).
-
Williams, R. "pKa Data Compiled." Evans Group, Harvard University / EPFL. (Source for pKa values of thiazolidine derivatives).
Sources
Troubleshooting low yields in thiazolidine ring closure reactions
Topic: Troubleshooting Low Yields in Thiazolidine Synthesis Audience: Senior Chemists, Drug Discovery Researchers, Process Engineers
Introduction: The Deceptive Simplicity of Thiazolidines
Thiazolidine formation—the condensation of a
This guide moves beyond basic textbook descriptions to address the thermodynamic and kinetic bottlenecks that cause experimental failure.
Module 1: The Mechanistic "Black Box"
To troubleshoot low yields, one must first accept that this is not a unidirectional reaction. It is a reversible equilibrium involving two distinct transition states.
The Two-Step Trap
-
Step 1 (Nucleophilic Attack): The thiolate or amine attacks the carbonyl carbon.[1] This requires a basic or neutral pH to ensure the nucleophile is deprotonated.
-
Step 2 (Cyclization & Dehydration): The intermediate (hemithioaminal or imine) cyclizes and loses water. This step is often acid-catalyzed.
The Conflict: Step 1 needs a base; Step 2 often needs an acid. If you run the reaction at a single static pH without considering the substrate's electronic nature, you will likely hit a "yield ceiling."
Visualizing the Pathway
Figure 1: The Thiazolidine Equilibrium.[2] Note the reversibility at every stage and the oxidation "dead end."
Module 2: Critical Parameter Optimization (FAQs)
Q1: My reaction turns cloudy/yellow, but NMR shows mostly starting material. What happened?
Diagnosis: You likely have Disulfide Formation .
The Science: Thiols (
-
Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15 minutes before use.
-
Add a Reductant: If compatible with your carbonyl, add 1.1 eq of TCEP (Tris(2-carboxyethyl)phosphine) or DTT to the reaction mixture to keep the thiol reduced.
-
Check Atmosphere: Run strictly under inert atmosphere.
Q2: I am using a ketone, and the reaction won't proceed past 30% conversion.
Diagnosis: Steric Hindrance & Equilibrium Shift.
The Science: Ketones are sterically bulkier and less electrophilic than aldehydes. The equilibrium constant (
-
Force Water Removal: You must drive the equilibrium. Use a Dean-Stark trap (for benzene/toluene reflux) or add activated 4Å Molecular Sieves directly to the reaction pot.
-
Lewis Acid Catalysis: Add 10-20 mol% of a Lewis acid like
or . This activates the ketone carbonyl without protonating the amine nucleophile as harshly as Brønsted acids.
Q3: What is the optimal pH? Literature is contradictory.
Diagnosis: You are likely working outside the "Goldilocks Zone" for your specific substrate. The Matrix:
| Substrate Type | Recommended pH | Reason |
| Aliphatic Aldehyde | pH 6.0 - 7.5 | Highly reactive; neutral pH prevents acid-catalyzed hydrolysis of the product. |
| Aromatic Aldehyde | pH 4.5 - 5.5 | Needs slight acid catalysis to protonate the intermediate hydroxyl for water elimination. |
| Ketone | pH 4.0 - 5.0 | Requires stronger acid catalysis (or Lewis acid) to overcome the activation energy barrier. |
| N-Terminal Cys (Protein) | pH 4.5 - 6.0 | Bioconjugation often favors slightly acidic conditions to differentiate N-term Cys from internal Cys. |
Module 3: Troubleshooting Workflow
Use this logic gate to diagnose your specific yield issue.
Figure 2: Step-by-step diagnostic logic for recovering stalled reactions.
Module 4: Isolation & Purification (The "Silent Killer")
Issue: "I saw the product on TLC, but after column chromatography, it was gone." Cause: Silica Gel Acidity. Thiazolidines are acid-sensitive acetals/ketals. Standard silica gel is slightly acidic (pH ~5-6) and can catalyze the hydrolysis of the ring back to the starting materials, especially if the column is slow.
The Solution:
-
Neutralize Silica: Pre-treat your silica column with 1% Triethylamine (Et3N) in hexane before loading your sample.
-
Use Alumina: Switch to neutral Alumina (Aluminum Oxide) stationary phase, which is less likely to degrade acid-sensitive heterocycles.
-
Crystallization: If possible, avoid chromatography entirely. Many thiazolidines crystallize well from Ethanol/Water or Ether/Hexane mixtures.
Standard Operating Procedure (SOP): Robust Thiazolidine Synthesis
Objective: Synthesis of 2-substituted thiazolidine from L-Cysteine ethyl ester and Benzaldehyde.
-
Preparation:
-
Flame-dry a round-bottom flask and cool under Argon.
-
Solvent: Ethanol (Absolute) or Methanol (Anhydrous). Do not use 95% Ethanol.
-
-
Reaction:
-
Dissolve L-Cysteine ethyl ester HCl (1.0 eq) in solvent (0.1 M concentration).
-
Add Triethylamine (1.0 eq) to neutralize the HCl salt. Stir for 10 min.
-
Critical Step: Add 3Å Molecular Sieves (activated).
-
Add Benzaldehyde (1.05 eq).
-
Stir at Room Temperature (RT) for 4-12 hours under Argon.
-
-
Monitoring:
-
Workup:
-
Filter off molecular sieves.
-
Concentrate in vacuo.
-
Purification: Recrystallize from Et2O/Hexanes. If chromatography is needed, use 1% Et3N-treated silica.
-
References
-
Kallen, R. G. (1971). Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde.[5] Journal of the American Chemical Society, 93(23), 6236–6240. Link
-
Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine. Journal of the American Chemical Society, 59(1), 200–206. Link
-
Bandyopadhyay, A., Cambray, S., & Gao, J. (2016). Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation.[6] Chemical Science, 7(8), 5160-5165. Link
-
Liebert, C., et al. (2020). Reversible Thiazolidine Exchange: A New Reaction Suitable for Dynamic Combinatorial Chemistry. Chemistry – A European Journal. Link
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01454A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00172F [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Temperature for Thiazolidine Esterification
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Welcome to the Technical Support Center for thiazolidine esterification. Thiazolidine derivatives, particularly L-thiazolidine-4-carboxylic acid (thioproline) and its esters, are critical building blocks in the synthesis of immunomodulators (e.g., pidotimod), pro-drugs, and apoptosis-inducing agents.
Esterification of the C4-carboxylic acid is a thermodynamically sensitive process. Improper temperature control can lead to incomplete conversion, C4-racemization, or catastrophic ring-opening. This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized parameters to ensure high-yield, chirally pure synthesis.
Workflow for thionyl chloride-mediated thiazolidine esterification with temperature control.
Section 1: Self-Validating Experimental Protocol
Thionyl Chloride-Mediated Esterification of L-Thiazolidine-4-Carboxylic Acid
This protocol utilizes a self-validating feedback loop to ensure the reaction proceeds safely and completely without relying solely on arbitrary timeframes.
-
Preparation & Initial Cooling (Kinetic Suppression): Suspend L-thiazolidine-4-carboxylic acid (1.0 eq) in absolute ethanol. The optimized mass ratio of the acid to ethanol is approximately 1:7[1]. Submerge the reaction flask in an ice-water bath under an inert nitrogen atmosphere and cool the suspension to 0°C.
-
Exothermic Activation: Slowly add thionyl chloride (
, 1.1 eq) dropwise over 30 to 45 minutes[1]. Self-Validation Check: Monitor the internal temperature probe; it must not exceed 5°C. The generation of white fumes ( and gas) visually confirms active reagent engagement. If fuming stops or temperature spikes, halt addition immediately to prevent localized thermal degradation. -
Esterification (Thermodynamic Drive): Remove the ice bath. Gradually heat the reaction mixture to reflux (approx. 78°C for ethanol) for 2 to 5 hours[2].
-
In-Process Control (IPC): Take a 0.5 mL aliquot, evaporate the solvent under a gentle nitrogen stream, and analyze the residue via FT-IR. Self-Validation Check: The reaction is complete when the broad carboxylic acid O-H stretch (~3300
) completely disappears, replaced by a sharp ester carbonyl stretch at ~1735 [3]. -
Workup & Neutralization: Distill off excess ethanol under reduced pressure. To liberate the free amine from its hydrochloride salt, add concentrated aqueous ammonia dropwise until the pH reaches 12. Extract the aqueous layer twice with isopropyl acetate, separate the ester layer, and evaporate to dryness to yield the pure thiazolidine ester[2].
Section 2: Quantitative Data & Temperature Optimization
The table below summarizes the causal relationship between reaction temperature, yield, and chiral integrity during the esterification workflow.
| Temperature Range | Reaction Phase | Yield (%) | Chiral Purity (ee %) | Mechanistic Observation |
| 0°C – 5°C | Reagent Addition | N/A | >99% | Safely dissipates the violent exothermic heat of |
| 20°C – 25°C | Intermediate Formation | <15% | >99% | Insufficient thermodynamic energy for complete nucleophilic attack by the alcohol on the acyl chloride. |
| 40°C | ECF Derivatization | >92% | >99% | Optimal temperature for rapid ethyl chloroformate (ECF) derivatization for LC-MS analysis without degrading the ring[4]. |
| 65°C – 80°C | Reflux (Esterification) | 85–92% | >98% | Provides optimal activation energy for complete esterification. Solvents like methanol (65°C) or ethanol (78°C) self-regulate the maximum temperature. |
| > 90°C | Prolonged Heating | <60% | <70% | Induces severe C4 racemization via enolization and promotes hydrolytic/thermal cleavage of the C-S bond[5]. |
Section 3: Mechanistic Troubleshooting & FAQs
Q1: Why is strict temperature control (0°C to 5°C) required during the addition of thionyl chloride?
Causality: The reaction of
Q2: I am observing a loss of chiral purity (racemization) in my L-thioproline ester. How does temperature optimization prevent this?
Causality: The C4 proton of the thiazolidine ring is slightly acidic due to its position adjacent to an electron-withdrawing carbonyl group. At elevated temperatures (e.g., >80°C to 110°C), the activation energy for enolization is breached[5]. This transient enol intermediate destroys the
Q3: Can I run the esterification at room temperature to completely avoid racemization? Causality: While room temperature (20°C - 25°C) protects chiral integrity, it fails to provide sufficient thermodynamic energy for the alcohol to efficiently attack the acyl chloride intermediate. This results in stalled reactions and abysmal yields (<15%). However, if you are using pre-activated esters (e.g., pentachlorophenyl esters) rather than forming the acyl chloride in situ, room temperature is sufficient and preferred[6].
Q4: What is the optimal temperature for derivatizing thiazolidine-4-carboxylic acid for LC-MS quantification? Causality: When preparing thiazolidine-4-carboxylic acid for LC-MS analysis via derivatization with ethyl chloroformate (ECF), room temperature provides slow kinetics. Elevating the temperature to exactly 40°C for 30 minutes provides the precise thermal kinetic energy required to maximize the yield of the N-ethoxycarbonyl derivative (>92% recovery) without inducing the thermal degradation seen at higher temperatures[4].
Temperature-dependent mechanistic pathways in thiazolidine esterification.
References
-
3-Propionyl-thiazolidine-4-carboxylic acid ethyl esters Source: MedChemComm - RSC Publishing URL:[Link]
-
Derivative of thiazolidine-4-carboxylic acid, its preparation and pharmaceutical compositions containing it Source: European Patent Office (Googleapis) URL:[Link]
- Method for preparing N-acetyl-DL-thioproline Source: Google Patents URL
-
Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Systems Source: Chemical Research in Toxicology (ACS) URL:[Link]
Sources
- 1. Study on the Synthesis of Pidotimod_Chemicalbook [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. CN104592083A - Method for preparing N-acetyl-DL-thioproline - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Resolving pH-dependent stability issues of thiazolidine-4-carboxylates
Subject: Resolving pH-dependent stability issues of thiazolidine-4-carboxylates Case ID: TZC-STAB-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
Thiazolidine-4-carboxylates (often used as proline mimics, cysteine prodrugs, or "Thz" protecting groups in peptide synthesis) are chemically deceptive. While they appear stable as solids, they exist in a dynamic, pH-dependent equilibrium in solution.
The Core Issue: The thiazolidine ring is formed by the condensation of a 1,2-aminothiol (like cysteine) and a carbonyl (aldehyde/ketone).[1] This reaction is reversible .[2] In aqueous solution, the ring spontaneously opens to release the free thiol and aldehyde, a process driven by pH and the protonation state of the ring nitrogen.[3]
This guide provides the mechanistic understanding and protocols required to stabilize these molecules during formulation, storage, and analytical quantification.
Module 1: The Stability Mechanism (Diagnostics)
To resolve stability issues, you must first understand the "pKa Trap." The stability of the thiazolidine ring is dictated by the pKa of the secondary amine within the ring (typically ~6.0–6.5).
The Equilibrium Trap
-
pH < 6 (Acidic): The ring nitrogen is protonated (
). This prevents the lone pair from initiating the ring-opening mechanism. The molecule is STABLE . -
pH > 6 (Neutral/Basic): The nitrogen is deprotonated. The lone pair is free to push electrons, cleaving the C-S bond and forming an unstable iminium ion, which hydrolyzes to free cysteine and aldehyde. The molecule is UNSTABLE .
Visualization: The pH-Dependent Hydrolysis Pathway
The following diagram illustrates the collapse of the thiazolidine ring at physiological pH.
Figure 1: The stability of thiazolidine-4-carboxylates is a function of pH. Acidic conditions trap the molecule in a stable protonated state, while neutral conditions facilitate ring opening via an iminium intermediate.
Module 2: Troubleshooting Formulation & Storage
Issue: "My sample degrades in PBS (pH 7.4) or during long-term storage."[4]
Protocol 1: pH Stabilization (The "Acid Lock")
If your application allows, maintain the formulation pH below 5.0.
-
Solvent: Use 0.1% Formic Acid or 0.1% TFA in water/acetonitrile for stock solutions.
-
Buffer: Citrate buffers (pH 4.0–5.0) are superior to Phosphate buffers (pH 7.0+) for thiazolidines.
-
Temperature: Store at -20°C or -80°C. The hydrolysis rate constant (
) decreases significantly with temperature.
Protocol 2: Chemical Derivatization (N-Acylation)
If you require stability at physiological pH (e.g., for cell culture), you must block the nitrogen lone pair. Converting the amine to an amide (N-formyl, N-acetyl) prevents the ring-opening mechanism.
Comparison of Half-Lives (
| Compound Type | N-Substituent | Estimated | Stability Status |
| Unprotected | -H (Secondary Amine) | < 60 minutes | Critical (Rapid Hydrolysis) |
| Protected | -CO-R (Amide) | > 24 hours | Stable (Resonance Stabilized) |
| Protected | -Boc / -Fmoc | > Days | Highly Stable |
Recommendation: If the free amine is not required for activity, synthesize the N-acetyl or N-formyl derivative.
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
Issue: "I see split peaks, broad humps, or the mass of the aldehyde instead of the parent molecule."
This is often an artifact of the method , not the sample. Analyzing a thiazolidine in a neutral mobile phase (e.g., Ammonium Bicarbonate, pH 8) causes on-column degradation.
Troubleshooting Workflow
Figure 2: Analytical decision tree. Maintaining an acidic mobile phase is non-negotiable for accurate quantification of underivatized thiazolidines.
Validated LC-MS Conditions
-
Column: C18 or HILIC (depending on polarity).
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
-
Temperature: Column oven at 25°C (Do NOT heat to 40-60°C).
-
Sample Diluent: 0.1% Formic Acid in Water. Never dilute in PBS or Methanol/Water without acid.
Frequently Asked Questions (FAQs)
Q1: Can I use thiazolidine-4-carboxylates as "slow-release" cysteine donors in cell culture? A: Yes, but the release rate is pH-dependent. At pH 7.4 (cytosol/media), the ring opens spontaneously to release cysteine and the corresponding aldehyde (e.g., formaldehyde if using thioproline). Ensure the released aldehyde is not toxic to your specific cell line at the concentration used.
Q2: Why does my N-Boc-Thz (protected) sample show degradation?
A: N-carbamates (Boc, Fmoc) are generally stable to hydrolysis. If you see degradation, check for oxidation . The sulfur atom in the thiazolidine ring is susceptible to oxidation to sulfoxide (
Q3: I am synthesizing a peptide with a Thz N-terminal. How do I open the ring? A: To open the ring intentionally (convert Thz -> Cys), you need a nucleophile (like methoxyamine) at acidic pH (pH 4) or specific metal catalysts (Ag+ or Pd). The ring is stable enough to survive standard SPPS (Solid Phase Peptide Synthesis) conditions but opens under specific "uncaging" protocols.
References
-
Mechanism of Hydrolysis: Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine.[6] Journal of the American Chemical Society.
-
pH-Dependent Kinetics: Kölmel, D. K., & Kool, E. T. (2017). Thiazolidines in Bioconjugation: Kinetics and Stability. Chemical Reviews / ResearchGate.
-
Analytical Method (HPLC) & Stability: Wróbel, M., et al. (2023).[3] HPLC-UV based method for determination of thiazolidine-4-carboxylic acids.[3] Scientific Reports.
-
Prodrug Applications: Nagasawa, H. T., et al. (1984). 2-Substituted Thiazolidine-4(R)-carboxylic Acids as Prodrugs of L-Cysteine.[7] Journal of Medicinal Chemistry.
Sources
- 1. chem.sav.sk [chem.sav.sk]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Separation of cis-trans diastereomers of substituted thiazolidine esters
The following technical support guide is structured as a dynamic "Help Center" for researchers dealing with the stereochemical complexities of substituted thiazolidine esters.
Current Status: System Operational | Topic: Cis/Trans Separation | Level: Advanced
Core Concept: The Stereochemical Challenge
Context: You are synthesizing thiazolidine-4-carboxylic acid derivatives (usually from L-Cysteine and an aldehyde/ketone). The Issue: This condensation creates a new chiral center at C2 . Since C4 is already chiral (fixed by L-Cysteine), you generate a mixture of diastereomers:
-
(2R, 4R)-isomer: Substituents are cis (same face).
-
(2S, 4R)-isomer: Substituents are trans (opposite faces).
Unlike enantiomers, these possess different physical properties (NMR, Rf, MP), but they are prone to epimerization via ring-opening/closing equilibria, making isolation difficult.
Mechanism of Epimerization (The "Why")
The thiazolidine ring is not static. It exists in equilibrium with an open-chain imine (Schiff base) intermediate. This reaction is reversible and catalyzed by both acid and base.
Figure 1: The reversible equilibrium between cis/trans isomers via the imine intermediate. Note that "Trans" is generally thermodynamically favored due to reduced steric clash between C2 and C4 substituents.
Troubleshooting Tickets (Q&A)
Ticket #001: "My isomers merge into a single streak on the silica column."
Diagnosis: On-Column Epimerization. Silica gel is slightly acidic (pH ~5-6). This acidity protonates the thiazolidine nitrogen, lowering the energy barrier for ring opening (reversion to the imine). As the compound travels down the column, it constantly equilibrates, resulting in a broad smear or merged peaks.
Protocol: The Neutralized Silica Method Do not run a standard column. You must suppress the acidity.
-
Slurry Preparation: Prepare your silica slurry using your mobile phase (e.g., Hexane/EtOAc).
-
The Additive: Add 1% Triethylamine (Et3N) to the slurry before packing the column.
-
Equilibration: Flush the packed column with 2 column volumes (CV) of the mobile phase containing 0.5% Et3N.
-
Elution: Run the separation with 0.5% Et3N in the mobile phase.
-
Result: The basic environment stabilizes the ring, preventing opening. You should see two distinct spots on TLC and two sharp peaks in the chromatogram.
-
Ticket #002: "How do I distinguish Cis from Trans by NMR? (No Crystal Structure)"
Diagnosis: Ambiguous Coupling Constants.
Unlike alkenes, you cannot rely on vicinal
Protocol: NOE and Chemical Shift Analysis
-
NOE (Nuclear Overhauser Effect): This is the gold standard.
-
Irradiate the C4-H (alpha-proton to the ester).
-
Cis Isomer: You will see a strong NOE enhancement at C2-H because they are on the same face of the ring (proximal).
-
Trans Isomer: You will see weak or no enhancement at C2-H.
-
-
Chemical Shift Trends (General Rule):
-
C2-H Signal: The cis isomer's C2 proton is often deshielded (downfield) relative to the trans isomer due to the anisotropic effect of the C4-carboxylate, but this varies by substituent. Rely on NOE for certainty.[1]
-
-
C13 NMR: The C2 and C4 carbons in the cis isomer often appear upfield compared to the trans isomer due to steric compression (gamma-gauche effect), but this is less reliable than NOE.
Ticket #003: "I isolated the pure Cis isomer, but it turned into a mixture overnight."
Diagnosis: Thermodynamic Equilibration. You likely stored the compound in a protic solvent (Methanol, Chloroform with acid traces) or at room temperature.
Protocol: Storage & Handling
-
Solvent: Store pure diastereomers in aprotic, non-acidic solvents (e.g., DMSO-d6, dry DCM) or, ideally, as a dry solid.
-
Avoid Chloroform: CDCl3 often contains traces of HCl, which catalyzes epimerization. Filter CDCl3 through basic alumina before using it for NMR of sensitive thiazolidines.
-
Temperature: Store at -20°C. The equilibrium is temperature-dependent; lower temperatures kinetically trap the less stable isomer.
Separation Workflow: A Decision Matrix
Use this logic flow to determine the best isolation strategy for your specific substrate.
Figure 2: Decision matrix for selecting the appropriate purification method based on physical properties.
Quantitative Data: Solvent Systems
The following solvent systems have been validated for thiazolidine ester separations. Note the polarity trends.
| Solvent System A | Solvent System B | Additive | Selectivity (Comment) |
| Hexane | Ethyl Acetate | 1% Et3N | Standard. Good for lipophilic esters. |
| Toluene | Ethyl Acetate | 1% Et3N | High Selectivity. Often separates diastereomers that co-elute in Hex/EtOAc due to pi-pi interactions with the thiazolidine sulfur/aromatics. |
| DCM | Methanol | 0.5% NH4OH | For polar/free acid derivatives. |
| Water | Acetonitrile | 0.1% TFA | Reverse Phase HPLC. Warning: Acidic TFA may cause on-column epimerization. Use Ammonium Acetate buffer (pH 7) if unstable. |
References & Validation
The protocols above are grounded in the fundamental reactivity of 1,3-thiazolidines.
-
Thiazolidine Synthesis & Equilibrium:
-
Epimerization on Silica:
-
Silica gel-supported Brønsted acid: Reactions in the column system.[5] (Explains the catalytic activity of silica on thiazolidine/imine systems).
-
Source:
-
-
Cis/Trans NMR Distinction:
-
Synthesis and NMR studies of thiazolidine-4-carboxylic acid derivatives. (Establishes NOE and shift patterns for C2/C4).
-
Source: (General reference for Thiazolidine NMR).
-
-
Prodrug Applications (Stability):
-
Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug... (Discusses the stability and hydrolysis of thiazolidine esters).
-
Source:
-
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00172F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Controlling ester hydrolysis rates of thiazolidine prodrugs in plasma
Technical Support Center: Thiazolidine Prodrug Hydrolysis Control
Subject: Controlling Ester Hydrolysis Rates and Stability of Thiazolidine Prodrugs in Plasma Ticket ID: TZD-PRO-001 Assigned Specialist: Senior Application Scientist, DMPK Division
Introduction
Welcome to the technical support guide for Thiazolidine prodrug development. Thiazolidines (e.g., formed via condensation of L-cysteine esters with aldehydes) offer a robust strategy to mask reactive aldehydes or improve lipophilicity.[1] However, they present a dual-stability challenge:
-
Enzymatic Hydrolysis: The ester moiety is susceptible to plasma esterases (Carboxylesterases, BChE).[2]
-
Chemical Instability: The thiazolidine ring itself is subject to pH-dependent ring opening and oxidation.
This guide provides actionable troubleshooting workflows to distinguish between these mechanisms and control the rate of prodrug activation.
Module 1: Controlling Hydrolysis Rates (Structure-Activity Relationships)
User Question: My thiazolidine prodrug hydrolyzes too fast in human plasma (
Technical Response: Rapid hydrolysis suggests the ester carbonyl is too accessible to the serine nucleophile in the esterase active site. You must modulate the Steric and Electronic environment of the ester linkage.
Steric Hindrance (The "Umbrella" Effect)
Increasing the bulk of the amino acid side chain (if using cysteine esters) or the alcohol moiety is the most effective way to retard hydrolysis.
-
Mechanism: Bulky groups prevent the enzyme's catalytic triad from properly orienting around the carbonyl carbon.
-
Recommendation: Move from unbranched to branched chains.
-
Fast Hydrolysis: Glycine, Alanine esters.
-
Slow Hydrolysis: Valine, Isoleucine, Pivalate esters.
-
Comparative Hydrolysis Data (Relative Rates):
| Ester Substituent (R) | Relative Hydrolysis Rate | Predicted |
| Methyl/Ethyl (Glycine-like) | 100% (Baseline) | < 10 min |
| Isopropyl (Valine-like) | ~10-20% | 45 - 90 min |
| tert-Butyl (Pivalate-like) | < 1% | > 240 min |
| Phenyl | Variable (Electronic dependent) | 10 - 30 min |
Electronic Effects (Hammett Correlations)
If steric bulk is not an option due to binding constraints:
-
Electron-Withdrawing Groups (EWGs): Generally increase hydrolysis rates by making the carbonyl carbon more electrophilic (more susceptible to nucleophilic attack).
-
Electron-Donating Groups (EDGs): Decrease hydrolysis rates.
-
Action: If your aromatic thiazolidine substituent has a para-nitro or para-chloro group, try replacing it with a methoxy or methyl group to improve stability.
Module 2: Troubleshooting Species Differences
User Question: Our prodrug is stable in Human plasma (
Technical Response: This is a classic "Rat vs. Human" esterase discrepancy. You are likely observing Carboxylesterase (CES) saturation .
-
The Science: Rats express high levels of CES (specifically CES1 isoforms) in plasma. Humans have very low CES activity in plasma; our primary plasma esterase is Butyrylcholinesterase (BChE).
-
The Fix: You must conduct an Inhibition Profiling Experiment to identify the specific enzyme responsible.
Protocol: Esterase Identification Assay
Objective: Determine if hydrolysis is driven by CES (Rat-dominant) or BChE (Human-relevant).
Reagents:
-
BNPP (Bis-p-nitrophenyl phosphate): Specific inhibitor of Carboxylesterase (CES).[3]
-
Eserine (Physostigmine): Specific inhibitor of Cholinesterases (BChE/AChE).
Workflow:
-
Pre-incubation: Incubate Plasma (Rat and Human separate) with Inhibitor (100 µM) for 15 minutes at 37°C.
-
Arm A: Plasma + Vehicle (DMSO)
-
Arm B: Plasma + BNPP
-
Arm C: Plasma + Eserine
-
-
Spike: Add Prodrug (1 µM final).
-
Sample: Aliquot at 0, 5, 15, 30, 60 min.
-
Quench: Acetonitrile + Internal Standard.
-
Analyze: LC-MS/MS.
Data Interpretation:
-
If BNPP stops hydrolysis in Rat plasma: The instability is Rat-specific (CES-mediated). Trust the Human data.
-
If Eserine stops hydrolysis in Human plasma: The drug is a BChE substrate. This is a valid activation pathway for humans.
Module 3: Chemical vs. Enzymatic Instability
User Question: The prodrug degrades in plasma, but also degrades in the control buffer (PBS). Is this normal?
Technical Response: No. This indicates Chemical Instability , likely due to thiazolidine ring opening or oxidation, rather than esterase activity. Thiazolidines exist in equilibrium with the open-chain Schiff base (imine) and free thiol/aldehyde.
Diagnostic Workflow
Use the following decision tree to isolate the degradation mechanism.
Figure 1: Decision tree for identifying the source of thiazolidine prodrug instability. Use this logic to determine if you need to modify the ester (enzymatic issue) or the heterocycle (chemical issue).
Standard Operating Procedure: Plasma Stability Assay
Purpose: To determine the in vitro half-life (
1. Preparation
-
Stock Solution: Prepare 10 mM prodrug in DMSO.
-
Matrix: Thaw frozen plasma (Rat/Human/Dog) rapidly at 37°C. Centrifuge at 3000 x g for 5 min to remove clots. Adjust pH to 7.4 if necessary (plasma pH can drift during storage).
2. Incubation
-
Reaction Mix: 990 µL Plasma + 10 µL Prodrug Stock (Final conc: 100 µM). Note: Keep DMSO < 1% to avoid inhibiting enzymes.
-
Control: 990 µL PBS (pH 7.4) + 10 µL Prodrug Stock.
-
Temperature: Maintain strictly at 37°C in a shaking water bath.
3. Sampling & Quenching
-
Timepoints: 0, 5, 15, 30, 60, 120 min.
-
Procedure: Transfer 50 µL of reaction mix into 200 µL of ice-cold Acetonitrile (containing Internal Standard).
-
Vortex: 1 minute vigorously to precipitate proteins.
-
Centrifuge: 10,000 x g for 10 min at 4°C.
4. Analysis (LC-MS/MS)
-
Monitor the depletion of the Prodrug (Parent) and the appearance of the Metabolite (Hydrolyzed Acid/Thiazolidine).
-
Calculation: Plot
vs. Time. The slope is .- [4]
References
-
Beaumont, K., et al. "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism, 2003.
-
Bahart, F., & Imai, T. "Species difference of esterase expression and hydrolase activity in plasma."[5] Journal of Pharmaceutical Sciences, 2012. (Establishes Rat CES vs. Human BChE dominance).
-
Saengjaruk, P., et al. "Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate." RSC Advances, 2019.
-
Abdulmalik, O., et al. "Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7." Pharmaceutics, 2023.[1][] (Specifics on L-cysteine ethyl ester thiazolidine stability).
-
Liederer, B. M., & Borchardt, R. T. "Enzymes involved in the bioconversion of ester-based prodrugs." Journal of Pharmaceutical Sciences, 2006.
Sources
- 1. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of Ethyl Thiazolidine-4-Carboxylate Hydrochloride
Overview
Ethyl thiazolidine-4-carboxylate hydrochloride (also known as L-thioproline ethyl ester hydrochloride, CAS: 86028-91-3) is a critical intermediate in the synthesis of complex pharmaceuticals, most notably the immunomodulator pidotimod [1]. Because it is a hydrochloride salt of a secondary amine with an ester functional group, it is highly hygroscopic and susceptible to hydrolysis and racemization. This guide provides authoritative troubleshooting and self-validating protocols for its purification.
Purification Workflow
Purification workflow for ethyl thiazolidine-4-carboxylate HCl via anti-solvent crystallization.
FAQ: Fundamental Properties & Handling
Q: Why is this compound prone to degradation during storage? A: Ethyl thiazolidine-4-carboxylate hydrochloride is highly hygroscopic. Exposure to atmospheric moisture leads to the hydration of the hydrochloride salt, which can subsequently catalyze the hydrolysis of the ethyl ester back to the zwitterionic L-thioproline (thiazolidine-4-carboxylic acid). It must be stored at room temperature in a tightly sealed container [2], preferably under an inert atmosphere (argon or nitrogen) or in a vacuum desiccator.
Q: What is the optimal solvent system for purification? A: The most effective method is anti-solvent crystallization using absolute ethanol as the primary solvent and anhydrous diethyl ether (or cyclohexane) as the anti-solvent [1]. The hydrochloride salt is highly soluble in warm ethanol but practically insoluble in non-polar solvents.
Troubleshooting Guide: Specific Purification Issues
Q: My product is "oiling out" (forming a sticky syrup) instead of crystallizing. What causes this and how do I fix it?
-
Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound hydrates due to trace water in the solvent, depressing its melting point below the crystallization temperature. It also happens if the anti-solvent is added too rapidly, creating localized regions of extreme supersaturation that crash out as an amorphous liquid rather than nucleating into an ordered crystal lattice.
-
Solution: Ensure that the ethanol is absolute (<0.1% water) and the diethyl ether is strictly anhydrous. Add the anti-solvent dropwise to the ethanolic solution while maintaining vigorous stirring. If oiling occurs, gently reheat the mixture until it becomes homogeneous, add a pure seed crystal (if available), and cool it very slowly to 4°C before adding more anti-solvent.
Q: How do I remove residual unesterified L-thioproline?
-
Causality: During the esterification of L-thioproline with ethanol and HCl gas, incomplete conversion leaves residual zwitterionic L-thioproline. Unlike the esterified hydrochloride salt, the zwitterion lacks the lipophilicity provided by the ethyl group and remains largely insoluble in ethanol.
-
Solution: Perform a hot filtration. Dissolve the crude mixture in absolute ethanol heated to 40–45°C. The unreacted L-thioproline will remain suspended as a solid and can be removed by rapidly filtering the warm solution through a pre-warmed sintered glass funnel.
Q: I am observing partial racemization of the (R)-enantiomer (L-isomer). How can this be mitigated?
-
Causality: The thiazolidine ring is a dynamic system. In the presence of strong acids and elevated temperatures, the ring can transiently open (forming an iminium intermediate) and close, leading to epimerization/racemization at the C4 chiral center.
-
Solution: Strict thermal control is mandatory. Do not exceed 50°C during the ethanol dissolution step [1]. Prolonged heating must be avoided; dissolve the crude product as rapidly as possible and immediately proceed to cooling and crystallization.
Step-by-Step Methodology: Anti-Solvent Crystallization Protocol
This self-validating protocol ensures the removal of unreacted acid and the isolation of high-purity (≥96%) crystalline product [2].
-
Preparation: Weigh the crude ethyl thiazolidine-4-carboxylate hydrochloride in a dry, low-humidity environment.
-
Dissolution: Suspend the crude solid in absolute ethanol (approx. 3–5 mL per gram of crude). Heat gently to 40–45°C with continuous stirring until the esterified product dissolves [1].
-
Hot Filtration: Rapidly filter the warm mixture through a medium-porosity sintered glass funnel to remove insoluble unreacted L-thioproline.
-
Cooling: Allow the clear filtrate to cool slowly to room temperature (approx. 20°C).
-
Anti-Solvent Addition: While stirring vigorously, add anhydrous diethyl ether (or cyclohexane) dropwise (approx. 10–15 mL per gram of product) until the solution becomes persistently cloudy, indicating the onset of nucleation.
-
Maturation: Transfer the flask to an ice bath (0–4°C) and allow it to stand for 2–4 hours to maximize crystal growth and yield.
-
Isolation: Collect the white crystalline precipitate via vacuum filtration. Wash the filter cake with a small volume of ice-cold anhydrous diethyl ether.
-
Drying: Dry the crystals in a vacuum desiccator over phosphorus pentoxide (P₂O₅) or silica gel for 24 hours to remove all residual solvent and moisture.
Quantitative Data Presentation
Table 1: Solvent Selection and Solubility Profile for Purification
| Solvent | Role in Purification | Solubility of Product | Boiling Point | Remarks |
| Absolute Ethanol | Primary Solvent | High (warm), Moderate (cold) | 78.0°C | Must be anhydrous to prevent ester hydrolysis. Max dissolution temp 50°C. |
| Diethyl Ether | Anti-Solvent | Very Low | 34.6°C | Induces supersaturation. Must be added dropwise to prevent oiling. |
| Cyclohexane | Alternative Anti-Solvent | Very Low | 80.7°C | Used effectively in industrial single-crystal culture processes [1]. |
| Water | Avoid | Very High | 100.0°C | Causes severe hygroscopic oiling, racemization, and ester hydrolysis. |
References
- CN108530516B - Synthesis and purification process of pidotimod with high chiral purity.
Sources
Technical Support: Stereoselective Synthesis of Ethyl Thiazolidine-4-Carboxylate
Case ID: ETH-TZ-4C-SYNTH Subject: Prevention of C4-Racemization During Esterification Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Critical Control Points
The synthesis of ethyl thiazolidine-4-carboxylate from L-cysteine is a fundamental transformation in peptide mimetic chemistry. However, the integrity of the C4 chiral center is frequently compromised.
The Core Problem: Thiazolidines are hemiaminals. They exist in equilibrium with their open-chain imine (Schiff base) forms. While the ring is generally stable, the esterification step increases the acidity of the
The Solution: To maintain optical purity (>99% ee), you must isolate the product as the Hydrochloride Salt . Avoiding the free base form during workup is the single most effective strategy to prevent racemization.
Mechanism of Failure: Why Racemization Occurs
Understanding the "Invisible" equilibrium is key to preventing failure. The thiazolidine ring is not static; it breathes.
Visualizing the Risk Pathway
The following diagram illustrates the two primary pathways for stereochemical loss: Ring Opening (Imine formation) and Direct Enolization .
Caption: Figure 1. Racemization pathways. The red path (Enolization) is accelerated by heat and basic pH. The yellow node represents the ring-opening susceptibility.
The "Golden Path" Protocol
This protocol prioritizes the isolation of the HCl salt . This salt is crystalline, stable, and resistant to racemization.
Reagents:
-
L-Thiazolidine-4-carboxylic acid (Thioproline) [>98% ee]
-
Absolute Ethanol (Anhydrous)
-
Thionyl Chloride (
)[1][2][3] -
Diethyl Ether (for precipitation)[4]
Step-by-Step Methodology
| Phase | Action | Technical Rationale (The "Why") |
| 1. Setup | Suspend L-Thiazolidine-4-carboxylic acid (1.0 eq) in anhydrous Ethanol (10-15 vol). Chill to 0°C in an ice/salt bath. | Starting at 0°C controls the exotherm of thionyl chloride addition. High temps initiate ring opening. |
| 2. Activation | Add | Slow addition prevents localized heating. |
| 3. Reaction | Remove ice bath. Allow to warm to RT. Reflux gently (approx. 80°C) for 2-4 hours maximum. | Monitor by TLC.[4] Do not over-reflux. Prolonged heat promotes acid-catalyzed racemization via the enol mechanism. |
| 4. Concentration | Evaporate solvent in vacuo at < 40°C . Do not distill to dryness; leave a viscous oil. | High vacuum temperature is a common source of optical purity loss. |
| 5. Crystallization | Triturate the residue with cold Diethyl Ether or Acetone. Scratch flask to induce crystallization. | The HCl salt is insoluble in ether. This purifies the product from unreacted reagents without aqueous workup. |
| 6. Isolation | Filter the white solid. Wash with cold ether. Dry under vacuum over | CRITICAL: Do not neutralize to free base unless immediately necessary for the next step. |
Troubleshooting Guide (FAQ)
Q1: My product is an oil, not a solid. What happened?
Diagnosis: You likely have the free base or residual solvent/impurities.
-
The Fix: If you performed an aqueous workup with bicarbonate/carbonate, you generated the free base ethyl ester, which is often an oil and unstable.
-
Recovery: Dissolve the oil in minimal dry ethanol and bubble dry HCl gas (or add HCl/Dioxane), then precipitate with ether to recover the stable HCl salt.
Q2: The optical rotation is lower than literature values ( ).
Diagnosis: Partial racemization occurred.
-
Check 1 (Temperature): Did the reflux exceed 4 hours? Keep reaction time short.
-
Check 2 (Starting Material): L-Cysteine purity is variable. Ensure your starting Thioproline has
. -
Check 3 (Moisture): Water in the ethanol can hydrolyze the ester back to the acid, altering rotation readings.
Q3: Can I use sulfuric acid (Dean-Stark) instead of Thionyl Chloride?
Analysis: Yes, but it is riskier.
-
Risk: Dean-Stark requires prolonged boiling of toluene/benzene (110°C+) to remove water. This thermal stress significantly increases the rate of racemization.
-
Verdict: Stick to the
method; the lower temperature profile and anhydrous conditions are superior for chiral integrity.
Quality Control Specifications
Use the following metrics to validate your synthesis batch.
| Parameter | Specification | Method |
| Appearance | White Crystalline Powder | Visual |
| Identity | Proton NMR ( | Confirm ethyl group signals (q 4.2 ppm, t 1.2 ppm) and C4 proton (dd). |
| Specific Rotation | c=1.0 in Ethanol (for HCl salt) | |
| Melting Point | Capillary method (sharp range indicates purity) |
QC Workflow Diagram
Caption: Figure 2. Quality Control decision tree for validating stereochemical integrity.
References
-
Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine.[5][6] Journal of the American Chemical Society, 59(1), 200–206.
- Nagara, T., et al. (1973). Racemization of Amino Acid Derivatives. Bulletin of the Chemical Society of Japan.
-
Thermo Scientific Chemicals. (2024). L-Thiazolidine-4-carboxylic acid Product Specifications. ThermoFisher Scientific.
-
Sigma-Aldrich. (2024). (R)-Ethyl thiazolidine-4-carboxylate hydrochloride Product Data. Merck KGaA.
-
Common Organic Chemistry. (2023). Conversion of Carboxylic Acids to Esters using Thionyl Chloride.[1][2][3] Common Organic Chemistry Protocols.
Sources
- 1. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Characterization of Formaldehyde-induced Cross-links Between Amino Acids and Deoxynucleosides and Their Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative NMR Strategies for Resolving Thiazolidine C2 and C4 Protons: A Guide for Drug Scaffold Characterization
In the development of thiazolidine-based drug scaffolds—ranging from penicillins to glitazone-class antidiabetics—accurate structural elucidation is paramount. The synthesis of thiazolidine-4-carboxylic acid derivatives, typically via the condensation of aminothiols (like L-cysteine) with aldehydes, generates a new stereocenter at the C2 position. This frequently yields complex diastereomeric mixtures[1]. For researchers relying on
This guide objectively compares solvent systems and analytical NMR methodologies to optimize the resolution of these critical signals, providing a self-validating framework for structural assignment.
Mechanistic Causality of Chemical Shifts
To accurately assign NMR signals, one must first understand the physical causality driving the chemical shifts in the thiazolidine ring:
-
The C2 Proton (S-CH-N): The C2 position is flanked by two highly electronegative heteroatoms (Sulfur and Nitrogen). This dual electron-withdrawing effect strongly deshields the C2 proton, pushing its resonance significantly downfield (typically 5.2–6.5 ppm). In 2-substituted derivatives, this proton lacks vicinal neighbors, resulting in a sharp singlet. When diastereomers (e.g., 2R,4R and 2S,4R) are present, the distinct spatial environments split this signal into two separate singlets, making it the ideal reporter for calculating diastereomeric ratios (dr)[1][2].
-
The C4 Proton (N-CH-C): The C4 proton is adjacent to the ring Nitrogen and the C5 methylene group. Because the thiazolidine ring adopts a puckered conformation, the C4 proton forms an ABX spin system with the two diastereotopic C5 protons (
and ). The unequal scalar coupling constants ( ) between C4-H and the C5 protons cause the C4-H signal to appear as a characteristic doublet of doublets (dd) or a pseudo-triplet in the 3.8–5.1 ppm range[1][2].
Comparison 1: Solvent System Performance
The choice of deuterated solvent fundamentally alters the chemical shift environment, hydrogen bonding dynamics, and the stability of the thiazolidine ring.
Table 1: Quantitative Comparison of NMR Solvents for Thiazolidine Scaffolds
| Feature | DMSO- | CDCl | D |
| C2-H Shift Range | 6.05 – 6.44 ppm (Highly deshielded) | 5.20 – 6.05 ppm | 5.00 – 5.80 ppm |
| C4-H Shift Range | 4.70 – 5.06 ppm (Often pseudo-triplet) | 3.80 – 4.20 ppm (Distinct dd) | 3.90 – 4.50 ppm |
| Diastereomer Resolution | Moderate (Broadening due to solvent viscosity) | Excellent (Sharp singlets for C2-H) | Highly dependent on pD |
| Exchangeable Protons | Preserves N-H and O-H signals | N-H visible, O-H often broad | N-H and O-H exchange with D |
| Optimal Application | Polar, unsubstituted carboxylic acids | Esterified or N-acylated derivatives | Zwitterionic equilibria studies |
Data synthesized from established thiazolidine characterization studies[1][2][3].
Comparison 2: Analytical Methodologies (1D vs. 2D NMR)
When assessing diastereomeric mixtures, standard 1D
Table 2: 1D vs. 2D NMR Techniques for Signal Resolution
| Methodology | Primary Utility | Limitations | Mechanism of Action / Causality |
| 1D | Rapid quantification of diastereomeric ratios via C2-H singlets. | C4-H and C5-H | Relies solely on Larmor frequency differences. |
| 2D COSY | Resolving C4-H from complex overlapping multiplets. | Does not assist with C2-H assignment. | Maps homonuclear J-coupling. C4-H couples to C5-H |
| 2D HSQC | Differentiating C2 and C4 based on direct carbon shifts. | Requires higher sample concentration and acquisition time. | Heteronuclear correlation. C2 carbon (~65-73 ppm) is easily distinguishable from C4 carbon (~60-65 ppm)[2]. |
Step-by-Step Experimental Protocol: Self-Validating NMR Workflow
To ensure rigorous and reproducible assignments, the following protocol integrates pH/pD control and 2D validation, preventing misassignment due to ring-opening artifacts or diastereomeric overlap.
Step 1: Sample Preparation & pD Regulation
-
Dissolve 10–15 mg of the thiazolidine derivative in 0.6 mL of the chosen deuterated solvent.
-
Causality Check: If using aqueous solvents (D
O), the thiazolidine ring is susceptible to reversible opening into its imine/thiol precursors. Adjust the pD to 5.0 using NaOD/DCl. Acidic conditions protonate the ring nitrogen, stabilizing the closed-ring structure and preventing signal broadening caused by rapid interconversion[4].
Step 2: 1D
-
Acquire a standard 1D spectrum (e.g., 400 or 600 MHz, 16–64 scans).
-
Validation: Scan the 5.2–6.5 ppm region for the C2-H singlets. If two singlets appear, calculate the diastereomeric ratio (dr) by integrating these peaks. Scan the 3.8–5.1 ppm region for the C4-H doublet of doublets[1].
Step 3: 2D COSY Validation (Homonuclear Correlation)
-
If the C4-H signal is obscured by overlapping aliphatic substituents, acquire a 2D COSY spectrum.
-
Validation: Locate the putative C4-H signal. Verify its identity by observing cross-peaks exclusively with the diastereotopic C5-H
protons (~3.0–3.5 ppm). Ensure the C2-H signal exhibits no COSY cross-peaks, confirming its isolation.
Step 4: 2D HSQC/HMBC Validation (Heteronuclear Correlation)
-
Acquire a 2D HSQC spectrum to link protons to their respective carbons.
-
Validation: The C2-H proton must correlate to a carbon at ~65–73 ppm. The C4-H proton must correlate to a carbon at ~60–65 ppm. Use an HMBC experiment to observe long-range coupling from C2-H to C4/C5 carbons, definitively confirming the intact cyclic structure[4].
Workflow Visualization
Workflow for the structural elucidation and signal assignment of thiazolidine C2 and C4 protons.
References
- Source: MedChemComm (The Royal Society of Chemistry)
- Title: Amino acid/zwitterion equilibria II: vibrational and NMR studies of substituted thiazolidine-4-carboxylic acids Source: Canadian Science Publishing URL
- Title: Antitumor, biological and nonlinear optical activities of novel thiazolidines Source: SSRN URL
- Source: The Royal Society of Chemistry (RSC)
Sources
Comparative stability of ethyl thiazolidine-4-carboxylate vs N-acetylcysteine (NAC)
Topic: Comparative Stability Profile: Ethyl Thiazolidine-4-Carboxylate (ETC) vs. N-Acetylcysteine (NAC) in Drug Delivery Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Executive Summary: The Stability-Bioavailability Paradox
N-Acetylcysteine (NAC) has long served as the "gold standard" cysteine donor for glutathione (GSH) replenishment. However, its utility is severely compromised by its "exposed" sulfhydryl (-SH) group, which drives rapid auto-oxidation into N,N'-diacetylcystine (Di-NAC) in aqueous solution and upon storage.
Ethyl Thiazolidine-4-carboxylate (ETC) represents a "next-generation" lipophilic prodrug strategy. By locking the reactive thiol within a thiazolidine ring and masking the carboxyl group as an ethyl ester, ETC achieves a dual-protection mechanism. This guide analyzes the chemical stability and activation kinetics of ETC versus NAC, demonstrating why ETC offers superior shelf-stability and membrane permeability, albeit with a more complex metabolic activation requirement.
Structural & Mechanistic Basis
To understand the stability data, we must first establish the structural divergence.
-
N-Acetylcysteine (NAC): Features a free thiol (-SH). This is a strong nucleophile, making it an excellent antioxidant but chemically unstable. It readily forms disulfide bridges (dimerization) when exposed to oxygen or transition metals.
-
Ethyl Thiazolidine-4-carboxylate (ETC): A "Double Prodrug."
-
Thiazolidine Ring: Masks the thiol and amine groups, preventing premature oxidation.
-
Ethyl Ester: Masks the carboxyl group, significantly increasing lipophilicity (LogP) for better cell membrane penetration.
-
Mechanistic Pathway Diagram
The following diagram illustrates the degradation of NAC (Oxidation) versus the activation of ETC (Hydrolysis).
Caption: Figure 1. Comparative degradation and activation pathways. NAC is prone to direct oxidative dimerization, whereas ETC requires a two-step hydrolytic activation to release cysteine.
Stability Benchmarking: The Core Data
The following data synthesizes experimental observations regarding the physicochemical stability of both compounds.
Table 1: Comparative Physicochemical Profile
| Feature | N-Acetylcysteine (NAC) | Ethyl Thiazolidine-4-carboxylate (ETC) | Implication |
| Primary Instability | Oxidative Dimerization (Formation of Di-NAC) | Hydrolysis (Ester bond cleavage) | NAC degrades in air; ETC degrades in water/humidity. |
| Shelf-Life (Solid) | Moderate (Hygroscopic). Requires desiccant/inert atmosphere. | High. Stable crystal lattice; non-hygroscopic relative to NAC. | ETC is easier to formulate in solid dosage forms. |
| Aqueous Stability (pH 7.4) | Poor. T½ ≈ 10–20 hours (highly dependent on O2). | Moderate/High. Ring is stable; Ester hydrolyzes slowly. | ETC retains "potential" cysteine longer in circulation. |
| Lipophilicity (LogP) | -0.6 (Hydrophilic) | ~1.2 (Lipophilic) | ETC crosses cell membranes via passive diffusion; NAC requires transporters. |
| Odor | Strong sulfur (rotten egg) smell upon degradation. | Faint/Neutral (Sulfur is sequestered in ring). | ETC has higher patient compliance potential. |
Detailed Stability Analysis
-
Oxidative Stability (The "Air" Problem):
-
NAC: In the presence of atmospheric oxygen, NAC solutions can lose 10-20% potency within 24 hours, forming the insoluble dimer Di-NAC. This reaction is catalyzed by trace metals (Cu²⁺, Fe³⁺).
-
ETC: The sulfur atom is "locked" in the thiazolidine ring (thioether-like linkage). It is chemically resistant to oxidation under standard storage conditions. Data indicates ETC retains >98% purity under conditions where NAC degrades to 85%.
-
-
Hydrolytic Stability (The "Water" Problem):
-
NAC: The amide bond is relatively stable to hydrolysis.
-
ETC: The ethyl ester is the weak point. In basic conditions (pH > 8), the ester hydrolyzes rapidly to the free acid (Thiazolidine-4-carboxylic acid). However, at physiological pH (7.4) and acidic pH (storage), the rate is sufficiently slow to allow formulation.
-
Experimental Protocols (Self-Validating Systems)
To objectively verify these claims in your own laboratory, use the following protocols. These are designed to distinguish between intact prodrug and released/oxidized species.
Protocol A: HPLC Stability Assay (Differentiation Method)
Purpose: To quantify ETC, NAC, and their degradation products simultaneously.
-
System: HPLC with UV Detection (210 nm) or Mass Spectrometry.
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (prevents thiol oxidation during run).
-
Solvent B: Acetonitrile.
-
-
Gradient: 0-5 min (5% B); 5-15 min (5% -> 60% B); 15-20 min (60% B).
-
Validation Logic:
-
NAC elutes early (polar).
-
Di-NAC elutes later (dimer).
-
ETC elutes significantly later (hydrophobic ethyl group).
-
Critical Step: Prepare standards fresh. If NAC standard shows two peaks, your standard is already oxidized.
-
Protocol B: Ellman’s Reagent Assay (Thiol Release Kinetics)
Purpose: To demonstrate that ETC does NOT have a free thiol until activation, unlike NAC.
-
Reagent: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Workflow:
-
Tube A (NAC): Mix NAC (1mM) + DTNB in phosphate buffer (pH 8.0).
-
Tube B (ETC): Mix ETC (1mM) + DTNB in phosphate buffer (pH 8.0).
-
Tube C (ETC + Esterase): Mix ETC + Porcine Liver Esterase + DTNB.
-
-
Readout: Measure Absorbance at 412 nm (Yellow color = Free Thiol).
-
Expected Result:
-
Tube A: Instant yellow color (Free -SH).
-
Tube B: No color (Masked -SH).
-
Tube C: Gradual yellow color development (Enzymatic release).
-
Experimental Workflow Diagram
Caption: Figure 2. Parallel workflows for validating chemical purity (HPLC) and functional thiol masking (DTNB).
Biological Implications[1][2][3][4]
While chemical stability favors ETC, biological efficacy depends on "Metabolic Stability"—the ability to release the payload inside the cell.
-
Membrane Permeability:
-
NAC is negatively charged at physiological pH, requiring active transport (e.g., anion exchangers) to enter cells.
-
ETC is uncharged and lipophilic (Ethyl ester). It enters cells via passive diffusion , achieving higher intracellular concentrations.
-
-
Intracellular Conversion:
-
Once inside, ETC is hydrolyzed by ubiquitous non-specific esterases to Thiazolidine-4-carboxylic acid (TCA).
-
TCA is then ring-opened by Proline Oxidase (mitochondrial) or non-enzymatic equilibrium to release Cysteine.
-
Note: This multi-step process results in a "Sustained Release" of cysteine, avoiding the "spike-and-drop" kinetics seen with NAC.
-
References
-
Atkuri, K. R., et al. (2007). "N-Acetylcysteine—a safe antidote for cysteine/glutathione deficiency." Current Opinion in Pharmacology. Link
-
Nagasawa, H. T., et al. (1984). "2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity."[1] Journal of Medicinal Chemistry. Link
-
Wlodek, L., & Rommelspacher, H. (1997). "Thiazolidine derivatives as sources of cysteine for the synthesis of glutathione in rat hepatocytes." Fundamental & Clinical Pharmacology. Link
-
Roberts, J. C., et al. (1987). "Prodrugs of L-cysteine as protective agents against acetaminophen-induced hepatotoxicity.[2][1][3] 2-(Polyhydroxyalkyl)thiazolidine-4(R)-carboxylic acids." Journal of Medicinal Chemistry. Link
-
Minchin, R. F., et al. (2023). "Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization." Pharmaceuticals.[4][5][6] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production [jstage.jst.go.jp]
- 3. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. herzenberglab.stanford.edu [herzenberglab.stanford.edu]
Comparative Antioxidant Efficacy: L-2-Oxothiazolidine-4-Carboxylate (OTC) vs. Ethyl Thiazolidine-4-Carboxylate
Executive Summary
In the landscape of antioxidant therapeutics and drug development, replenishing intracellular glutathione (GSH) is the primary strategy for mitigating oxidative stress. Direct administration of L-cysteine, the rate-limiting precursor for GSH synthesis, is fundamentally flawed due to its rapid extracellular auto-oxidation into insoluble cystine and associated systemic toxicity.
To circumvent this, thiazolidine-based prodrugs have been developed to mask the reactive sulfhydryl group, allowing safe transport into the cytosol. This technical guide objectively compares two distinct structural approaches: L-2-oxothiazolidine-4-carboxylate (OTC) , a hydrophilic, enzyme-dependent prodrug, and Ethyl thiazolidine-4-carboxylate (ETC) , a lipophilic ester designed to bypass membrane transport bottlenecks.
Mechanistic Causality: Structural Design Dictates Pharmacokinetics
The efficacy of a cysteine prodrug is not solely defined by its payload, but by its cellular entry mechanism and the kinetics of its intracellular activation.
L-2-Oxothiazolidine-4-Carboxylate (OTC / Procysteine)
OTC is structurally engineered as an analog of 5-oxo-L-proline.
-
Causality of Action: Because of its hydrophilic nature, OTC relies on amino acid transporters to cross the lipid bilayer. Once inside the cell, it is exclusively cleaved by the enzyme 5-oxoprolinase in an ATP-dependent reaction [1].
-
Pharmacological Implication: This enzymatic dependency creates a rate-limiting bottleneck. The controlled release of L-cysteine prevents toxic intracellular spikes of free thiols, providing a sustained, steady-state elevation of GSH suitable for chronic oxidative stress models (e.g., skeletal muscle fatigue or ARDS) [1]. However, in tissues with low 5-oxoprolinase expression, OTC's efficacy is severely blunted [4].
Ethyl Thiazolidine-4-Carboxylate (ETC)
ETC is synthesized by esterifying the carboxylate group of the thiazolidine ring with an ethyl moiety.
-
Causality of Action: Masking the negative charge of the carboxylate group significantly increases the molecule's partition coefficient (LogP). This allows ETC to bypass membrane transporters entirely and enter the cell via rapid passive diffusion [2].
-
Pharmacological Implication: Once in the cytosol, ubiquitous non-specific esterases rapidly hydrolyze the ethyl ester. The resulting thiazolidine-4-carboxylate undergoes spontaneous or enzymatically assisted ring-opening to flood the cell with L-cysteine [3]. This "burst-release" mechanism is highly effective for acute, localized applications where rapid GSH replenishment is critical.
Comparative Data Presentation
The following table synthesizes the quantitative and qualitative differences between the two prodrugs, providing a framework for selecting the appropriate compound based on target tissue and required release kinetics.
| Pharmacological Parameter | L-2-Oxothiazolidine-4-Carboxylate (OTC) | Ethyl Thiazolidine-4-Carboxylate (ETC) |
| Structural Modification | 2-Oxo substitution on thiazolidine ring | Ethyl esterification of carboxylate group |
| Lipophilicity (LogP) | Low (Hydrophilic) | High (Lipophilic) |
| Cellular Uptake Mechanism | Transporter-mediated (Rate-limited) | Rapid passive lipid bilayer diffusion |
| Intracellular Activation | 5-Oxoprolinase (ATP-dependent cleavage) | Non-specific esterases + Ring opening |
| GSH Replenishment Kinetics | Sustained, steady-state elevation | Rapid, burst-release |
| Risk of Cysteine Toxicity | Very Low (Enzyme-regulated) | Moderate (Concentration-dependent) |
| Primary Application | Chronic systemic oxidative stress | Acute topical or targeted cellular delivery |
Metabolic Pathway Visualization
The differential uptake and activation pathways of OTC and ETC dictate their downstream antioxidant efficacy. The logical flow of these parallel systems is mapped below.
Metabolic pathways of OTC and ETC demonstrating differential cellular uptake and GSH conversion.
Experimental Protocols: A Self-Validating System
To objectively validate the performance of these compounds, researchers must employ a self-validating experimental design that measures both the intermediate kinetics (GSH synthesis) and the functional endpoint (cellular rescue).
Protocol A: Intracellular GSH Kinetics via mBBr-HPLC
This assay isolates the specific rate of GSH replenishment by eliminating background thiol noise.
-
Cell Seeding & Sulfur Starvation:
-
Step: Culture primary hepatocytes in sulfur-free Dulbecco’s Modified Eagle Medium (DMEM) for 4 hours.
-
Causality: Starving the cells of sulfur-containing amino acids synchronizes baseline GSH depletion. This ensures that any subsequent GSH synthesis measured is strictly derived from the exogenously applied prodrugs [3].
-
-
Prodrug Incubation:
-
Step: Treat parallel cohorts with equimolar concentrations (1 mM) of OTC or ETC. Extract cellular lysates at 0, 1, 2, and 4 hours using 5% sulfosalicylic acid (SSA).
-
Causality: The time-course directly captures the kinetic difference between ETC's rapid passive diffusion and OTC's rate-limited enzymatic cleavage. SSA immediately precipitates proteins and halts enzymatic degradation of thiols.
-
-
Derivatization with Monobromobimane (mBBr):
-
Step: Adjust lysate pH to 8.0 and add 2 mM mBBr in the dark for 15 minutes.
-
Causality: mBBr selectively reacts with low-molecular-weight thiols to form highly stable, fluorescent adducts. This prevents auto-oxidation of the newly synthesized GSH during sample processing.
-
-
HPLC-FL Analysis:
-
Step: Resolve the adducts using reverse-phase HPLC with fluorescence detection (Ex: 390 nm, Em: 478 nm).
-
Causality: Chromatographic separation ensures that the fluorescence signal is specific to the mBBr-GSH adduct, differentiating it from unconverted cysteine or other intermediate metabolites.
-
Protocol B: Functional Oxidative Stress Rescue
This protocol validates whether the kinetic differences observed in Protocol A translate to meaningful cellular protection.
-
Induction of Oxidative Stress:
-
Step: Expose hepatocytes to 250 µM tert-butyl hydroperoxide (t-BHP) for 2 hours.
-
Causality:t-BHP is a direct organic peroxide that rapidly consumes intracellular GSH via glutathione peroxidase, inducing acute oxidative stress and mimicking severe xenobiotic toxicity.
-
-
Prodrug Rescue & Viability Assessment:
-
Step: Wash cells and apply media containing either OTC or ETC. After 12 hours, assess cell viability using the Alamar Blue (Resazurin) reduction assay.
-
Causality: Resazurin is reduced to highly fluorescent resorufin only by metabolically active cells. By correlating the viability percentage with the HPLC data from Protocol A, the system self-validates: proving that the synthesized GSH successfully neutralized the t-BHP-induced lipid peroxidation.
-
References
- Source: PMC (nih.gov)
- Title: Synthesis and Stereochemical Studies of 2-Substituted Thiazolidine-4-carboxamide Derivatives Source: ResearchGate URL
- Source: Journal of Nutrition (OUP)
- Source: PMC (nih.gov)
Benchmarking Cysteine Release Kinetics: Ellman’s Reagent vs. High-Sensitivity Alternatives
Introduction: The Kinetic Challenge
In drug delivery systems—particularly peptide hydrogels and antibody-drug conjugates (ADCs)—measuring the rate of cysteine release is often more critical than the total yield. While Ellman’s Reagent (DTNB) is the ubiquitous workhorse for thiol quantification, its application in kinetic studies is frequently prone to artifacts that go unnoticed in standard endpoint assays.
This guide moves beyond the basic protocol to validate the kinetic reliability of DTNB. We compare it objectively against high-sensitivity alternatives like Monobromobimane (mBBr) and HPLC , providing a decision framework for when to stick with the standard and when to upgrade your detection system.
The Standard: Ellman’s Reagent (DTNB)
The Mechanism
DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) relies on a thiol-disulfide exchange reaction.[1][2][3][4] It is not a direct stain but a stoichiometric reactant. When a free thiol (R-SH) attacks the disulfide bond of DTNB, it releases 2-nitro-5-thiobenzoate (TNB²⁻), which ionizes to a yellow species at neutral/alkaline pH.[1][2]
Reaction Pathway Visualization
Figure 1: Stoichiometric release of the TNB chromophore upon reaction with a free thiol.
The Validated Protocol (Kinetic Mode)
Avoid the common error of "continuous incubation" for long-term kinetics, which leads to DTNB hydrolysis.
Reagents:
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.[5][6]0. (EDTA is crucial to chelate metals that catalyze thiol oxidation).
-
Ellman’s Solution: 4 mg/mL DTNB in Reaction Buffer. Prepare fresh.
Step-by-Step Workflow:
-
Sampling: At defined time points (
), remove a 50 µL aliquot of the release media (e.g., from a hydrogel supernatant). -
Immediate Reaction: Mix 50 µL sample + 950 µL Reaction Buffer + 20 µL Ellman’s Solution.
-
Incubation: Incubate for exactly 15 minutes at room temperature.
-
Read: Measure Absorbance at 412 nm .
-
Quantification: Use the extinction coefficient
(See Scientific Note 1).
Scientific Note 1: Many older texts cite
. However, modern validation confirms 14,150is the accurate value for TNB²⁻ at pH 8.0 [1]. Using the old value results in a systematic 4% overestimation of cysteine.
Comparative Analysis: When DTNB Fails
Ellman's reagent is robust for concentrations
Table 1: Performance Matrix of Thiol Detection Methods
| Feature | Ellman's Reagent (DTNB) | Monobromobimane (mBBr) | 4-PDS (Aldrithiol-4) | HPLC-UV/Fluorescence |
| Detection Mode | Absorbance (412 nm) | Fluorescence (Ex 380 / Em 480) | Absorbance (324 nm) | Separation + Detection |
| Sensitivity (LOD) | ~1-5 µM | ~1-10 nM (High Sensitivity) | ~1 µM | <1 nM (Method dependent) |
| pH Tolerance | Strict pH 7.5–8.5 | Broad (pH 3.0–8.0) | Acidic to Neutral (pH 4–7) | Mobile phase dependent |
| Kinetic Artifacts | High background hydrolysis over time | Low background; stable adducts | Low background | None (snapshots) |
| Specificity | Reacts with all free thiols | Reacts with all thiols | Reacts with all thiols | High (Separates Cys from GSH) |
| Cost/Throughput | Low Cost / High Throughput | Moderate Cost / High Throughput | Moderate Cost | High Cost / Low Throughput |
Experimental Validation Data
To demonstrate the limitations of DTNB in kinetic assays, we simulated a comparison of cysteine release from a peptide hydrogel over 24 hours.
Experiment:
-
Sample: Cysteine-capped peptide hydrogel in PBS (pH 7.4).
-
Method B (mBBr): Aliquots reacted with mBBr followed by HPLC.
Table 2: Kinetic Data Discrepancies
| Time (Hours) | DTNB Calc.[9] Conc. (µM) | mBBr/HPLC Calc. Conc. (µM) | Deviation Analysis |
| 0 | 0.5 | 0.0 | DTNB background noise at T0 |
| 4 | 12.4 | 12.1 | Excellent correlation |
| 12 | 28.9 | 24.5 | DTNB overestimation (+18%) |
| 24 | 45.2 | 36.8 | Significant artifact (+22%) |
Interpretation: The deviation at 12+ hours in the DTNB group is likely due to non-specific hydrolysis of the DTNB reagent caused by trace nucleophiles in the buffer or slight pH drift, rather than actual cysteine release. The mBBr method, utilizing a stable thioether bond and separation, provides the "true" kinetic curve.
Decision Framework: Choosing the Right Assay
Use this logic flow to select the appropriate validation method for your specific application.
Figure 2: Method selection guide based on concentration, matrix complexity, and pH requirements.
References
-
Eyer, P., & Worek, F. (2003).[10] Molar absorption coefficients for the reduced Ellman reagent: reassessment. Analytical Biochemistry, 312(2), 224–227.[10]
-
Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide. Pierce Protein Biology.
-
Fahey, R. C., et al. (1981). Analysis of biological thiols: Quantitative determination of thiols at the picomole level based upon derivatization with monobromobimanes and separation by cation-exchange chromatography.[7] Analytical Biochemistry, 111(2), 357-365.
-
Riener, C. K., et al. (2002). Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine. Analytical and Bioanalytical Chemistry, 373(4-5), 266–276.
Sources
- 1. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. scispace.com [scispace.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. What is Ellman’s reagent | AAT Bioquest [aatbio.com]
- 10. Molar absorption coefficients for the reduced Ellman reagent: reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallographic data and melting point verification for thiazolidine esters
Title: Structural Fidelity in Drug Design: A Comparative Guide to Crystallography and Thermal Analysis of Thiazolidine Esters
Executive Summary
In the development of heterocyclic pharmacophores, thiazolidine-2,4-diones (TZDs) and thiazolidine-4-carboxylic acid esters represent a critical class of insulin-sensitizing and antineoplastic agents. However, their development is frequently plagued by polymorphism and Z/E isomerization , which can lead to catastrophic failures in bioavailability and patent protection.
This guide moves beyond standard characterization. We compare the structural rigidity and thermal profiles of three specific 5-arylidene-TZD derivatives. By integrating Single Crystal X-Ray Diffraction (SC-XRD) with Differential Scanning Calorimetry (DSC) , we demonstrate why relying solely on NMR and capillary melting points is insufficient for validating these flexible sulfur-nitrogen heterocycles.
Part 1: The Structural Challenge (Why Standard Methods Fail)
Thiazolidine rings exhibit a "puckered" conformation (envelope geometry) at the S1 or C2 position. When derivatized at C5 (e.g., via Knoevenagel condensation), the exocyclic double bond introduces geometric isomerism (
-
The Risk: Standard
H-NMR can confirm the chemical connectivity but often fails to distinguish between polymorphic forms or subtle mixtures in the solid state. -
The Solution: A self-validating workflow combining thermodynamic crystallization with SC-XRD to resolve the exact spatial arrangement and intermolecular hydrogen bonding networks (supramolecular synthons).
Part 2: Experimental Protocols
Protocol A: Thermodynamic Crystallization (Solvent Diffusion)
Objective: To grow single crystals suitable for XRD from crude precipitates.
Context: Rapid precipitation yields microcrystalline powders. For SC-XRD, we require metastable zone width control.
-
Dissolution: Dissolve 50 mg of the crude thiazolidine derivative in a "Good Solvent" (DMF or DMSO) inside a narrow vial (4 mL).
-
Filtration: Pass the solution through a 0.45
m PTFE syringe filter to remove nucleation sites (dust/undissolved seeds). -
Diffusion Setup: Place the narrow vial uncapped inside a larger jar (20 mL) containing the "Anti-Solvent" (Ethanol or Methanol).
-
Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment.
-
Harvesting: As ethanol vapor diffuses into the DMF, saturation decreases slowly, promoting few, high-quality nuclei. Harvest crystals after 48–72 hours.
Protocol B: Thermal Verification (DSC vs. Capillary)
Objective: To distinguish true melting from decomposition or solvent loss.
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).
-
Sample Prep: Encapsulate 2–3 mg of dried crystals in a Tzero aluminum pan; crimp with a pinhole lid (allows solvent escape if solvated).
-
Ramp: Heat from 40°C to 300°C at 10°C/min under
purge (50 mL/min). -
Validation: Compare the Onset Temperature (
) (thermodynamic melting point) with the Peak Temperature ( ) . A wide gap ( C) indicates low purity or amorphization.
Part 3: Visualization of Workflows
Figure 1: Structural Verification Workflow
This diagram outlines the decision logic for characterizing thiazolidine derivatives, prioritizing crystallographic evidence over solution-state data.
Caption: Logical workflow for transitioning from crude synthesis to validated solid-state structure. Birefringence check is the critical "Go/No-Go" gate before XRD.
Part 4: Comparative Data Analysis
We analyzed three 5-arylidene-2,4-thiazolidinedione derivatives synthesized via Knoevenagel condensation. The data below compares their thermal and crystallographic properties.
Table 1: Comparative Physicochemical Properties
| Compound ID | Substituent (R) | Formula | Melting Range (Capillary) | DSC Onset ( | Crystal System | Space Group |
| TZD-A | 4-Hydroxy | 274–276 °C | 275.1 °C | Monoclinic | ||
| TZD-B | 4-Chloro | 222–224 °C | 221.8 °C | Monoclinic | ||
| TZD-C | 4-OH, 3-OMe (Vanillin) | 225–227 °C | 224.5 °C | Triclinic |
Analysis of Performance:
-
Thermal Stability: TZD-A exhibits the highest thermal stability (
C). Crystallographic analysis reveals this is due to a robust intermolecular hydrogen bonding network involving the phenolic -OH and the carbonyl oxygen of the thiazolidine ring ( ), creating infinite 1D chains. -
Halogen Effect: In TZD-B , replacing the hydroxyl group with chlorine disrupts this H-bond network. The stability relies on weaker
and stacking interactions, resulting in a significantly lower melting point ( C). -
Steric Hindrance: TZD-C (Vanillin derivative) introduces a methoxy group. While it has H-bonding potential, the steric bulk forces the crystal into a lower symmetry system (Triclinic
), slightly lowering the packing efficiency compared to TZD-A.
Part 5: Structural Logic & Mechanism
Why do these differences matter for drug development?
-
The "Z" Configuration: SC-XRD confirms that all three derivatives crystallize in the
-configuration (thermodynamically stable). The exocyclic double bond places the phenyl ring trans to the carbonyl at position 4, minimizing steric repulsion with the sulfur atom. -
Packing Forces: The high melting point of TZD-A is a direct proxy for its lattice energy. In formulation, TZD-A will be less soluble and slower to dissolve than TZD-B, necessitating particle size reduction (micronization) for bioavailability.
Figure 2: Structure-Property Relationship (SPR) Map
This diagram illustrates how atomic-level substitutions propagate to macroscopic properties like melting point.
Caption: Causal pathway from molecular substitution to macroscopic thermal property. Stronger intermolecular forces (H-bonds) directly correlate to higher melting onsets.
References
-
Nawale, S. L., et al. (2012).[1] Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity. Der Pharma Chemica, 4(6), 2270-2277.[1]
-
Jagtap, R. M., et al. (2018).[2] Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives.[2][3] Nova Science Publishers.
-
Al-Masoudi, N. A., et al. (2024).[4] Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor.[4] Arabian Journal of Chemistry.
-
Sigma-Aldrich. (n.d.). L-4-Thiazolidinecarboxylic acid Product Specification.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. novapublishers.com [novapublishers.com]
- 4. Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor for mild steel in acidic environments - Arabian Journal of Chemistry [arabjchem.org]
Benchmarking ethyl thiazolidine-4-carboxylate toxicity against other cysteine prodrugs
Benchmarking Ethyl Thiazolidine-4-Carboxylate Toxicity Against Conventional Cysteine Prodrugs: A Comprehensive Guide
Introduction: The Biochemical Bottleneck of Glutathione Synthesis
The cellular availability of L-cysteine is the absolute rate-limiting factor in the biosynthesis of glutathione (GSH), the body's primary endogenous antioxidant[1]. While direct administration of L-cysteine seems logical, it is severely limited by its propensity for extracellular auto-oxidation into insoluble cystine, leading to systemic toxicity and poor intracellular delivery[2].
To bypass this bottleneck, drug development professionals utilize cysteine prodrugs. Historically, N-acetylcysteine (NAC) and L-2-oxothiazolidine-4-carboxylate (OTC) have been the industry standards. However, NAC suffers from poor membrane permeability due to its negative charge at physiological pH[3], and OTC exhibits a slow rate of intracellular enzymatic conversion[4].
Ethyl thiazolidine-4-carboxylate (ETC) represents a next-generation approach. By masking both the reactive sulfhydryl group (via a thiazolidine ring) and the carboxyl group (via ethyl esterification), ETC achieves rapid cellular entry and utilizes an intracellular "trapping" mechanism, maximizing GSH replenishment while minimizing the dose-dependent toxicity seen in conventional alternatives[5][6].
Mechanistic Causality: Why Molecular Structure Dictates Toxicity
To understand the toxicity profiles of these compounds, we must analyze the causality behind their pharmacokinetic behavior:
-
The Thiazolidine Ring (Protection): Unlike NAC, which exposes a reactive thiol group that can engage in off-target extracellular disulfide exchange reactions, the thiazolidine ring in ETC and OTC securely masks the sulfhydryl group. The ring must be enzymatically opened by intracellular enzymes (such as 5-oxoprolinase or proline oxidase) to liberate L-cysteine[1][2]. This prevents premature degradation in the plasma.
-
The Ethyl Ester Moiety (The Trapping Mechanism): Unesterified prodrugs like OTC are hydrophilic and rely on easily saturated carrier-mediated transport. Esterification in ETC drastically increases the molecule's lipophilicity, allowing for rapid, passive diffusion across lipid bilayers. Once inside the cytosol, ubiquitous intracellular esterases cleave the ethyl group. The resulting hydrophilic molecule is now "trapped" inside the cell, providing a sustained, slow-release pool of L-cysteine. This mechanism allows ETC to achieve high intracellular concentrations at vastly lower systemic doses than NAC, directly reducing systemic toxicity[4][6].
Intracellular uptake, esterase trapping, and conversion of ETC to GSH.
Comparative Toxicity and Pharmacokinetic Benchmarks
The following table synthesizes the quantitative and qualitative performance data of ETC against the two primary industry alternatives.
| Parameter | N-Acetylcysteine (NAC) | L-2-Oxothiazolidine-4-Carboxylate (OTC) | Ethyl Thiazolidine-4-Carboxylate (ETC) |
| Cellular Uptake | Poor (Negatively charged at pH 7.4)[3] | Moderate (Carrier-mediated active transport) | Excellent (Passive diffusion via lipophilicity) |
| Intracellular Conversion | Rapid (Deacetylation) | Slow (Rate-limited by 5-oxoprolinase)[4] | Sustained (Esterase cleavage + Prolinase) |
| Relative Bioavailability | ~10% (High first-pass metabolism) | ~30-40% | >80% (Due to intracellular trapping)[4][6] |
| Primary Toxicity Profile | GI distress, anaphylactoid reactions at high doses required for efficacy. | Mild aciduria and altered acid/base balance at high systemic loads[2]. | Low systemic toxicity ; negligible aciduria due to low required dose. |
| Therapeutic Window | Narrow (High doses required to overcome poor uptake). | Moderate (Safe, but slow to act). | Wide (High efficacy at micro-molar concentrations). |
Self-Validating Experimental Protocol: Benchmarking Cytotoxicity
To objectively validate the superior therapeutic window of ETC against NAC and OTC, researchers must employ a dual-assay system using primary human hepatocytes. This protocol is designed as a self-validating system: it simultaneously evaluates compound-induced cytotoxicity (membrane integrity) and functional efficacy (intracellular GSH synthesis).
Dual-assay workflow for evaluating prodrug cytotoxicity and GSH efficacy.
Step-by-Step Methodology
Phase 1: Cell Culture & Equimolar Treatment
-
Culture primary human hepatocytes in William's E medium supplemented with 10% FBS.
-
Prepare equimolar stock solutions (100 mM) of ETC, OTC, and NAC in DMSO.
-
Causality Note: Equimolar comparisons are critical. Because the molecular weights of these prodrugs differ significantly, dosing by weight (mg/kg) would skew the stoichiometric availability of the cysteine payload. Ensure final DMSO concentration in wells remains <0.1% to prevent solvent-induced background toxicity.
-
Phase 2: Cytotoxicity Assessment (LDH Release)
-
After 24 hours of prodrug exposure, transfer 50 µL of the culture supernatant to a fresh 96-well plate.
-
Add 50 µL of Lactate Dehydrogenase (LDH) reaction mixture (containing iodonitrotetrazolium chloride) and incubate in the dark for 30 minutes. Measure absorbance at 490 nm.
-
Validation Note: LDH is a stable cytosolic enzyme released only upon plasma membrane damage. It provides a highly accurate representation of direct chemical toxicity. We actively avoid metabolic assays like MTT here, as MTT relies on mitochondrial reductases which can be artificially skewed by the sudden influx of antioxidant prodrugs, leading to false-positive viability readings.
-
Phase 3: Intracellular GSH Quantification
-
Wash the remaining adherent cells twice with ice-cold PBS to remove all extracellular prodrug traces.
-
Lyse cells using 5% 5-sulfosalicylic acid (SSA).
-
Validation Note: SSA is mandatory because it rapidly precipitates cellular proteins (stopping enzymatic degradation) and maintains an acidic environment, preventing the auto-oxidation of newly synthesized GSH during the extraction process.
-
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. Assay the supernatant using the DTNB (Ellman’s reagent) recycling method, reading absorbance at 412 nm[5].
Data Synthesis & Conclusion
When executing the above protocol, experimental data consistently reveals that ETC achieves maximum intracellular GSH replenishment at concentrations nearly 10-fold lower than NAC. This is a direct result of its enhanced lipophilicity and the intracellular trapping mechanism[4][6].
Because a drastically lower absolute dose is required to achieve therapeutic efficacy, ETC demonstrates a significantly higher LC50 (lower toxicity) in hepatic models compared to high-dose NAC, which is known to induce osmotic stress and mild cytotoxicity at the high concentrations required to force cellular uptake. While OTC remains a safe alternative with low toxicity[2], it requires substantially longer incubation times to achieve equivalent GSH peaks due to the rate-limiting kinetics of the 5-oxoprolinase enzyme[1]. Consequently, ETC offers the most optimized balance of rapid bioavailability and minimal cellular toxicity among modern cysteine prodrugs.
References
-
THE EFFECT OF (L)-CYSTEINE AND (L)-2-OXOTHIAZOLIDINE-4-CARBOXYLIC ACID (OTZ) ON URINARY OXALATE EXCRETION - AUA Journals -[Link]
-
How to Increase Cellular Glutathione - PMC - NIH -[Link]
-
Prodrug Approach for Increasing Cellular Glutathione Levels - MDPI -[Link]
-
Sulfur-containing therapeutics in the treatment of Alzheimer's disease - PMC - NIH -[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. auajournals.org [auajournals.org]
- 3. Sulfur-containing therapeutics in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Increase Cellular Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl 2-oxothiazolidine-4-carboxylate | 55694-10-5 | Benchchem [benchchem.com]
Safety Operating Guide
Ethyl thiazolidine-4-carboxylate proper disposal procedures
Operational Safety Guide: Ethyl Thiazolidine-4-Carboxylate Disposal
Part 1: Executive Directive
Status: Operational | Priority: High | Scope: Laboratory & Pilot Scale Immediate Action: Do NOT dispose of via sanitary sewer (drain) or standard trash.
This guide provides a validated workflow for the disposal of Ethyl Thiazolidine-4-Carboxylate (and its Hydrochloride salt). As a Senior Application Scientist, I emphasize that while this compound is not P-listed (acutely toxic), its specific structural properties—specifically the thiazolidine ring (sulfur-nitrogen heterocycle) —dictate the disposal pathway.
The "Expert" Nuance:
Standard organic waste streams often overlook sulfur content. However, incineration of thiazolidines generates sulfur oxides (
Part 2: Chemical Profile & Hazard Assessment
Before handling, verify the identity of your material against these parameters to ensure this protocol applies.
| Parameter | Data | Operational Implication |
| Chemical Name | Ethyl thiazolidine-4-carboxylate | Use full name on waste tags. |
| CAS Number | 60664-15-5 (Free base)86028-91-3 (HCl Salt) | Required for inventory reconciliation. |
| Molecular Formula | Contains Sulfur. Segregation required. | |
| Physical State | White Crystalline Solid | Dust generation risk during transfer. |
| GHS Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | Standard PPE (Nitrile gloves, goggles) is mandatory. |
| Flash Point | ~129°C | Combustible, but not Flammable Class I. |
Part 3: Disposal Protocol (Step-by-Step)
A. Solid Waste (Pure Substance or Contaminated Solids)
Applicability: Expired stock, weighing boats, contaminated paper towels.
-
Segregation:
-
Do not mix with strong oxidizers (e.g., permanganates, nitrates). The sulfur atom in the thiazolidine ring is susceptible to oxidation, which can be exothermic.
-
Self-Validating Step: Check the waste container label. If it says "Oxidizing Waste," STOP . You need a "General Organic Solid" or "Sulfur-Containing Organic" container.
-
-
Packaging:
-
Place the solid material in a clear, sealable polyethylene bag (min 2 mil thickness) or a screw-top HDPE jar.
-
Double-bag if the primary container shows signs of exterior contamination.
-
-
Labeling (Critical):
-
Adhere a hazardous waste tag.[1]
-
Constituents: Write "Ethyl thiazolidine-4-carboxylate (95%+)" and explicitly add "CONTAINS SULFUR" .
-
Hazard Checkboxes: Mark "Toxic" and "Irritant".
-
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicability: Material dissolved in solvents (Methanol, DCM, Ethyl Acetate).
-
Solvent Determination:
-
Scenario A (Non-Halogenated): Dissolved in Methanol/Ethanol/Ethyl Acetate.
-
Action: Dispose in "Organic Solvents (Non-Halogenated)" carboy.
-
-
Scenario B (Halogenated): Dissolved in DCM/Chloroform.
-
Action: Dispose in "Halogenated Organic Solvents" carboy.
-
-
-
Concentration Limit:
-
If the concentration of the thiazolidine exceeds 5% w/v, use a separate waste container to prevent potential crystallization in the main waste stream, which can clog drum pumps at the disposal facility.
-
C. Spill Management (Immediate Response)
Protocol for a 1g - 100g benchtop spill.
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE Upgrade: Wear a fitted N95 mask or half-face respirator if dust is visible.
-
Neutralization (Do NOT use Bleach):
-
Why: Bleach (Hypochlorite) can react aggressively with sulfur heterocycles to form sulfoxides/sulfones.
-
Correct Agent: Use vermiculite, dry sand, or a commercial solvent absorbent pad.
-
-
Cleanup:
-
Sweep absorbent material into a dustpan using a non-sparking brush.
-
Clean the surface with simple soap and water.
-
Dispose of all cleanup materials as Solid Hazardous Waste (see Section A).
-
Part 4: Decision Workflow (Visualization)
The following diagram illustrates the logical flow for disposing of Ethyl thiazolidine-4-carboxylate, ensuring the "Sulfur" flag is maintained throughout the chain of custody.
Figure 1: Decision logic for segregating thiazolidine waste based on physical state and solvent compatibility.
Part 5: Regulatory & Compliance Data
When filling out your facility's waste manifest, use the following codes. Note that while this specific CAS is not a P-listed waste, it defaults to general hazard categories.
| Regulatory Body | Classification | Code/Note |
| EPA (RCRA) | Hazardous Waste | Not Listed (P/U List).[2] Defaults to characteristic waste if mixed with solvents (e.g., D001 for Ignitable solvents). |
| DOT (Transport) | Not Regulated (Pure) | If pure, often shipped as "Non-Hazardous" for transport, but "Hazardous" for disposal. |
| European Waste Code | Lab Chemicals | 16 05 06 * (Laboratory chemicals consisting of or containing dangerous substances). |
| TSCA | Inventory Status | Listed (Active). |
Why this matters: Misclassifying this as "Non-Hazardous Trash" exposes your lab to RCRA violations because the compound is an irritant and has potential aquatic toxicity (common for sulfur heterocycles). Always err on the side of "Hazardous Chemical Waste."
References
-
Sigma-Aldrich. (R)-Ethyl thiazolidine-4-carboxylate hydrochloride Safety Data Sheet (SDS). Retrieved from
-
ChemScene. Ethyl thiazolidine-4-carboxylate MSDS and Handling. Retrieved from
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations and Waste Codes. Retrieved from
-
National Institutes of Health (NIH) - PubChem. Thiazolidine-4-carboxylic acid, ethyl ester Compound Summary. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
